Tacaciclib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2768774-66-7 |
|---|---|
Molecular Formula |
C30H36N6O3 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]-3-pyridinyl]phenyl]butanamide |
InChI |
InChI=1S/C30H36N6O3/c1-20(2)29(30(38)33-27-18-25(34-35-27)21-8-9-21)23-6-3-5-22(17-23)24-10-11-26(31-19-24)32-28(37)7-4-12-36-13-15-39-16-14-36/h3-7,10-11,17-21,29H,8-9,12-16H2,1-2H3,(H,31,32,37)(H2,33,34,35,38)/b7-4+/t29-/m0/s1 |
InChI Key |
CVAXNGIXLUILFO-KPGJNUASSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)/C=C/CN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Canonical SMILES |
CC(C)C(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C=CCN3CCOCC3)C(=O)NC4=NNC(=C4)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Tacaciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacaciclib, also known as Trilaciclib, is a first-in-class, transiently administered intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism of action is the induction of a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) and lymphocytes. This targeted, reversible cytostatic effect shields these vulnerable cells from the damaging effects of myelosuppressive chemotherapy. Beyond its role in myelopreservation, this compound has demonstrated the ability to modulate the tumor microenvironment and enhance anti-tumor immune responses. This guide provides a detailed examination of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to this compound's mode of action.
Core Mechanism: Selective Inhibition of CDK4/6
This compound is a potent and selective inhibitor of CDK4 and CDK6.[1] These kinases are crucial regulators of the cell cycle, specifically the transition from the G1 (first gap) phase to the S (synthesis) phase.[2] The core of this compound's action lies in its ability to prevent the phosphorylation of the retinoblastoma protein (Rb).[1][2]
In a normal cell cycle, the CDK4/6-cyclin D complex phosphorylates Rb.[2] This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes necessary for DNA replication and progression into the S phase.[2] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, keeping Rb in its active, hypophosphorylated state.[1] Active Rb remains bound to E2F, thereby sequestering it and preventing the transcription of S-phase-promoting genes.[2] This results in a temporary arrest of the cell cycle in the G1 phase.[1][2][3]
This mechanism is particularly relevant for protecting non-cancerous cells, such as HSPCs, which are highly dependent on CDK4/6 for proliferation.[4] Many cancer cells, particularly those found in small cell lung cancer (SCLC), often have a dysregulated Rb pathway, rendering them independent of CDK4/6 for proliferation.[2][5] This differential dependency allows this compound to selectively protect healthy cells without compromising the cytotoxic efficacy of chemotherapy against cancer cells.[2][5]
Signaling Pathway of this compound-Induced G1 Arrest
Caption: this compound's inhibition of CDK4/6 prevents Rb phosphorylation, leading to G1 cell cycle arrest.
Quantitative Data on Kinase Inhibition and Cellular Effects
This compound exhibits high selectivity for CDK4 and CDK6 over other cyclin-dependent kinases. This selectivity is crucial for its targeted effect and favorable safety profile.
| Target Kinase | Inhibitory Concentration | Fold Selectivity vs. CDK4 | Reference |
| CDK4 | 1 nmol/L | - | [2][3] |
| CDK6 | 4 nmol/L | ~4x less sensitive than CDK4 | [2][3] |
| CDK2 | >1000-fold less | >1000x | [2][3] |
| CDK5 | >1000-fold less | >1000x | [3] |
| CDK7 | >1000-fold less | >1000x | [2][3] |
| CDK9 | ~50-fold less | ~50x | [2][3] |
In a clinical setting, a dose of 192 mg/m² of this compound was shown to induce almost 100% G1 arrest in HSPCs and a 40% decrease in total bone marrow proliferation in healthy volunteers.[6] The effects of this compound are transient, with a cell cycle arrest lasting for approximately 16 hours.[3]
Myelopreservation: Protecting Hematopoietic Stem and Progenitor Cells
The primary clinical application of this compound is the prevention of chemotherapy-induced myelosuppression (CIM).[5] By inducing a temporary G1 arrest in HSPCs, this compound renders these cells less susceptible to the DNA-damaging effects of chemotherapy, which primarily targets rapidly dividing cells.[2][6] This protective effect extends to multiple hematopoietic lineages, including neutrophils, erythrocytes, and platelets.[7][8]
Clinical trials have demonstrated that administering this compound prior to chemotherapy leads to a significant reduction in the duration and incidence of severe neutropenia.[5][8] Patients treated with this compound also require fewer supportive care interventions, such as granulocyte-colony stimulating factor (G-CSF) administration and red blood cell transfusions.[5]
Experimental Workflow for Assessing Myelopreservation
Caption: Workflow for evaluating the myelopreservative effects of this compound in preclinical and clinical settings.
Immuno-Oncologic Effects: Modulating the Tumor Microenvironment
Beyond its myeloprotective role, this compound has been shown to positively modulate the anti-tumor immune response.[7] The transient cell cycle arrest induced by this compound also affects lymphocytes, protecting them from chemotherapy-induced damage.[9] This leads to a faster recovery of cytotoxic T cells compared to regulatory T cells (Tregs), thereby improving the effector T cell to Treg ratio within the tumor microenvironment.[9]
Preclinical and clinical data suggest that this compound can enhance T-cell activation and proliferation.[8][9] Studies have shown an increase in newly expanded peripheral T-cell clones in patients receiving this compound.[8] Furthermore, this compound may enhance T-cell immunity through several mechanisms, including the upregulation of major histocompatibility complex (MHC) class I and II, and the stabilization of programmed death-ligand 1 (PD-L1) expression on tumor cells, potentially increasing their sensitivity to immune checkpoint inhibitors.[3][8]
Proposed Immune-Modulatory Mechanisms of Tacaciclibdot
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. go.drugbank.com [go.drugbank.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. g1therapeutics.com [g1therapeutics.com]
- 8. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Profile of Tacaciclib (Trilaciclib): A Technical Guide to its Potent and Specific CDK4/6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacaciclib, more commonly known as Trilaciclib (codename G1T28), is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] It is a first-in-class therapy administered intravenously to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression.[3] This protection is achieved through a transient and reversible arrest of these cells in the G1 phase of the cell cycle.[3] This technical guide provides an in-depth overview of the selectivity profile of Trilaciclib, detailing its potent activity against CDK4 and CDK6, and its specificity relative to other kinases. The guide includes a summary of its mechanism of action, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective CDK4/6 Inhibition and Cell Cycle Arrest
Trilaciclib exerts its therapeutic effect by competitively inhibiting the activity of CDK4 and CDK6.[1] These kinases are crucial regulators of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. In a normal cell cycle, the formation of complexes between D-type cyclins and CDK4/6 leads to the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and progression into the S phase.
By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1] Active Rb remains bound to E2F, thereby blocking the G1 to S phase transition and inducing a temporary G1 cell cycle arrest.[1] This mechanism is particularly effective in protecting hematopoietic stem and progenitor cells, which are highly dependent on CDK4/6 for proliferation, from the damaging effects of chemotherapy.[1]
Kinase Selectivity Profile of Trilaciclib
The efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. Trilaciclib has demonstrated high potency for its intended targets, CDK4 and CDK6, with significantly lower activity against a range of other kinases.
Quantitative Inhibition Data
The inhibitory activity of Trilaciclib against key cyclin-dependent kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK4/cyclin D1 | 1 |
| CDK6/cyclin D3 | 4 |
| Table 1: IC50 values of Trilaciclib for CDK4 and CDK6.[2][4] |
Broader Kinase Selectivity
-
CDK2, CDK5, and CDK7: Over 1000-fold less potent inhibition compared to CDK4/6.
-
CDK9: Over 50-fold less potent inhibition compared to CDK4/6.
This high degree of selectivity minimizes off-target effects and contributes to the favorable safety profile of Trilaciclib, allowing for its specific action on hematopoietic stem and progenitor cells without broadly impacting other cellular processes.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the selectivity and mechanism of action of Trilaciclib.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a representative method for determining the IC50 values of Trilaciclib against CDK4/cyclin D1 and CDK6/cyclin D3, based on common industry practices for kinase inhibitor profiling.
Objective: To quantify the in vitro potency of Trilaciclib in inhibiting the enzymatic activity of CDK4/cyclin D1 and CDK6/cyclin D3.
Materials:
-
Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes
-
Retinoblastoma protein (Rb) as a substrate
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Trilaciclib (serial dilutions)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Trilaciclib in DMSO, followed by a final dilution in kinase reaction buffer.
-
Prepare a kinase reaction mixture containing the kinase enzyme and Rb substrate in the kinase reaction buffer.
-
Prepare an ATP solution containing a mix of unlabeled ATP and [γ-³³P]-ATP in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the diluted Trilaciclib or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the Rb substrate.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated Rb substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of Trilaciclib relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Trilaciclib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Rb Phosphorylation
This protocol details the method for assessing the effect of Trilaciclib on the phosphorylation of Rb in a cellular context.
Objective: To determine the ability of Trilaciclib to inhibit CDK4/6-mediated phosphorylation of Rb in cultured cells.
Materials:
-
CDK4/6-dependent cell line (e.g., HS68)
-
Trilaciclib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (e.g., Ser807/811), anti-total-Rb, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the CDK4/6-dependent cells to the desired confluency.
-
Treat the cells with various concentrations of Trilaciclib or DMSO (vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
-
Protein Extraction and Quantification:
-
Harvest the cells and lyse them in cell lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature them by boiling in a sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Rb and a loading control to ensure equal protein loading.
-
Analyze the band intensities to determine the relative levels of phosphorylated Rb in treated versus control cells.
-
Conclusion
Trilaciclib is a highly potent and selective inhibitor of CDK4 and CDK6, with a well-defined mechanism of action centered on the reversible G1 arrest of progenitor cells. Its high specificity for CDK4/6 over other kinases minimizes off-target effects, contributing to its clinical utility in mitigating chemotherapy-induced myelosuppression. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Trilaciclib and other selective CDK inhibitors in both preclinical and clinical research settings.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: The Discovery and Synthesis of Tacaciclib, a Covalent CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacaciclib (also known as AUR102 and XL102) is an orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 has emerged as a promising target in oncology. This compound's mechanism of action involves the inhibition of CDK7-mediated phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which in turn blocks the transcription of cancer-promoting genes. Furthermore, by inhibiting the CDK-activating kinase (CAK) activity of CDK7, this compound disrupts the cell cycle by preventing the activation of other key cell cycle CDKs. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and early clinical development of this compound.
Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle and gene transcription.[1] CDK7 is a unique member of this family, forming a complex with Cyclin H and MAT1 to create the CDK-Activating Kinase (CAK).[2] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[1]
In addition to its role in cell cycle progression, CDK7 is a core component of the general transcription factor TFIIH.[3][4] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and 7 residues, a critical step for transcription initiation and promoter clearance.[3][5] Many cancers exhibit a high degree of "transcriptional addiction," relying on the continuous expression of oncogenes and anti-apoptotic proteins for their survival and proliferation.[6] By targeting CDK7, it is possible to simultaneously disrupt both the cell cycle machinery and the transcriptional program of cancer cells, making it an attractive therapeutic strategy.[1]
Discovery of this compound
This compound was developed by Aurigene Discovery Technologies and is currently under clinical investigation by Exelixis as XL102. It is a potent and highly selective covalent inhibitor of CDK7.[7] The covalent mechanism of action, where the inhibitor forms a permanent bond with its target, offers the potential for prolonged target engagement and a durable pharmacological effect.[7]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in patent literature. The core structure is an aminopyrazole derivative. The general synthetic strategy for aminopyrazole-based CDK inhibitors often involves the construction of the pyrazole ring system followed by functionalization at key positions to achieve desired potency and selectivity.[6][8]
Detailed Synthesis Protocol
The following protocol is a summary of the synthetic route described for this compound.
Step 1: Synthesis of (S)-2-(3-bromophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methylbutanamide
A key intermediate is formed by the coupling of a chiral carboxylic acid derivative with an aminopyrazole. This step establishes the core scaffold of the molecule. The synthesis of the chiral acid, (S)-2-(3-bromophenyl)-3-methylbutanoic acid, can be achieved through asymmetric synthesis or resolution of a racemic mixture. The aminopyrazole component, 5-cyclopropyl-1H-pyrazol-3-amine, is also synthesized through a multi-step process. The coupling of these two fragments is typically achieved using standard peptide coupling reagents.
Step 2: Suzuki Coupling to Introduce the Pyridine Moiety
The bromophenyl group of the intermediate from Step 1 serves as a handle for a Suzuki cross-coupling reaction. This reaction introduces the pyridine ring, which is further functionalized. The boronic acid or boronate ester of the pyridine coupling partner is prepared separately.
Step 3: Final Amide Coupling to Introduce the Morpholine Moiety
The final step involves the formation of an amide bond to attach the morpholine-containing side chain. This is typically achieved by activating the carboxylic acid of the side chain and reacting it with the amino group on the pyridine ring.
Mechanism of Action
This compound's primary mechanism of action is the covalent inhibition of CDK7. This leads to two major downstream effects: disruption of transcription and cell cycle arrest.
Inhibition of Transcription
By inhibiting CDK7, this compound prevents the phosphorylation of the RNA Polymerase II CTD at Serine 5 and Serine 7.[3][5] This phosphorylation is essential for the initiation of transcription. The inhibition of this process leads to a global shutdown of transcription, with a particularly strong effect on genes with super-enhancers, which are often oncogenes.[9]
Cell Cycle Arrest
As the CDK-Activating Kinase, CDK7 is required for the activation of other CDKs that drive the cell cycle. By inhibiting CDK7, this compound prevents the activation of CDK1 and CDK2, leading to a G1/S and G2/M phase cell cycle arrest.[3]
Quantitative Preclinical and Clinical Data
Biochemical Activity and Selectivity
While a comprehensive public dataset of IC50 values for this compound against a full panel of CDKs is not yet available, initial reports describe it as a highly selective covalent CDK7 inhibitor.[7] For covalent inhibitors, both the initial binding affinity (Ki) and the rate of inactivation (kinact) are important parameters. The selectivity of covalent inhibitors is often determined by the presence of a reactive cysteine residue in the target protein that is accessible to the inhibitor.
Cell-Based Activity
Preclinical data have shown that this compound (as XL102) has anti-proliferative activity and can induce cell death across various cancer cell lines. The specific GI50 values (concentration for 50% growth inhibition) are dependent on the cancer cell line and the duration of treatment.
In Vivo Efficacy in Xenograft Models
Preclinical studies in animal models are crucial for evaluating the anti-tumor efficacy of a new drug candidate. While detailed quantitative data from this compound xenograft studies are not yet publicly available in peer-reviewed publications, the initiation of clinical trials suggests promising in vivo activity.
Pharmacokinetics
Initial results from the Phase 1 QUARTZ-101 clinical trial (NCT04726332) of this compound (XL102) in patients with advanced solid tumors have provided some pharmacokinetic insights.[7]
| Parameter | Value | Study Population |
| Time to Maximum Concentration (Tmax) | ~1–2 hours | Patients with advanced solid tumors |
| Elimination Half-life (t1/2) | 5–8 hours | Patients with advanced solid tumors |
Data from the initial dose-escalation stage of the QUARTZ-101 trial.[7]
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Assay)
This protocol is a representative method for determining the in vitro potency of this compound against CDK7.
Objective: To measure the IC50 value of this compound against the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
CDK7 substrate peptide (e.g., a peptide containing the YSPTSPS sequence)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, CDK7/Cyclin H/MAT1 enzyme, and the substrate peptide.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the anti-proliferative effect of this compound on cancer cells.
Objective: To determine the GI50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be sensitive to CDK7 inhibition)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of Target Engagement
This protocol is used to confirm that this compound inhibits the phosphorylation of its downstream target, RNA Polymerase II, in cells.
Objective: To detect changes in the phosphorylation of RNA Polymerase II CTD at Serine 2, 5, and 7 in response to this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-RNA Pol II Ser2, anti-p-RNA Pol II Ser5, anti-p-RNA Pol II Ser7, and an antibody against total RNA Pol II as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat the cancer cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in the phosphorylation levels of RNA Pol II CTD relative to the total RNA Pol II and the untreated control.
Conclusion
This compound is a promising, selective, covalent inhibitor of CDK7 with a dual mechanism of action that disrupts both transcription and cell cycle progression in cancer cells. Its oral bioavailability and early clinical data suggest its potential as a novel therapeutic agent. Further preclinical and clinical studies are needed to fully elucidate its efficacy and safety profile and to identify the patient populations most likely to benefit from this targeted therapy. This technical guide provides a foundational understanding of the discovery, synthesis, and mechanism of action of this compound for researchers and drug development professionals in the field of oncology.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of the RNA polymerase II phosphorylation state in promoter regions by CTD interaction domain-containing proteins RPRD1A and RPRD1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tacaciclib and the Orchestration of Transcriptional Regulation: A Technical Guide
Disclaimer: Publicly available information on a specific molecule designated "Tacaciclib" is currently limited. This guide is constructed based on available data suggesting this compound is an aminopyrazole-based Cyclin-Dependent Kinase 7 (CDK7) inhibitor. The mechanisms and data presented are therefore centered on the established role of CDK7 in transcriptional regulation and the characteristics of this class of inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction: Targeting Transcriptional Addiction in Oncology
Cancer is increasingly understood as a disease of transcriptional dysregulation. Malignant cells often exhibit "transcriptional addiction," a heightened dependency on the continuous expression of oncogenes and survival-promoting factors. This reliance presents a therapeutic vulnerability. Cyclin-dependent kinases (CDKs), particularly those involved in regulating the core transcriptional machinery, have emerged as critical targets for therapeutic intervention. This compound is postulated to be a member of the aminopyrazole class of CDK inhibitors, targeting CDK7, a key orchestrator of transcription.
The Central Role of CDK7 in Transcriptional Regulation
CDK7 is a core component of the general transcription factor IIH (TFIIH). It plays a dual role in both cell cycle progression and the direct regulation of transcription by RNA Polymerase II (Pol II).[1][2] Its primary role in transcription is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. This phosphorylation is critical for the transition from transcription initiation to productive elongation.[3][4]
The CTD of RPB1 consists of multiple repeats of the heptapeptide sequence YSPTSPS. The phosphorylation status of serine residues at positions 2, 5, and 7 of this repeat dictates the stage of the transcription cycle and the recruitment of various factors.
-
Serine 5 Phosphorylation (Ser5-P): CDK7-mediated phosphorylation of Ser5 is an early event in the transcription cycle, occurring at the promoter.[5][6] This modification is crucial for promoter clearance, the recruitment of capping enzymes to the nascent RNA transcript, and the establishment of the promoter-proximal pause.[4][7]
-
Serine 7 Phosphorylation (Ser7-P): CDK7 is also a major kinase for Ser7, a modification important for the transcription of small nuclear RNAs (snRNAs) and the proper recognition of the 3'-end of transcripts.[8][9]
-
Activation of CDK9: CDK7 also acts as a CDK-activating kinase (CAK), and one of its key substrates is CDK9.[10][11] CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates Serine 2 (Ser2) of the Pol II CTD, which is a hallmark of productive transcription elongation.[12] By activating CDK9, CDK7 indirectly promotes the release of paused Pol II into the gene body.
Inhibition of CDK7, therefore, leads to a global disruption of transcription, with a particularly profound effect on genes with super-enhancers and those that are highly transcribed, such as many oncogenes.[5][10] This provides a therapeutic window for targeting cancer cells that are transcriptionally addicted.
This compound as a Putative Aminopyrazole CDK7 Inhibitor
Based on available information, this compound belongs to the aminopyrazole class of kinase inhibitors. This chemical scaffold is known to form a characteristic triad of hydrogen bonds with the hinge region of the kinase ATP-binding pocket, providing a stable anchor for the inhibitor. The selectivity and potency of aminopyrazole inhibitors are then modulated by substitutions at other positions of the pyrazole ring, which interact with adjacent hydrophobic and solvent-exposed regions of the kinase.[13]
Mechanism of Action
As a CDK7 inhibitor, this compound would exert its effects by competitively binding to the ATP pocket of CDK7, thereby preventing the phosphorylation of its key substrates. The anticipated consequences of this compound activity include:
-
Reduced Pol II CTD Phosphorylation: A decrease in Ser5 and Ser7 phosphorylation on the Pol II CTD, leading to defects in transcription initiation, promoter clearance, and RNA capping.[10]
-
Inhibition of Transcription Elongation: Through the direct inhibition of CDK7 and the subsequent lack of CDK9 activation, there would be a reduction in Ser2 phosphorylation, leading to an accumulation of paused Pol II at promoter-proximal regions and a failure to transition to productive elongation.[4][11]
-
Downregulation of Oncogene Expression: The preferential inhibition of transcription at super-enhancer-driven genes would lead to a rapid depletion of short-lived oncoproteins like MYC, contributing to the anti-proliferative effects.[5][10]
Quantitative Data for Representative CDK7 Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory concentrations (IC50) for other known CDK7 inhibitors to provide a comparative context.
| Inhibitor | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Cell Line(s) of Interest | Reference(s) |
| THZ1 | < 10 | > 1000 | Jurkat (T-ALL) | [10] |
| SY-1365 | 11 | > 1000 | Various solid tumors | [5] |
| BS-181 | 21 | > 1000 | HCT116 (Colon) | [14] |
| CT7001 | 40 | > 1000 | Various solid tumors | [14] |
| LGR6768 | 20 | > 240 | SEM (B-cell leukemia) | [15] |
Experimental Protocols for Characterizing CDK7 Inhibitors
The following are detailed methodologies for key experiments used to elucidate the role of CDK7 inhibitors in transcriptional regulation.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK7 and other kinases to assess potency and selectivity.
Methodology:
-
Reagents: Recombinant CDK7/Cyclin H/MAT1 complex, recombinant substrate (e.g., GST-tagged Pol II CTD), ATP, kinase assay buffer, and the test inhibitor (e.g., this compound) at various concentrations.
-
Procedure:
-
The CDK7 complex is incubated with the substrate and a range of inhibitor concentrations in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled with γ-³²P-ATP or in a system with a fluorescent readout).
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 30°C for 30 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Pol II CTD Phosphorylation
Objective: To assess the effect of a CDK7 inhibitor on the phosphorylation of the Pol II CTD at specific serine residues in cultured cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines of interest are cultured to a suitable confluency and then treated with the CDK7 inhibitor at various concentrations and for different durations.
-
Protein Extraction: Cells are harvested and lysed to extract total protein or nuclear extracts.
-
SDS-PAGE and Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total Pol II, phospho-Ser2, phospho-Ser5, and phospho-Ser7 of the Pol II CTD.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated forms of Pol II is normalized to the total Pol II band intensity to determine the relative change in phosphorylation upon inhibitor treatment.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To map the genome-wide occupancy of Pol II and its phosphorylated forms to understand the effects of a CDK7 inhibitor on transcription initiation, pausing, and elongation.
Methodology:
-
Cell Treatment and Cross-linking: Cells are treated with the CDK7 inhibitor or a vehicle control. Protein-DNA complexes are then cross-linked using formaldehyde.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into smaller fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., total Pol II, phospho-Ser5 Pol II). The antibody-protein-DNA complexes are then captured using magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks of enrichment are identified. This reveals the genomic locations where the protein of interest was bound. Comparing the ChIP-seq profiles from inhibitor-treated and control cells can show changes in Pol II occupancy at promoters and gene bodies.[16]
Visualizing the Impact of this compound on Transcriptional Regulation
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and an experimental workflow.
Caption: CDK7's role in transcriptional regulation and its inhibition by this compound.
Caption: Workflow for characterizing this compound's effect on transcription.
Conclusion and Future Directions
While specific data on this compound is emerging, its classification as an aminopyrazole CDK7 inhibitor places it within a promising class of anti-cancer agents. The central role of CDK7 in orchestrating transcription provides a strong rationale for its inhibition as a means to target the transcriptional addictions of cancer cells. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound's mechanism of action and its therapeutic potential. Future research should focus on obtaining specific quantitative data for this compound, including its kinase selectivity profile and its effects on the transcriptome of various cancer models. Such studies will be crucial in validating its proposed mechanism and guiding its clinical development.
References
- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Data of Trilaciclib in Oncology Models
Introduction
Trilaciclib, an intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a significant agent in oncology, primarily for its myeloprotective effects.[1][2][3][4][5][6] By inducing a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), Trilaciclib shields them from the damaging effects of chemotherapy.[1][3][5][7][8][9] This guide provides an in-depth overview of the preclinical data for Trilaciclib in various oncology models, focusing on its mechanism of action, efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
Trilaciclib is a selective and reversible inhibitor of CDK4 and CDK6.[3] These kinases are crucial for the G1 to S phase transition in the cell cycle.[5] By inhibiting CDK4/6, Trilaciclib temporarily halts HSPCs and lymphocytes in the G1 phase, thereby protecting them from chemotherapy-induced DNA damage and apoptosis.[1][3][5] Notably, many small cell lung cancer (SCLC) tumor cells lack functional retinoblastoma protein (Rb) and are independent of the CDK4/6 pathway for replication, allowing Trilaciclib to exert its myeloprotective effects without compromising the anti-tumor efficacy of chemotherapy.[1][3]
Beyond myelopreservation, preclinical models have demonstrated that Trilaciclib can enhance anti-tumor immune responses.[4][7][8][10] This is achieved through several mechanisms, including the enhancement of T-cell activation, modulation of the tumor microenvironment to favor a higher ratio of effector T-cells to regulatory T-cells (Tregs), and the upregulation of PD-L1 expression on tumor cells, which may increase their sensitivity to immune checkpoint inhibitors.[1][8][10]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Trilaciclib.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nmol/L) |
| CDK4 | 1 |
| CDK6 | 4 |
| CDK9 | >50 (50-fold less potent) |
| CDK2, CDK5, CDK7 | >1000 (over 1000-fold less potent) |
| Data derived from DrugBank Online.[1] |
Table 2: Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
| Parameter | Finding | Model System |
| Optimal Dose for G1 Arrest | ≥ 192 mg/m² | Semi-mechanistic PK/PD model based on preclinical data |
| Bone Marrow Proliferation Decrease | 40-50% | Model prediction for humans |
| HSPC G1 Arrest | Almost 100% | Model prediction for humans |
| Data from an integrated analysis of preclinical and clinical studies.[9] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Kinase Inhibition Assays
-
Objective: To determine the inhibitory concentration (IC50) of Trilaciclib against a panel of cyclin-dependent kinases.
-
Methodology:
-
Recombinant human CDK enzymes and their respective cyclin partners were used.
-
Assays were performed in multi-well plates.
-
Trilaciclib was serially diluted to a range of concentrations.
-
The kinase reaction was initiated by the addition of ATP and a substrate peptide.
-
The amount of phosphorylated substrate was quantified using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Syngeneic Mouse Tumor Models
-
Objective: To evaluate the in vivo efficacy and immune-modulating effects of Trilaciclib in combination with chemotherapy.
-
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) were used.
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., from murine breast or lung cancer cell lines) were implanted subcutaneously or orthotopically.
-
Treatment Groups: Mice were randomized into vehicle control, chemotherapy alone, Trilaciclib alone, and Trilaciclib plus chemotherapy groups.
-
Dosing Regimen: Trilaciclib was administered intravenously prior to the administration of chemotherapy (e.g., gemcitabine/carboplatin).
-
Efficacy Endpoints: Tumor growth was monitored by caliper measurements. Overall survival was also assessed.
-
Immunophenotyping: At the end of the study, tumors and spleens were harvested. Immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) were analyzed by flow cytometry.
-
Gene Expression Analysis: RNA sequencing of tumor tissue was performed to identify differentially expressed genes related to immune activation.
-
Humanized Mouse Models
-
Objective: To assess the effects of Trilaciclib in a model with a humanized immune system.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NSG) were engrafted with human hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Model: Human cancer cell lines or patient-derived xenografts (PDX) were implanted.
-
Treatment and Analysis: Similar treatment regimens and endpoints as in syngeneic models were employed, with a focus on the response of human immune cell populations.
-
Summary of Preclinical Findings
Preclinical studies have consistently demonstrated that Trilaciclib effectively induces a transient G1 arrest in HSPCs, leading to myelopreservation during chemotherapy.[3][5][7][9] Furthermore, a growing body of evidence from in vivo models indicates that Trilaciclib enhances anti-tumor immunity by modulating the tumor microenvironment and promoting T-cell activation.[4][7][8][10] These preclinical findings provided a strong rationale for the clinical development of Trilaciclib and its eventual FDA approval for reducing the incidence of chemotherapy-induced myelosuppression in certain cancer types.[2][3][7] Ongoing research and clinical trials continue to explore the full potential of Trilaciclib in various oncologic settings.[2][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Can Trilaciclib Help Prevent Hematological Adverse Events With Chemotherapy in Patients With SCLC? [lungcancerstoday.com]
- 3. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trilaciclib Prior to Chemotherapy in Patients with Metastatic Triple-Negative Breast Cancer: Final Efficacy and Subgroup Analysis from a Randomized Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
Tacaciclib: A Deep Dive into CDK7 Inhibition and its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacaciclib (also known as AUR102) is a selective, orally bioavailable covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 represents a compelling target in oncology. This technical guide provides an in-depth analysis of the preclinical data surrounding this compound's effect on cell cycle progression. Through its inhibition of CDK7, this compound disrupts the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II and the activation of cell cycle-associated CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction
The cell division cycle is a meticulously orchestrated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. Cyclin-dependent kinases (CDKs) are the master regulators of this process, and their dysregulation is a hallmark of cancer. This compound is a small molecule inhibitor that targets CDK7, a kinase with a dual role in cellular proliferation. CDK7 is a component of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II (Pol II), a critical step in the initiation of transcription of many genes, including those that drive cell growth and proliferation.[1][2]
By inhibiting CDK7, this compound offers a two-pronged attack on cancer cells: direct inhibition of the cell cycle machinery and suppression of the transcription of key oncogenes.[1][2] This guide will explore the preclinical evidence demonstrating this compound's impact on cell cycle progression.
Mechanism of Action: The CDK7 Signaling Pathway
This compound's primary mechanism of action is the selective and covalent inhibition of CDK7. This inhibition disrupts two major cellular processes: transcription and cell cycle progression.
-
Transcriptional Regulation: CDK7, as a component of TFIIH, phosphorylates the serine residues (Ser5 and Ser7) in the C-terminal domain (CTD) of RNA polymerase II. This phosphorylation is essential for the release of RNA Pol II from the promoter and the initiation of transcription. By inhibiting CDK7, this compound prevents this phosphorylation, leading to a global down-regulation of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.
-
Cell Cycle Control: As the CDK-activating kinase (CAK), CDK7 is responsible for the activating phosphorylation of the T-loops of downstream CDKs that are critical for cell cycle phase transitions. This includes:
-
G1/S Transition: Activation of CDK2.
-
G2/M Transition: Activation of CDK1.
-
Inhibition of CDK7 by this compound therefore prevents the activation of these key cell cycle kinases, leading to cell cycle arrest.[2]
References
Identifying the Primary Cellular Targets of Tacaciclib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tacaciclib is an investigational, orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] Its primary cellular target is CDK7, a key regulator of transcription and the cell cycle. By covalently binding to and inhibiting CDK7, this compound disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on CDK7-mediated transcriptional regulation.[1] This technical guide provides a comprehensive overview of the primary cellular targets of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. Due to the limited availability of detailed, publicly accessible quantitative data for this compound, this guide will also incorporate general methodologies and principles for the characterization of selective kinase inhibitors.
Introduction to this compound and its Primary Target: CDK7
This compound is a small molecule inhibitor belonging to the aminopyrazole class of compounds.[2] Its primary cellular target has been identified as Cyclin-Dependent Kinase 7 (CDK7).
Cyclin-Dependent Kinase 7 (CDK7): A Dual-Function Kinase
CDK7 is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 5 and 7 residues. This phosphorylation is essential for the initiation and elongation of transcription.[3][4]
-
Cell Cycle Control: CDK7 also functions as a CDK-activating kinase (CAK). It phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are critical for progression through the different phases of the cell cycle.[4][5]
Given its dual role in transcription and cell cycle regulation, CDK7 has emerged as a compelling therapeutic target in oncology.[4]
Mechanism of Action of this compound
This compound is a covalent inhibitor of CDK7. This means it forms a permanent bond with its target enzyme, leading to irreversible inhibition.
Key aspects of this compound's mechanism of action include:
-
Selective and Covalent Binding: this compound selectively targets and covalently binds to CDK7.[1]
-
Inhibition of Transcriptional Machinery: By inhibiting CDK7, this compound prevents the phosphorylation of the RNA polymerase II CTD. This leads to a global suppression of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.[1]
-
Disruption of Cell Cycle Progression: The inhibition of CDK7's CAK activity prevents the activation of cell cycle-promoting CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[1]
-
Induction of Apoptosis: The combined effects of transcriptional repression and cell cycle arrest ultimately trigger programmed cell death (apoptosis) in cancer cells.[1]
Quantitative Data for this compound
Detailed quantitative data, such as a comprehensive kinase selectivity profile and a broad panel of IC50 values, are not extensively available in the public domain for this compound. The primary source of information, a patent application, identifies it as a CDK7 inhibitor.[2]
| Parameter | Value | Source |
| Primary Target | Cyclin-Dependent Kinase 7 (CDK7) | [1][2] |
| Mechanism of Action | Covalent Inhibitor | [1] |
| Chemical Class | Aminopyrazole Derivative | [2] |
Note: The lack of publicly available, detailed quantitative data is a significant limitation in providing a complete profile of this compound's selectivity and potency. The information presented here is based on the available descriptions of the compound.
Signaling Pathways and Experimental Workflows
CDK7 Signaling Pathway
The following diagram illustrates the central role of CDK7 in transcription and cell cycle control, and the points of intervention by an inhibitor like this compound.
Experimental Workflow for Target Identification and Characterization
The following diagram outlines a general workflow for identifying and characterizing the cellular targets of a kinase inhibitor like this compound.
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments used to identify and characterize the cellular targets of kinase inhibitors.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a peptide containing the CTD motif)
-
Test inhibitor (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor with its target protein in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (this compound) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against CDK7
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Aliquot the soluble lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CDK7 in each sample by Western blotting.
-
A shift in the thermal stability of CDK7 in the inhibitor-treated samples compared to the control indicates target engagement.
Western Blotting for Phospho-protein Analysis
Objective: To assess the effect of the inhibitor on the phosphorylation of downstream targets of CDK7.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (this compound)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-total RNA Pol II, anti-phospho-CDK2, anti-total CDK2, anti-actin or tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Treat cells with various concentrations of the inhibitor for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of the target proteins.
Conclusion
This compound is a promising selective and covalent inhibitor of CDK7, a kinase with a critical dual role in transcription and cell cycle regulation. While detailed quantitative data on its selectivity and potency are not broadly available in the public domain, its mechanism of action provides a strong rationale for its development as an anticancer agent. The experimental protocols outlined in this guide represent the standard methodologies used to characterize such inhibitors and can be applied to further elucidate the cellular effects of this compound. As more data becomes available, a more complete understanding of this compound's therapeutic potential will emerge.
References
- 1. This compound | C30H36N6O3 | CID 164533260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]
Tacaciclib: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacaciclib (also known as AUR102 and XL102) is an orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] As a critical regulator of both the cell cycle and transcription, CDK7 has emerged as a promising therapeutic target in oncology.[1] this compound is currently under clinical investigation for the treatment of advanced or metastatic solid tumors.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, along with representative experimental protocols for its evaluation.
Chemical Properties and Structure
This compound is a complex small molecule with distinct structural features that contribute to its biological activity. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-methyl-2-[3-[6-[[(E)-4-morpholin-4-ylbut-2-enoyl]amino]pyridin-3-yl]phenyl]butanamide | PubChem CID: 164533260 |
| Chemical Formula | C₃₀H₃₆N₆O₃ | PubChem CID: 164533260 |
| Molecular Weight | 528.6 g/mol | PubChem CID: 164533260 |
| Synonyms | AUR102, XL102, D3G4JKK1MA | PubChem CID: 164533260, ClinicalTrials.gov |
The structure of this compound is characterized by a central phenyl ring substituted with a pyridine moiety, which is in turn linked to a morpholinylbutenoyl group. This part of the molecule contains an acrylamide warhead, which is responsible for the covalent interaction with its target. The other side of the central phenyl ring is attached to a butanamide group, which is further substituted with a cyclopropyl-pyrazolyl moiety.
Mechanism of Action
This compound functions as a selective and covalent inhibitor of CDK7.[1] CDK7 is a serine/threonine kinase that plays a dual role in cellular processes:
-
Transcriptional Regulation: As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is essential for the initiation and elongation of transcription of many genes, including those that promote cancer.[1]
-
Cell Cycle Control: CDK7 also acts as a CDK-activating kinase (CAK) by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are crucial for cell cycle progression.[1]
This compound's mechanism involves the covalent modification of a cysteine residue near the ATP-binding site of CDK7. This is achieved through a Michael addition reaction between the acrylamide "warhead" on this compound and the thiol group of the cysteine. This irreversible binding locks the kinase in an inactive state.
By inhibiting CDK7, this compound leads to two major downstream effects:
-
Inhibition of Transcription: It prevents the phosphorylation of RNA Pol II, thereby suppressing the transcription of key oncogenes and survival factors.
-
Disruption of the Cell Cycle: It blocks the activation of other CDKs, leading to cell cycle arrest.
The combined effect of transcriptional suppression and cell cycle arrest ultimately induces apoptosis in cancer cells that are dependent on CDK7 activity.[1]
Biological Activity
While specific IC₅₀ values for this compound against CDK7 and its selectivity profile across the kinome are not yet publicly disclosed, preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including breast cancer, prostate cancer, and lymphoma.[1] Its mechanism as a covalent inhibitor suggests a high degree of potency and a prolonged duration of action. The evaluation of its precise potency and selectivity is a standard part of its preclinical and clinical development.
Experimental Protocols
The following are representative protocols for the biochemical and cell-based evaluation of a CDK7 inhibitor like this compound. These are generalized methods and may require optimization for specific experimental conditions.
Biochemical Kinase Assay (CDK7 Inhibition)
This protocol describes a method to determine the in vitro potency of this compound against the CDK7/Cyclin H/MAT1 complex.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 enzyme complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a synthetic peptide derived from the C-terminal domain of RNA Pol II)
-
³³P-γ-ATP (radiolabel)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the CDK7/Cyclin H/MAT1 enzyme complex to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate, ATP, and ³³P-γ-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated peptide will bind to the filter, while the unreacted ³³P-γ-ATP will be washed away.
-
Wash the filter mat multiple times with phosphoric acid to remove background signal.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to CDK7 inhibition (e.g., a breast or prostate cancer cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin-based or ATP-based assay kit)
-
Plate reader (fluorescence or luminescence)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.
Conclusion
This compound is a promising, orally bioavailable, covalent inhibitor of CDK7 with a clear mechanism of action that disrupts both transcription and cell cycle progression in cancer cells. Its chemical structure is designed for selective and irreversible binding to its target. While detailed quantitative data on its potency and selectivity are awaited from ongoing clinical trials, the preclinical evidence supports its development as a potential therapeutic agent for a range of solid tumors. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other CDK7 inhibitors.
References
Early-stage research on Tacaciclib's biological effects
An In-Depth Technical Guide on the Early-Stage Biological Effects of Trilaciclib
Disclaimer: The initial request specified "Tacaciclib." However, based on extensive research, it is highly probable that this was a typographical error and the intended subject was Trilaciclib , a well-documented CDK4/6 inhibitor. This guide will proceed with the analysis of Trilaciclib.
Introduction
Trilaciclib is a first-in-class, intravenously administered, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Its primary mechanism involves inducing temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from the cytotoxic effects of chemotherapy—a strategy known as myelopreservation. Initially developed to reduce chemotherapy-induced myelosuppression, emerging research also points to its role in modulating the tumor immune microenvironment, potentially enhancing anti-tumor immunity. This document provides a technical overview of the core biological effects of Trilaciclib, supported by quantitative data from early-stage clinical research, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
Trilaciclib functions by reversibly inhibiting CDK4 and CDK6, key enzymes that regulate cell cycle progression from the G1 (growth) phase to the S (synthesis) phase. By inhibiting these kinases, Trilaciclib prevents the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle advancement. The result is a temporary arrest of cells in the G1 phase.
This transient arrest is particularly significant for HSPCs. When administered prior to chemotherapy, Trilaciclib pauses these cells in G1, shielding them from the damage caused by cytotoxic agents that primarily target rapidly dividing cells. Furthermore, studies suggest Trilaciclib enhances T-cell activation and can favorably alter the tumor immune microenvironment.
Caption: Trilaciclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Quantitative Data on Biological Effects
Clinical trials have demonstrated Trilaciclib's efficacy in reducing chemotherapy-induced myelosuppression across multiple hematopoietic lineages. The following tables summarize pooled data from randomized controlled trials in patients with extensive-stage small cell lung cancer (ES-SCLC) and other malignancies.
Table 1: Myelosuppression-Related Outcomes
This table presents the incidence of grade ≥3 hematological adverse events in patients receiving Trilaciclib versus a placebo prior to chemotherapy.
| Endpoint | Trilaciclib Arm | Placebo/Control Arm | Odds Ratio (OR) | Source(s) |
| Severe Neutropenia (SN) | 19.3% - 21.76% | 41.91% - 42.2% | 0.31 - 0.57 | |
| Febrile Neutropenia (FN) | 2.41% - 3.22% | 6.72% - 7.56% | 0.35 - 0.47 | |
| Anemia | 18.02% - 20.5% | 32.41% - 38.2% | 0.38 - 0.51 | |
| Thrombocytopenia | 20.06% | 31.25% | 0.62 |
Table 2: Supportive Care Interventions
This table summarizes the utilization of supportive care measures required to manage myelosuppression.
| Intervention | Trilaciclib Arm | Placebo/Control Arm | Odds Ratio (OR) | Source(s) |
| G-CSF Administration | 37.0% - 40.47% | 53.5% - 81.01% | 0.52 - 0.61 | |
| RBC Transfusions | 16.66% - 19.8% | 18.25% - 29.9% | 0.56 - 0.59 | |
| ESA Administration | 4.03% | 11.8% | 0.31 |
Note: Data ranges are derived from multiple meta-analyses and pooled analyses of Phase II trials.
Key Experimental Protocols & Workflows
The following are generalized protocols for standard assays used to evaluate the biological effects of CDK4/6 inhibitors like Trilaciclib.
Cell Viability Assay (Resazurin Reduction Method)
This assay measures the metabolic activity of cells as an indicator of viability. Viable cells reduce non-fluorescent resazurin to the highly fluorescent resorufin.
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Trilaciclib (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Reagent Addition: Following incubation, add resazurin solution (final concentration 0.02 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for determining cell viability and IC50 using the resazurin reduction assay.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in the CDK4/6 pathway, such as p-Rb, total Rb, and Cyclin D.
Methodology:
-
Cell Lysis: Treat cells with Trilaciclib for a specified time, then harvest and lyse them using RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration in the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-Rb, anti-Rb, anti-CDK4) and a loading control (e.g., anti-β-Actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression.
Caption: Standard experimental workflow for Western Blot analysis of pathway-specific proteins.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content, demonstrating the G1 arrest induced by Trilaciclib.
Methodology:
-
Cell Treatment: Culture cells in 10-cm dishes and treat them with Trilaciclib or a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping, and fix overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol, then resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 will have 2N DNA content, while cells in G2/M will have 4N DNA content. Use software to quantify the percentage of cells in each phase of the cell cycle.
Caption: Workflow for cell cycle analysis by propidium iodide staining and flow cytometry.
Tacaciclib: A Potent CDK9 Inhibitor for Transcriptional Regulation in Oncology
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and gene transcription, and their dysregulation is a hallmark of many cancers.[1][2] Tacaciclib (formerly CYC065), a second-generation aminopurine derivative, is a potent, orally available, and ATP-competitive inhibitor of CDK2 and CDK9.[3][4][5] By targeting CDK9, a core component of the Positive Transcription Elongation Factor b (P-TEFb) complex, this compound directly intervenes in the fundamental process of transcriptional elongation.[2][6] This inhibition leads to the downregulation of short-lived pro-survival and oncogenic proteins, such as MCL1 and MYC, ultimately inducing apoptosis in cancer cells.[1][3] This whitepaper provides a detailed overview of the mechanism of action of this compound, focusing on its role in CDK9 inhibition and transcriptional control, and presents key quantitative data and experimental methodologies relevant to its preclinical characterization.
The Role of CDK9 in Transcriptional Elongation
Gene transcription by RNA Polymerase II (Pol II) is a tightly regulated process. A critical control point occurs after initiation, where Pol II pauses in the promoter-proximal region, approximately 30-50 nucleotides downstream from the transcription start site.[7] This pausing is mediated by negative regulatory factors, including the DRB-Sensitivity-Inducing Factor (DSIF) and the Negative Elongation Factor (NELF).[2][6]
The release of this paused Pol II into a productive state of elongation is primarily driven by the P-TEFb complex, a heterodimer consisting of CDK9 and a cyclin partner (typically Cyclin T1).[2][6] P-TEFb phosphorylates several key substrates to overcome the transcriptional pause:
-
Negative Elongation Factors (NELF and DSIF): Phosphorylation of NELF leads to its dissociation from the transcription complex, while phosphorylation of the SPT5 subunit of DSIF converts it into a positive elongation factor.[2][7]
-
RNA Polymerase II C-Terminal Domain (CTD): P-TEFb phosphorylates the serine 2 (Ser2) residue within the heptapeptide repeats of the Pol II CTD.[2][3] This phosphorylation is a hallmark of actively elongating polymerase and is crucial for recruiting factors involved in co-transcriptional mRNA processing.[7][8]
This coordinated phosphorylation cascade releases the brake on Pol II, allowing for the synthesis of full-length mRNA transcripts.[2] Many cancers are dependent on the constant transcription of genes encoding proteins with short half-lives that promote survival and proliferation, making CDK9 an attractive therapeutic target.[3][9]
This compound: A Second-Generation CDK2/9 Inhibitor
This compound is a clinical-stage CDK inhibitor developed as a more potent and selective successor to seliciclib.[1][3] As an ATP-competitive inhibitor, it binds to the active site of CDK2 and CDK9, preventing the transfer of phosphate from ATP to their respective substrates.
Quantitative Kinase and Cellular Inhibition Profile
This compound demonstrates high potency against its primary targets, CDK2 and CDK9. Its improved selectivity across the kinome reduces off-target effects compared to first-generation pan-CDK inhibitors.[1][3] The table below summarizes key inhibitory concentrations.
| Target / Cell Line | Parameter | Value | Reference(s) |
| Biochemical Assays | |||
| CDK2 | IC₅₀ | 5 nM | [4][5] |
| CDK9 | IC₅₀ | 26 nM | [4][5] |
| Cellular Assays | |||
| CCNE1-overexpressing USC cell lines | IC₅₀ | 124.1 ± 57.8 nM | [5] |
| Low CCNE1-expressing USC cell lines | IC₅₀ | 415 ± 117.5 nM | [5] |
| Various Cancer Cell Lines (in vivo model) | IC₅₀ | 0.31 µM | [10] |
Mechanism of Action: Transcriptional Repression
By inhibiting CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD at Ser2, as well as the phosphorylation of NELF and DSIF.[1][3] This action blocks the release of paused Pol II, leading to a global inhibition of transcriptional elongation. Genes with short-lived mRNA transcripts, which often encode critical oncogenic and pro-survival proteins, are particularly sensitive to this inhibition.
The primary consequences of CDK9 inhibition by this compound include:
-
Decreased p-Ser2 RNAPII: A measurable pharmacodynamic marker of target engagement.[3]
-
Downregulation of MCL1: Rapid reduction in the levels of the anti-apoptotic protein MCL1, which is critical for the survival of many cancer cells.[3]
-
Downregulation of MYC: Suppression of the MYC oncogene, a key driver of proliferation in numerous malignancies.[3]
This cascade of events deprives cancer cells of essential survival signals, leading to the induction of apoptosis.[1][3]
Key Experimental Methodologies
Characterizing the activity of a kinase inhibitor like this compound involves a series of in vitro and cell-based assays. Below are protocols for core experiments.
In Vitro Kinase Assay (IC₅₀ Determination)
This protocol outlines a generalized method for determining the potency of this compound against purified CDK9/Cyclin T1 enzyme.
Protocol:
-
Enzyme Preparation: Use recombinant human CDK9/Cyclin T1 enzyme.
-
Reaction Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Inhibitor Dilution: Create a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from the Pol II CTD), and the diluted this compound or DMSO vehicle control.
-
Initiation: Start the reaction by adding ATP (e.g., at a concentration close to the Km for CDK9).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify substrate phosphorylation. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Cellular Assays for Proliferation and Target Engagement
These assays measure the effect of this compound on cancer cells, confirming its mechanism of action in a biological context.
Protocol for Cell Proliferation (IC₅₀ Determination):
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or DMSO vehicle control for a specified duration (e.g., 72 hours).[4]
-
Viability Reagent: Add a viability reagent such as resazurin (e.g., CellTiter-Blue®) or a tetrazolium salt (e.g., MTS/MTT).
-
Incubation: Incubate for 1-4 hours to allow viable cells to metabolize the reagent.
-
Measurement: Read the fluorescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate cellular IC₅₀ values as described for the kinase assay.
Protocol for Western Blotting (Target Engagement):
-
Treatment: Culture cells and treat with this compound at various concentrations and time points.
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against total RNAPII, phospho-Ser2 RNAPII, MCL1, MYC, and a loading control (e.g., Actin or GAPDH).
-
Secondary Antibody & Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
This compound is a potent and selective second-generation CDK2/9 inhibitor that effectively suppresses the transcriptional elongation machinery in cancer cells.[1][3] Its mechanism of action, centered on the inhibition of CDK9-mediated phosphorylation of RNA Pol II, leads to the depletion of key survival proteins and the induction of apoptosis.[3] Preclinical data have demonstrated significant antineoplastic activity in various cancer models, including lung cancer and leukemia.[3][10][11]
Currently in Phase 1 clinical trials, this compound is being evaluated for safety and efficacy in patients with advanced solid tumors and leukemias.[10][11] Future research will likely focus on:
-
Biomarker Identification: Identifying patient populations most likely to respond, potentially based on MLL gene status or levels of BCL2 family proteins.[3]
-
Combination Therapies: Exploring synergistic combinations, such as with BCL2 inhibitors like venetoclax, to achieve deeper and more durable responses.[1][3]
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to inform next-generation therapeutic strategies.
The targeted inhibition of transcriptional addiction through agents like this compound represents a promising and scientifically rational approach for the treatment of various malignancies.
References
- 1. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Polymerase II-associated factor 1 regulates the release and phosphorylation of paused RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel CDK2/9 Inhibitor CYC065 Causes Anaphase Catastrophe and Represses Proliferation, Tumorigenesis and Metastasis in Aneuploid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview | Bio Green Med Solution, Inc [investor.bgmsglobal.com]
A Technical Guide to the Foundational Anti-Tumor Properties of Trilaciclib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trilaciclib is a first-in-class, transiently administered, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary, well-established mechanism of action is myeloprotection, where it induces a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), shielding them from the damaging effects of chemotherapy.[1][3][4] This guide delves into the foundational preclinical and clinical studies that have elucidated Trilaciclib's anti-tumor properties, which extend beyond myelopreservation to include direct and indirect anti-neoplastic effects. This document provides a comprehensive overview of its mechanism of action, quantitative data from key clinical trials, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Mechanism of Action
Trilaciclib is a small-molecule inhibitor that selectively targets CDK4 and CDK6.[2][5] These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase.[3] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining the Rb-E2F transcription factor complex. This complex's persistence blocks the transcription of genes necessary for the G1-S transition, leading to a temporary arrest of the cell cycle in the G1 phase.[3]
In the context of oncology, this mechanism has a dual benefit. Firstly, it protects normal cells, particularly rapidly dividing HSPCs, from chemotherapy-induced damage, as these cells are quiescent during chemotherapy administration.[3][4] Secondly, in tumor cells that are dependent on the CDK4/6-Rb pathway for proliferation, Trilaciclib can directly inhibit tumor cell growth. Furthermore, preclinical evidence suggests that Trilaciclib can modulate the tumor microenvironment and enhance anti-tumor immunity.[6]
Signaling Pathway
The following diagram illustrates the CDK4/6-Rb signaling pathway and the mechanism of action of Trilaciclib.
References
Exploring the pharmacodynamics of Tacaciclib in initial studies
An In-depth Guide to the Early-Stage Pharmacodynamics of Trilaciclib
Disclaimer: The following technical guide details the pharmacodynamics of Trilaciclib. Initial searches for "Tacaciclib" did not yield specific results, while "Trilaciclib" is a well-documented CDK4/6 inhibitor with available initial study data. It is presumed that "this compound" was a typographical error for "Trilaciclib."
Introduction
Trilaciclib (brand name Cosela) is a first-in-class, intravenously administered, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Unlike other CDK4/6 inhibitors developed primarily for their direct antitumor effects, Trilaciclib's unique short-term action is leveraged for myelopreservation in patients undergoing chemotherapy.[4][5][6] By temporarily arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, it protects them from the cytotoxic effects of chemotherapy, which target rapidly dividing cells.[3][5][6] This guide explores the core pharmacodynamic properties of Trilaciclib as elucidated in initial preclinical and early-phase clinical studies, providing detailed data, experimental methodologies, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action
The primary mechanism of action for Trilaciclib is the selective and reversible inhibition of CDK4 and CDK6.[1][7] These kinases are crucial regulators of the cell cycle, specifically governing the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[1][8]
In a normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[1][8] This active CDK4/6-Cyclin D complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[1] Hypophosphorylated Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA replication and S-phase entry.[1] Upon phosphorylation by CDK4/6, Rb undergoes a conformational change and releases E2F, which then activates the transcription of target genes (e.g., Cyclin E, DNA polymerase), committing the cell to division.[1]
Trilaciclib competes with ATP to bind to the catalytic subunit of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, keeping E2F inhibited and effectively inducing a temporary G1 cell cycle arrest.[1][3] Because hematopoietic stem cells are dependent on CDK4/6 for proliferation, this transient arrest shields them from chemotherapy-induced DNA damage.[5][7]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from initial in vitro and in vivo studies of Trilaciclib.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Complex | Inhibitory Concentration | Selectivity vs. Other Kinases | Reference |
| CDK4/Cyclin D1 | 1 nmol/L | >1000-fold vs. CDK2/Cyclin A, CDK2/Cyclin E, CDK5/p25, CDK7 | [1][7] |
| CDK6/Cyclin D3 | 4 nmol/L | ~50-fold vs. CDK9/Cyclin T | [1][7] |
Table 2: Cellular Activity in Preclinical Models
| Cell Line | Assay Type | Endpoint | Result (EC50 / Effect) | Reference |
| HS68 (CDK4/6-dependent) | Proliferation | Inhibition | EC50 of 30 nmol/L | [1] |
| A2058 (CDK4/6-independent) | Cell Cycle | G1 Arrest | No G1 arrest observed | [1] |
| K562 (Hematological) | Cell Cycle | G1 Arrest | G0/G1 phase arrest observed | [4] |
| K562 (Hematological) | Proliferation | Inhibition | Effective proliferation block | [4] |
| A549 (NSCLC) | Cell Cycle | G1 Arrest | G0/G1 phase arrest observed | [4] |
Table 3: In Vivo Pharmacodynamic Effects in Humans
| Population | Dose | Pharmacodynamic Marker | Observed Effect | Reference |
| Healthy Volunteers | 192 mg/m² | HSPC Cell Cycle | Almost 100% G1 arrest | [5] |
| Healthy Volunteers | 192 mg/m² | Total Bone Marrow Proliferation | 40% decrease from baseline | [5] |
| ES-SCLC Patients | 240 mg/m² (RP2D) | Myelopreservation | Favorable myelopreservation endpoints | [5] |
Key Experimental Methodologies
Detailed protocols are essential for the accurate assessment of CDK inhibitor pharmacodynamics. The following sections describe the methodologies for key experiments cited in early Trilaciclib studies.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of specific CDK-cyclin complexes. A common high-precision method is the radiometric assay.
-
Objective: To determine the IC50 value of Trilaciclib against various CDK-cyclin complexes.
-
Materials:
-
Recombinant human CDK-cyclin complexes (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3).
-
Substrate: A purified, unphosphorylated fragment of the Retinoblastoma (Rb) protein.
-
Radioisotope: [γ-³³P]ATP.
-
Trilaciclib at various concentrations.
-
Assay buffer (containing MgCl₂, DTT).
-
FlashPlate® or filter-based system for capturing phosphorylated substrate.
-
-
Protocol:
-
The kinase, substrate, and varying concentrations of Trilaciclib are combined in the wells of a microplate and incubated for a short period at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding [γ-³³P]ATP.
-
The reaction mixture is incubated for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
The reaction is stopped by adding a solution like EDTA or by washing.
-
The phosphorylated substrate is captured on the plate or filter, and unincorporated [γ-³³P]ATP is washed away.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data are plotted as percent inhibition versus drug concentration, and the IC50 value is calculated using a non-linear regression model.[9]
-
Cell-Based Proliferation Assay
These assays measure the effect of the compound on the growth and viability of cancer cell lines.
-
Objective: To determine the EC50 value of Trilaciclib in CDK4/6-dependent and -independent cell lines.
-
Materials:
-
Human cell lines (e.g., HS68, K562).
-
Complete cell culture medium.
-
Trilaciclib stock solution.
-
96-well microplates.
-
Cell viability reagent (e.g., CellTiter-Glo® (CTG) for ATP measurement, or MTT).
-
-
Protocol:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of Trilaciclib or vehicle control (DMSO).
-
Plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
After incubation, the viability reagent (e.g., CTG) is added to each well.
-
The plate is incubated as per the manufacturer's instructions to allow the signal to stabilize.
-
The luminescence (for CTG) or absorbance (for MTT) is read using a plate reader.
-
Results are normalized to the vehicle control, and the EC50 is calculated.[10][11]
-
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle, directly measuring the G1 arrest induced by Trilaciclib.
-
Objective: To confirm that Trilaciclib induces G1 cell cycle arrest.
-
Materials:
-
Cell lines of interest.
-
Trilaciclib.
-
Phosphate-buffered saline (PBS).
-
Fixation solution (e.g., ice-cold 70% ethanol).
-
DNA staining solution (e.g., Propidium Iodide (PI) with RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Cells are seeded and treated with Trilaciclib or vehicle control for a specified time (e.g., 24 hours).
-
Cells (both adherent and floating) are harvested, washed with PBS, and pelleted by centrifugation.
-
The cell pellet is resuspended in a small volume of PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells and prevent clumping. Cells are stored at -20°C.
-
On the day of analysis, fixed cells are washed to remove ethanol and resuspended in the PI/RNase A staining solution.
-
Cells are incubated in the dark for at least 30 minutes at room temperature.
-
The DNA content of individual cells is analyzed using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA.
-
The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases is quantified.[12][13]
-
Mandatory Visualizations
Signaling Pathway of Trilaciclib's Action
Caption: Mechanism of Trilaciclib-induced G1 cell cycle arrest.
Experimental Workflow for Preclinical Pharmacodynamic Evaluation
Caption: Workflow for preclinical pharmacodynamic evaluation of a CDK4/6 inhibitor.
References
- 1. d-nb.info [d-nb.info]
- 2. g1therapeutics.com [g1therapeutics.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Tacaciclib (Trilaciclib) in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacaciclib, more commonly known as Trilaciclib (also referred to as G1T28), is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, Trilaciclib induces a temporary and reversible G1 cell cycle arrest[1][2][3]. This mechanism of action is being leveraged in oncology to protect hematopoietic stem and progenitor cells from the damaging effects of chemotherapy[4][5]. In a research context, Trilaciclib is a valuable tool for studying cell cycle regulation, developing novel anti-cancer therapies, and investigating synthetic lethality in combination with other agents.
These application notes provide recommended concentration ranges for Trilaciclib in various in vitro assays and detailed protocols for key experiments.
Data Presentation: Recommended this compound (Trilaciclib) Concentrations
The optimal concentration of Trilaciclib is cell-line and assay-dependent. The following table summarizes effective concentrations from published literature to serve as a starting point for experimental design. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific model system.
| Assay Type | Cell Line/System | Recommended Concentration Range | Key Observations | Citations |
| Kinase Inhibition | Cell-free assays | IC₅₀: 1 nM (CDK4/cyclin D1), 4 nM (CDK6/cyclin D3) | Highly potent and selective for CDK4/6. | [1][2][6] |
| Cell Cycle Arrest | HS68 (human fibroblast) | EC₅₀: 30 nM. Effective range: 10 nM - 1000 nM | Induces a reversible G1 phase arrest. | [1][7] |
| Various cell lines | 10 nM - 3000 nM for 24 hours | Significant increase in G1 phase population. | [3][6] | |
| Cell Viability/Proliferation | H929 (Multiple Myeloma) | IC₅₀: 0.72 µM (72h) | [8] | |
| MOLT-4 (ALL) | IC₅₀: 1.56 µM (72h) | [8] | ||
| U937 (AML) | IC₅₀: 1.77 µM (72h) | [8] | ||
| JURKAT (ALL) | IC₅₀: 2.97 µM (72h) | [8] | ||
| K562 (CML) | Low sensitivity, >70% viability at 10 µM (72h) | Induces senescence rather than apoptosis. | [8] | |
| Apoptosis Assay (Caspase 3/7) | HS68, WM2664 | 300 nM (48h post-chemotherapy) | Attenuates chemotherapy-induced apoptosis. | [1] |
| DNA Damage (γH2AX) | HS68 | 300 nM (8h post-chemotherapy) | Reduces chemotherapy-induced DNA damage. | [1] |
| Western Blot (pRb inhibition) | HS68, WM2664, A2058 | 300 nM (4-24h) | Inhibition of Retinoblastoma (Rb) protein phosphorylation. | [2][6] |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound (Trilaciclib) action on the cell cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Trilaciclib hydrochloride (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]
- 4. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. glpbio.com [glpbio.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Tacaciclib: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a key regulator of both the cell cycle and transcription, CDK7 is a compelling target in oncology. This compound's inhibitory action on CDK7 leads to cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in various laboratory settings.
Chemical Properties and Solubility
While specific quantitative solubility data for this compound is not widely published, it is a small molecule inhibitor and, like similar compounds, is expected to be soluble in organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Data Presentation: this compound Solubility and Storage
| Property | Value | Source/Recommendation |
| Molecular Weight | 528.6 g/mol | [1] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Based on common practice for similar small molecule inhibitors. |
| Stock Solution Storage | -20°C for short-term (weeks to months) -80°C for long-term (months to years) | General laboratory best practices. |
| Working Solution Storage | Prepare fresh from stock solution for each experiment. Avoid repeated freeze-thaw cycles. | General laboratory best practices. |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large stock solution.
Mechanism of Action
This compound selectively targets and inhibits CDK7. CDK7 is a crucial component of two major cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
-
Cell Cycle Regulation: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. By inhibiting CDK7, this compound prevents this activation, leading to cell cycle arrest, primarily at the G1/S transition.
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation of transcription of many genes, including key oncogenes. Inhibition of CDK7 by this compound disrupts this process, leading to a downregulation of cancer-promoting gene expression.
The dual inhibition of cell cycle progression and transcription ultimately induces apoptosis in cancer cells that are highly dependent on CDK7 activity.
Signaling Pathway of this compound (CDK7 Inhibition)
Caption: this compound inhibits CDK7, disrupting both cell cycle progression and oncogene transcription.
Experimental Protocols
The following are adapted protocols based on methodologies used for other selective CDK7 inhibitors. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to working concentrations for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution of this compound (MW: 528.6 g/mol ), you would need 5.286 mg.
-
Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to make a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Mix well by gentle pipetting or vortexing.
-
Prepare fresh working solutions for each experiment.
-
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound working solutions at various concentrations
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the appropriate this compound working solution or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to each well.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals. For a CellTiter-Glo® assay, the reagent is added directly to the wells.
-
Read the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 3: Western Blotting for Target Engagement and Downstream Effects
Objective: To assess the effect of this compound on the phosphorylation of CDK7 targets and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1, anti-phospho-CDK2, anti-phospho-RNA Pol II CTD, anti-c-Myc, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 4: In Vitro Kinase Assay
Objective: To directly measure the inhibitory activity of this compound on CDK7 kinase activity.
Materials:
-
Recombinant active CDK7/Cyclin H/MAT1 complex
-
Kinase assay buffer
-
Substrate for CDK7 (e.g., a peptide derived from the RNA Pol II CTD)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
This compound at various concentrations
-
Detection reagent (e.g., for ADP-Glo™ assay or phosphocellulose paper for radiolabeled assays)
Procedure (Example using a luminescence-based assay like ADP-Glo™):
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase assay buffer, the CDK7 enzyme, and the substrate.
-
Add this compound at a range of concentrations or a vehicle control.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Add ATP to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ reagent. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the inhibition percentage against the this compound concentration to determine the IC50 value.
-
Disclaimer: These protocols are intended as a guide and should be optimized for your specific experimental needs. Always refer to the manufacturer's instructions for reagents and equipment. Proper safety precautions should be taken when handling all chemicals.
References
Application of Tacaciclib in Xenograft Mouse Models: Application Notes and Protocols
Disclaimer: The term "Tacaciclib" did not yield specific results in scientific literature searches. It is presumed to be a potential misspelling of "Trilaciclib," a known CDK4/6 inhibitor, or another cyclin-dependent kinase (CDK) inhibitor. The following application notes and protocols are based on the established use of CDK inhibitors, such as Trilaciclib and various CDK9 inhibitors, in preclinical xenograft mouse models. The data presented is illustrative and compiled from multiple sources on CDK inhibitors.
Application Notes
Introduction to CDK Inhibition in Cancer Therapy
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[2] CDK inhibitors are a class of targeted therapies designed to block the activity of specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells. This compound, as a putative CDK inhibitor, is evaluated in xenograft mouse models to assess its in vivo efficacy, mechanism of action, and potential for clinical translation.
Mechanism of Action: Targeting the Cell Cycle and Transcription
CDK inhibitors function by binding to the ATP-binding pocket of CDKs, preventing their phosphorylation activity. The specific downstream effects depend on the CDK target:
-
CDK4/6 Inhibition (e.g., Trilaciclib): Blocks the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, leading to a G1 phase cell cycle arrest.[1][2] This mechanism can protect normal hematopoietic stem and progenitor cells from chemotherapy-induced damage, a concept known as myelopreservation.[3][4]
-
CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.[5][6] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like MCL-1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[5]
The selection of a specific CDK inhibitor for a xenograft study depends on the cancer type and the specific molecular drivers being investigated.
Signaling Pathway of CDK9 Inhibition
Caption: CDK9 inhibition by this compound blocks transcriptional elongation, leading to apoptosis.
Experimental Protocols
General Workflow for a this compound Xenograft Study
Caption: Workflow of a typical xenograft mouse model experiment with this compound.
Protocol 1: Subcutaneous Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous tumor model, which is a common method for evaluating the efficacy of novel cancer therapeutics.[7][8]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel or Cultrex BME (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., NSG, NOD-SCID)[9]
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cell pellet in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1x10⁷ to 5x10⁷ cells/mL. Keep on ice.
-
Animal Preparation: Anesthetize the mouse. Shave and sterilize the injection site on the flank.
-
Implantation: Gently lift the skin on the flank and inject 100-200 µL of the cell suspension subcutaneously.[10]
-
Monitoring: Monitor the mice for tumor appearance. Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week.[9]
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 or the more accurate ellipsoid formula: 1/6 π × L × W × (L + W)/2.[11][12]
Protocol 2: this compound Administration and Efficacy Monitoring
This protocol outlines the steps for drug administration and monitoring of treatment efficacy.
Materials:
-
This compound, formulated in a suitable vehicle (e.g., DMSO, saline, PEG)
-
Vehicle control
-
Dosing syringes and needles appropriate for the route of administration
-
Animal scale
Procedure:
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[9][13]
-
Dosing: Administer this compound or vehicle control according to the planned schedule (e.g., daily, twice weekly). Common routes of administration include:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or at a set time point after the final dose.
-
Data Analysis: Key efficacy endpoints include Tumor Growth Inhibition (TGI), overall survival, and changes in biomarkers.
Data Presentation
Table 1: Illustrative In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Cell Line | Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Leukemia | THP-1 | Vehicle | 10 mg/kg, IP, daily | 1850 ± 210 | - |
| This compound | 10 mg/kg, IP, daily | 450 ± 95 | 75.7 | ||
| Breast Cancer | MCF-7 | Vehicle | 20 mg/kg, PO, daily | 1520 ± 180 | - |
| This compound | 20 mg/kg, PO, daily | 680 ± 110 | 55.3 | ||
| Lung Cancer | A549 | Vehicle | 15 mg/kg, IV, twice weekly | 2100 ± 250 | - |
| This compound | 15 mg/kg, IV, twice weekly | 980 ± 150 | 53.3 |
Data is illustrative and based on typical results for CDK inhibitors in preclinical models.
Table 2: Illustrative Pharmacodynamic Effects of this compound
| Cancer Model | Cell Line | Treatment (Dose) | Time Point | Biomarker | Change from Baseline |
| Leukemia | THP-1 | This compound (10 mg/kg) | 4h post-dose | p-RNA Pol II (Ser2) | ↓ 85% |
| This compound (10 mg/kg) | 24h post-dose | MCL-1 Protein | ↓ 70% | ||
| Breast Cancer | MCF-7 | This compound (20 mg/kg) | 6h post-dose | p-Rb (Ser780) | ↓ 90% |
| This compound (20 mg/kg) | 24h post-dose | Ki-67 | ↓ 60% |
Data is illustrative and represents expected target engagement and downstream effects of CDK inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient Derived Tumor Xenografts: transforming clinical samples into mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. cea.unizar.es [cea.unizar.es]
Standard Operating Procedure for Tacaciclib Target Validation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tacaciclib (also known as XL102 or AUR102) is an orally bioavailable, selective, and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a key regulator of both the cell cycle and transcription.[1][3][4][5][6] It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation of transcription of many genes, including cancer-promoting ones.[1][3][5]
The dual role of CDK7 in regulating both cell cycle and transcription makes it a compelling therapeutic target in oncology. This compound covalently binds to CDK7, leading to the inhibition of its kinase activity. This results in the disruption of the cell cycle and the suppression of the transcription of key oncogenes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
These application notes provide a standard operating procedure for the validation of this compound's engagement and inhibition of its target, CDK7, in both biochemical and cellular contexts. The following protocols are intended to serve as a guide for researchers to confirm the on-target activity of this compound and to elucidate its downstream cellular effects.
Data Presentation
Table 1: Biochemical Potency of this compound (XL102)
| Target | Assay Type | IC50 / Potency | Reference |
| CDK7 | Biochemical Kinase Assay | Mean = 300 nM (in primary myeloid blasts) | [2] |
| CDK7 | Biochemical Kinase Assay | Potent and Selective |
Note: Further studies are required to establish a comprehensive kinase selectivity profile with specific IC50 values against a broad panel of kinases.
Experimental Protocols
Biochemical Kinase Assay for CDK7 Inhibition
This protocol is designed to determine the in vitro potency of this compound against CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex (e.g., from BPS Bioscience, Cat. No. 40098)
-
CDK7 substrate peptide (e.g., 5-FAM-YSPTSPSYSPTSPSYSPTSPSKKKK)
-
This compound (XL102)
-
ATP
-
Kinase assay buffer (e.g., 5x Kinase assay buffer 1 from BPS Bioscience, Cat. No. 79334)
-
ADP-Glo™ Kinase Assay kit (Promega, Cat. No. V6930)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant CDK7/Cyclin H/MAT1 complex, the CDK7 substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for CDK7.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol confirms the binding of this compound to CDK7 in intact cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known CDK7 dependency)
-
This compound (XL102)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies: Anti-CDK7 (e.g., Cell Signaling Technology, #2916), secondary antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Culture the selected cancer cell line to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
After treatment, wash the cells with PBS and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CDK7 in each sample by Western blotting using an anti-CDK7 antibody.
-
Quantify the band intensities and plot the fraction of soluble CDK7 as a function of temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of CDK7's direct substrate, RNA Polymerase II.
Materials:
-
Cancer cell line of interest
-
This compound (XL102)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: Anti-phospho-RNA Polymerase II (Ser2, Ser5, or Ser7), Anti-total RNA Polymerase II, Anti-CDK7, Anti-β-actin (loading control), secondary antibodies
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Seed the cancer cells and allow them to attach overnight.
-
Treat the cells with a dose-range of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-RNA Polymerase II (Ser2, Ser5, or Ser7), total RNA Polymerase II, and CDK7. Use β-actin as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
A decrease in the phosphorylation of RNA Polymerase II at the specific serine residues upon this compound treatment demonstrates the inhibition of CDK7's transcriptional activity.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
This compound (XL102)
-
Cell culture medium and supplements
-
Propidium iodide (PI) or DAPI staining solution
-
RNase A
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a duration that allows for at least one cell cycle (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G1, S, and G2/M phases.
-
An accumulation of cells in the G1 and/or G2/M phases with a corresponding decrease in the S phase population is indicative of cell cycle arrest induced by CDK7 inhibition.[2]
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound (XL102)
-
Cell culture medium and supplements
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Harvest all cells (adherent and floating) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis by this compound.
Mandatory Visualizations
References
- 1. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for Tacaciclib (Trilaciclib) Treatment of Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research.[1][2][3][4][5] These models are recognized for their ability to retain the primary histological and genetic features of the original tumor, offering a more predictive and clinically relevant platform for evaluating novel cancer therapeutics compared to traditional cell line-derived xenograft (CDX) models.[2][3][4] This document provides detailed application notes and protocols for the use of Tacaciclib, also known as Trilaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in PDX models.
Trilaciclib has demonstrated the ability to preserve hematopoietic stem and progenitor cells from the damaging effects of chemotherapy, a mechanism known as myelopreservation.[6] Furthermore, it has been shown to modulate the tumor immune microenvironment by enhancing T-cell activation and the production of cytokines and chemokines.[7] These dual functions make Trilaciclib a compelling agent to study in PDX models, both as a single agent and in combination with other cancer therapies.
Mechanism of Action and Signaling Pathway
Trilaciclib is a transient inhibitor of CDK4 and CDK6, key regulators of the cell cycle. By inhibiting CDK4/6, Trilaciclib blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. This G1 arrest is particularly effective in hematopoietic stem and progenitor cells, shielding them from the cytotoxic effects of chemotherapy which target rapidly dividing cells.
In the context of cancer cells that are dependent on the CDK4/6-Rb pathway for proliferation, Trilaciclib can induce cell cycle arrest and inhibit tumor growth. The signaling pathway affected by Trilaciclib is central to cell cycle regulation and is often dysregulated in various cancers.
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for establishing PDX models is outlined below. Specific parameters may need to be optimized based on the tumor type and patient sample.
Materials:
-
Fresh patient tumor tissue obtained under IRB-approved protocols
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar strains)[8]
-
Sterile surgical instruments
-
Matrigel or other basement membrane matrix (optional)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
Protocol:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue from patients under sterile conditions.
-
Transport the tissue on ice in a suitable medium (e.g., DMEM/F-12 with antibiotics).
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with Matrigel to support initial growth.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
The resected tumor can be used for subsequent passaging into new cohorts of mice, cryopreservation for future studies, or for molecular and histological analysis.
-
This compound (Trilaciclib) Dosing and Administration in PDX Models
Materials:
-
This compound (Trilaciclib)
-
Vehicle for reconstitution (e.g., as recommended by the manufacturer)
-
Syringes and needles for administration
-
Established PDX models with measurable tumors
Protocol:
-
Animal Grouping and Randomization:
-
Once tumors in the PDX models reach a suitable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Preparation:
-
Reconstitute this compound (Trilaciclib) in the appropriate vehicle according to the manufacturer's instructions. The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
-
Administration:
-
Administer this compound (Trilaciclib) or vehicle to the respective groups. The route of administration (e.g., intravenous, intraperitoneal, or oral gavage) and dosing schedule should be based on preclinical pharmacokinetic and pharmacodynamic data. A common dosing schedule might be daily for a set number of days, followed by a treatment-free period, to mimic clinical administration.
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and resect the tumors for further analysis.
-
Data Presentation and Analysis
Quantitative data from this compound (Trilaciclib) treatment studies in PDX models should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | 150.5 ± 10.2 | 1250.8 ± 85.6 | - | - |
| This compound (Dose 1) | 10 | 148.9 ± 9.8 | 625.4 ± 55.1 | 50.0 | <0.01 |
| This compound (Dose 2) | 10 | 152.1 ± 11.5 | 437.8 ± 42.3 | 65.0 | <0.001 |
| Combination Therapy | 10 | 149.6 ± 10.7 | 250.2 ± 30.9 | 80.0 | <0.0001 |
Table 2: Biomarker Analysis (Example: Immunohistochemistry)
| Treatment Group | Biomarker | Mean % Positive Cells ± SEM | p-value vs. Vehicle |
| Vehicle Control | Ki-67 (Proliferation) | 85.2 ± 5.6 | - |
| This compound (Dose 2) | Ki-67 (Proliferation) | 30.5 ± 4.1 | <0.001 |
| Vehicle Control | p-Rb (Cell Cycle) | 78.9 ± 6.2 | - |
| This compound (Dose 2) | p-Rb (Cell Cycle) | 15.3 ± 3.5 | <0.001 |
Conclusion
The use of this compound (Trilaciclib) in patient-derived xenograft models provides a powerful preclinical platform to investigate its efficacy, mechanism of action, and potential for combination therapies. The protocols and data presentation guidelines outlined in these application notes are intended to assist researchers in designing and executing robust studies to evaluate this promising therapeutic agent. The ability of PDX models to recapitulate the heterogeneity of human tumors makes them an invaluable tool in the translation of preclinical findings to clinical success.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. thecaptc.org [thecaptc.org]
- 3. clinicallab.com [clinicallab.com]
- 4. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of trilaciclib, a CDK 4/6 inhibitor, on myelosuppression in patients with previously treated extensive-stage small cell lung cancer receiving topotecan. - ASCO [asco.org]
- 7. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Application Notes and Protocols for Combining Tacaciclib with Chemotherapy Agents In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro combination of Tacaciclib (also known as Fadraciclib or CYC065) with other chemotherapy agents, focusing on the synergistic effects observed in leukemia models. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is a potent and selective inhibitor of cyclin-dependent kinases 2 and 9 (CDK2/9). Inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1, a key survival factor in many cancers. This mechanism provides a strong rationale for combining this compound with agents that target other pro-survival pathways, such as the BCL-2 inhibitor venetoclax. In vitro studies have demonstrated that this combination leads to synergistic cytotoxicity in various cancer cell lines, particularly in hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).
Data Presentation
Table 1: IC50 Values of this compound and Venetoclax in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | This compound (CYC065) IC50 (µM) at 72h | Venetoclax IC50 (µM) |
| OCI-AML3 | AML | 0.44 ± 0.01 | Not specified |
| MOLM-13 | AML | 0.25 ± 0.01 | Not specified |
| MV4-11 | AML | 0.52 ± 0.01 | Not specified |
Data for venetoclax IC50 in these specific cell lines under the same experimental conditions were not available in the reviewed literature.
Table 2: Combination Effects of this compound and Venetoclax in Primary CLL Cells
| Treatment Condition | Combination Effect | Mean Combination Index (CI) |
| Standard Culture Medium | Synergistic | < 1 |
| BCA Medium | Strongly Synergistic | < 1 (lower than standard medium) |
A Combination Index (CI) value of < 1 indicates a synergistic interaction. The study by Chen et al. (2022) demonstrated that the combination of this compound and venetoclax was synergistic in all tested primary CLL patient samples. The average IC50 concentrations used for combination experiments in this study were 0.8 µM for this compound and 0.07 µM for venetoclax.
Signaling Pathway
The combination of this compound and venetoclax exploits two distinct but complementary anti-apoptotic pathways. This compound, by inhibiting CDK9, prevents the transcription of the MCL1 gene, leading to the depletion of the Mcl-1 protein. Mcl-1 is a key pro-survival protein that sequesters pro-apoptotic proteins. In parallel, venetoclax directly inhibits another pro-survival protein, BCL-2. The simultaneous inhibition of both Mcl-1 and BCL-2 leads to an overwhelming pro-apoptotic signal, resulting in synergistic cancer cell death.
Caption: this compound and Venetoclax synergistic mechanism.
Experimental Workflow
A typical in vitro workflow to assess the combination of this compound with other chemotherapy agents involves determining the potency of individual agents, evaluating the synergistic effects of the combination, and elucidating the underlying mechanism of action.
Caption: In vitro drug combination study workflow.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is adapted from standard procedures and studies investigating this compound combinations.[1]
Materials:
-
Cancer cell lines (e.g., OCI-AML3, MOLM-13, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (CYC065)
-
Chemotherapy agent of interest (e.g., Venetoclax, Cytarabine, Azacitidine)
-
96-well clear bottom black plates
-
Alamar Blue HS reagent
-
Plate reader with fluorescence detection capabilities (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the other chemotherapy agent in complete culture medium.
-
For single-agent assays, add 100 µL of the drug dilutions to the respective wells.
-
For combination assays, add 50 µL of each drug at the desired concentrations to the wells.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Alamar Blue Addition and Measurement:
-
Add 20 µL of Alamar Blue HS reagent to each well.
-
Incubate for 4-6 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for single agents using non-linear regression analysis.
-
Calculate the Combination Index (CI) for the drug combination using software like CompuSyn. A CI < 1 indicates synergy.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Treat cells with single agents and the combination at synergistic concentrations for 24-48 hours.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blotting
This protocol outlines the detection of key proteins involved in the mechanism of action of this compound combinations.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-BCL-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the drug combination for the desired time points (e.g., 4, 8, 24 hours).
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
-
References
Application Note & Protocol: Western Blot for Assessing Trilaciclib Target Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trilaciclib (marketed as Cosela®) is a transient inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), administered intravenously to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression.[1][2][3][4] By inhibiting CDK4/6, Trilaciclib induces a temporary G1 phase cell cycle arrest in these cells, shielding them from the damaging effects of chemotherapy.[1][2][3][5] The primary molecular mechanism of Trilaciclib involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK4/6 that controls the G1-S cell cycle checkpoint.[5][6] This application note provides a detailed protocol for utilizing Western blot to monitor the pharmacodynamic effects of Trilaciclib by assessing the phosphorylation status of Rb. While CDK4/6 are the primary targets, Trilaciclib has been noted to have significantly less potent activity against CDK9.[5] Therefore, this protocol also includes an optional analysis of the phosphorylation of RNA Polymerase II, a downstream target of CDK9, to investigate potential off-target effects at higher concentrations.
Principle of the Assay
This protocol describes the use of Western blotting to semi-quantitatively measure the levels of total and phosphorylated Retinoblastoma protein (pRb) in cell lysates following treatment with Trilaciclib. A decrease in the ratio of phosphorylated Rb to total Rb is a direct indicator of CDK4/6 inhibition and target engagement by Trilaciclib.[7][8] Additionally, the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (pRPB1 Ser2) can be assessed as a marker for CDK9 activity.
Signaling Pathway
Caption: Trilaciclib inhibits CDK4/6, preventing Rb phosphorylation and G1-S cell cycle transition.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that expresses wild-type Rb and is sensitive to CDK4/6 inhibition (e.g., MCF-7, HT-29).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Trilaciclib Treatment:
-
Prepare a stock solution of Trilaciclib in an appropriate solvent (e.g., DMSO).
-
The day after seeding, treat the cells with varying concentrations of Trilaciclib (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubate for a predetermined time course (e.g., 2, 6, 24 hours) to determine the optimal treatment duration.
-
II. Lysate Preparation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
III. Western Blot Protocol
-
Sample Preparation:
-
Dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-150V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Anti-phospho-Rb (Ser780 or Ser807/811)
-
Anti-total Rb
-
Anti-phospho-RNA Polymerase II (Ser2) (optional)
-
Anti-total RNA Polymerase II (optional)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control. For phosphoproteins, calculate the ratio of the phosphorylated protein to the total protein.
-
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of Trilaciclib's target modulation.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in the following tables. The results should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Effect of Trilaciclib on Rb Phosphorylation
| Trilaciclib Conc. (nM) | Normalized pRb (Ser780) Intensity | Normalized Total Rb Intensity | pRb/Total Rb Ratio |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Table 2: Optional - Effect of Trilaciclib on RNA Polymerase II Phosphorylation
| Trilaciclib Conc. (nM) | Normalized pRPB1 (Ser2) Intensity | Normalized Total RPB1 Intensity | pRPB1/Total RPB1 Ratio |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Logical Diagram for Data Interpretation
References
- 1. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]
- 2. cosela.com [cosela.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03820F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Tacaciclib (Trilaciclib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacaciclib, also known as Trilaciclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] These kinases are key regulators of the cell cycle, specifically promoting the transition from the G1 (first gap) phase to the S (synthesis) phase.[1] By inhibiting CDK4/6, this compound induces a transient arrest of cells in the G1 phase of the cell cycle.[1][2][4] This mechanism is being explored for its potential in myelopreservation during chemotherapy and for its direct anti-neoplastic effects in certain cancer types.[3][4]
Flow cytometry is an indispensable tool for elucidating the cellular effects of this compound. It allows for the precise quantification of cell cycle distribution and the assessment of apoptosis, providing critical insights into the drug's mechanism of action and its impact on cell fate. These application notes provide detailed protocols for analyzing cells treated with this compound using flow cytometry.
Mechanism of Action of this compound
This compound selectively inhibits the activity of the CDK4/6-Cyclin D complex. This complex is responsible for phosphorylating the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6 leads to the release of E2F, allowing for the transcription of target genes and progression through the G1/S checkpoint. By inhibiting CDK4/6, this compound maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest.[1]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol details the procedure for analyzing the cell cycle distribution of this compound-treated cells using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound (Trilaciclib)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red). Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in this compound-treated cells using a combination of Annexin V and PI staining.[5] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells.[6]
Materials:
-
Cells of interest
-
This compound (Trilaciclib)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells as described in Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use appropriate compensation settings for FITC and PI.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
The following tables present representative quantitative data from flow cytometry analysis of a hypothetical cancer cell line treated with increasing concentrations of this compound for 48 hours.
Table 1: Effect of this compound on Cell Cycle Distribution
| This compound Conc. (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 10 | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 0.9 |
| 50 | 75.6 ± 3.0 | 12.3 ± 1.1 | 12.1 ± 1.0 |
| 100 | 85.1 ± 2.8 | 5.9 ± 0.8 | 9.0 ± 0.7 |
| 500 | 88.3 ± 1.9 | 4.2 ± 0.6 | 7.5 ± 0.5 |
Table 2: Effect of this compound on Apoptosis
| This compound Conc. (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.3 ± 1.2 | 2.1 ± 0.4 | 2.6 ± 0.5 |
| 10 | 92.1 ± 1.5 | 4.5 ± 0.6 | 3.4 ± 0.7 |
| 50 | 88.7 ± 2.0 | 6.8 ± 0.9 | 4.5 ± 0.8 |
| 100 | 84.2 ± 2.3 | 9.3 ± 1.1 | 6.5 ± 1.0 |
| 500 | 78.5 ± 2.8 | 12.6 ± 1.4 | 8.9 ± 1.2 |
Experimental Workflow Visualization
Conclusion
The protocols and representative data provided in these application notes serve as a comprehensive guide for researchers investigating the cellular effects of this compound. Flow cytometry is a powerful and quantitative method to confirm the on-target effect of this compound in inducing G1 cell cycle arrest and to assess its impact on cell viability and apoptosis. These analyses are crucial for the preclinical and clinical development of this compound and other CDK4/6 inhibitors.
References
Application Note & Protocol: Comprehensive Assessment of Tacaciclib-Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction Tacaciclib (Atacicept) is a recombinant fusion protein that acts as a dual inhibitor of B-lymphocyte stimulator (BLyS), also known as B-cell activating factor (BAFF), and a proliferation-inducing ligand (APRIL). Both BAFF and APRIL are critical cytokines that promote B-cell survival, proliferation, and differentiation by binding to their cognate receptors, including the Transmembrane Activator and CAML Interactor (TACI).[1][2] By sequestering BAFF and APRIL, this compound effectively blocks these pro-survival signals, leading to the induction of apoptosis in B-cell populations that are dependent on these pathways. This application note provides a detailed overview and protocols for assessing apoptosis induced by this compound, offering a multi-parametric approach to robustly characterize its cytotoxic effects.
Part 1: Mechanism of Action and Signaling Pathway
This compound functions by binding to soluble BAFF and APRIL, preventing them from interacting with their receptors (TACI, BCMA, and BAFF-R) on the surface of B-cells.[1][2][3] This interruption of survival signaling leads to a decrease in the expression of anti-apoptotic proteins, particularly members of the B-cell lymphoma 2 (Bcl-2) family. The subsequent imbalance between pro- and anti-apoptotic proteins triggers the intrinsic apoptosis cascade, culminating in the activation of executioner caspases (like Caspase-3 and -7) and programmed cell death.
References
Tacaciclib Administration for Animal Studies: Uncovering Preclinical Protocols
This lack of detailed information suggests that Tacaciclib may be in the early stages of preclinical development, with data primarily held by the developing entity and not yet publicly disclosed. Research on similar CDK inhibitors, particularly those from the aminopyrazole class to which this compound is related, can offer valuable insights into potential methodologies.
Insights from Related CDK Inhibitors
Studies on other aminopyrazole-based CDK inhibitors have demonstrated in vivo antitumor activity in mouse xenograft models. While specific protocols for this compound are unavailable, the administration routes for these related compounds in preclinical trials typically include:
-
Intravenous (IV) Injection: This is a common route for administering chemotherapeutic agents in animal models to ensure precise dosing and immediate systemic exposure.
-
Oral Gavage (PO): For compounds with good oral bioavailability, administration by oral gavage is a frequent method in rodent studies.
-
Intraperitoneal (IP) Injection: This route is also utilized for delivering therapeutic agents in small animal models.
The choice of administration route in these studies is often determined by the compound's physicochemical properties, such as solubility and stability, as well as its pharmacokinetic and pharmacodynamic profile.
General Experimental Workflow for Preclinical CDK Inhibitor Studies
The following diagram illustrates a generalized workflow for evaluating a CDK inhibitor like this compound in an animal cancer model. This workflow is based on standard practices in preclinical oncology research.
Caption: Generalized preclinical workflow for a novel CDK inhibitor.
This compound's Mechanism of Action: The CDK Signaling Pathway
This compound is classified as a CDK inhibitor. CDKs are a family of protein kinases that are crucial for regulating the cell cycle. In many cancers, CDK activity is dysregulated, leading to uncontrolled cell proliferation. CDK inhibitors like this compound work by blocking the activity of these kinases, thereby inducing cell cycle arrest and preventing cancer cells from dividing.
The following diagram illustrates the general mechanism of action for a CDK4/6 inhibitor, which is a common target for this class of drugs.
Caption: Simplified CDK4/6 signaling pathway and its inhibition.
Conclusion and Future Directions
While specific, detailed protocols for this compound administration in animal studies are not currently in the public domain, researchers can draw upon established methodologies for other CDK inhibitors, particularly those with a similar chemical scaffold. As the development of this compound progresses, it is anticipated that more detailed preclinical data, including administration protocols and formulation details, will be published in scientific literature and presented at scientific conferences. For researchers, scientists, and drug development professionals interested in working with this compound, direct inquiry to the patent holders or manufacturers may be the most effective way to obtain specific application notes and protocols.
Application Note: Measuring Metabolic Changes Induced by Tacaciclib using the Seahorse XF Assay
Introduction
Tacaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a crucial component of the cell cycle machinery and a key regulator of transcription. By inhibiting CDK7, this compound disrupts the cell cycle and inhibits the transcription of key oncogenes, leading to apoptosis in cancer cells. Emerging evidence suggests that beyond its effects on the cell cycle and transcription, inhibition of CDK7 can also induce significant metabolic reprogramming in cancer cells. Understanding these metabolic alterations is critical for elucidating the complete mechanism of action of this compound and for developing effective combination therapies.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of the two major energy-producing pathways in live cells: mitochondrial respiration and glycolysis. It measures the oxygen consumption rate (OCR), an indicator of oxidative phosphorylation (OXPHOS), and the extracellular acidification rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test and Glycolytic Rate Assay to characterize the metabolic changes in cancer cells following treatment with this compound.
Principle of the Seahorse XF Assay
The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for the highly sensitive and real-time measurement of changes in oxygen and proton concentration in the surrounding media. By sequentially injecting pharmacological agents that modulate mitochondrial respiration and glycolysis, a comprehensive metabolic profile of the cells can be generated.
Data Presentation
The following tables summarize representative quantitative data obtained from Seahorse XF assays on cancer cells treated with this compound.
Table 1: Effect of this compound on Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
| Parameter | Vehicle Control (pmol/min) | This compound-Treated (pmol/min) | Fold Change |
| Basal Respiration | 150 ± 10 | 90 ± 8 | 0.60 |
| ATP Production | 100 ± 7 | 55 ± 5 | 0.55 |
| Maximal Respiration | 250 ± 15 | 130 ± 12 | 0.52 |
| Spare Respiratory Capacity | 100 ± 10 | 40 ± 5 | 0.40 |
| Proton Leak | 20 ± 2 | 18 ± 2 | 0.90 |
| Non-mitochondrial Oxygen Consumption | 30 ± 3 | 28 ± 3 | 0.93 |
Table 2: Effect of this compound on Glycolysis (Seahorse XF Glycolytic Rate Assay)
| Parameter | Vehicle Control (mpH/min) | This compound-Treated (mpH/min) | Fold Change |
| Basal Glycolysis | 80 ± 6 | 50 ± 5 | 0.63 |
| Compensatory Glycolysis | 120 ± 9 | 70 ± 7 | 0.58 |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding:
-
Seed cancer cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The following day, treat the cells with the desired concentration of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
II. Seahorse XF Cell Mito Stress Test Protocol
This assay measures key parameters of mitochondrial function by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Hydrate the Sensor Cartridge:
-
One day prior to the assay, place the Seahorse XF96 sensor cartridge upside down with the lid removed.
-
Pipette 200 µL of Seahorse XF Calibrant into each well of the utility plate and lower the sensor cartridge onto the utility plate.
-
Incubate overnight in a non-CO2 incubator at 37°C.
-
-
Prepare Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the medium with glucose, pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Adjust the pH to 7.4.
-
-
Prepare Injection Compounds:
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A.
-
Dilute the compounds in the prepared assay medium to the desired working concentrations. Typical final concentrations are 1.0-2.0 µM for oligomycin and FCCP, and 0.5 µM for rotenone/antimycin A.
-
-
Load the Sensor Cartridge:
-
Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Assay Medium (for baseline measurement)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone & Antimycin A
-
-
-
Perform the Assay:
-
Remove the cell culture plate from the incubator and wash the cells with the prepared assay medium.
-
Add 180 µL of the assay medium to each well.
-
Place the cell culture plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the sensor cartridge and the cell culture plate into the Seahorse XF Analyzer.
-
Start the assay protocol.
-
III. Seahorse XF Glycolytic Rate Assay Protocol
This assay measures the basal rate of glycolysis and compensatory glycolysis by sequentially injecting rotenone/antimycin A and 2-deoxy-D-glucose (2-DG).
-
Hydrate the Sensor Cartridge and Prepare Assay Medium:
-
Follow steps 1 and 2 from the Cell Mito Stress Test protocol. Use Seahorse XF RPMI Assay Medium, pH 7.4, supplemented with glucose, glutamine, and pyruvate.
-
-
Prepare Injection Compounds:
-
Prepare stock solutions of rotenone/antimycin A and 2-DG.
-
Dilute the compounds in the prepared assay medium to the desired working concentrations. Typical final concentrations are 0.5 µM for rotenone/antimycin A and 50 mM for 2-DG.
-
-
Load the Sensor Cartridge:
-
Load the diluted compounds into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Rotenone & Antimycin A
-
Port B: 2-Deoxy-D-Glucose (2-DG)
-
-
-
Perform the Assay:
-
Follow steps 5 from the Cell Mito Stress Test protocol.
-
Mandatory Visualization
Conclusion
The Seahorse XF technology provides a robust and sensitive platform to investigate the metabolic consequences of treating cancer cells with the CDK7 inhibitor, this compound. The detailed protocols provided in this application note enable researchers to quantify changes in both mitochondrial respiration and glycolysis, offering valuable insights into the metabolic reprogramming induced by this compound. This information is crucial for a comprehensive understanding of its anti-cancer mechanism and for the rational design of future therapeutic strategies. Recent studies have shown that CDK7 inhibition can lead to a significant reduction in both basal respiration and glycolysis in cancer cells.[1][2] This metabolic disruption, in conjunction with the effects on cell cycle and transcription, highlights the multifaceted anti-tumor activity of CDK7 inhibitors like this compound.
References
- 1. CDK7 inhibition promotes glioblastoma cell death through convergent transcriptional and metabolic stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P881: CDK7 CONTRIBUTES TO METABOLIC REPROGRAMMING IN MM CELLS THROUGH C-MYC MEDIATED TRANSCRIPTIONAL CONTROL OF GLYCOLYTIC GENES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Experiments with Tacaciclib (Trilaciclib) and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tacaciclib, also known as Trilaciclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Initially developed for its myeloprotective effects, Trilaciclib has demonstrated significant immunomodulatory properties, making it a compound of interest for immuno-oncology research.[2][3] These application notes provide a comprehensive overview and detailed protocols for establishing an in vitro co-culture system to investigate the effects of Trilaciclib on the interplay between tumor cells and immune cells.
Trilaciclib transiently arrests hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the damaging effects of chemotherapy.[1][4] Beyond this protective role, preclinical and clinical studies have shown that Trilaciclib can enhance anti-tumor immunity by increasing T-cell activation, promoting a favorable tumor microenvironment, and augmenting the production of cytokines and chemokines.[5] The co-culture models described herein are designed to enable researchers to dissect these complex interactions, evaluate the therapeutic potential of Trilaciclib in combination with other agents, and identify biomarkers of response.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Trilaciclib on immune cell populations and function.
Table 1: Effect of Trilaciclib on Peripheral T-Cell Populations in Patients with Metastatic Triple-Negative Breast Cancer (mTNBC)
| Parameter | Treatment Group | Baseline (C1D1) | Post-Treatment (C3D1) | P-value |
| Total T-Cells | Trilaciclib + GCb (n=68) | - | Fewer | 0.064[4] |
| GCb alone (n=34) | - | No significant difference | - | |
| CD8+ T-Cells | Trilaciclib + GCb (n=68) | - | Significantly fewer | 0.013[4] |
| GCb alone (n=34) | - | No significant difference | - | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Trilaciclib + GCb (n=68) | - | Significantly fewer | <0.0001[4] |
| GCb alone (n=34) | - | No significant difference | - |
GCb: Gemcitabine plus Carboplatin. C1D1: Cycle 1, Day 1. C3D1: Cycle 3, Day 1.
Table 2: T-Cell Effector Function in mTNBC Patients Treated with Trilaciclib
| Parameter | Treatment Group | Change from Baseline | Observation |
| Cytokine-producing CD4+ T-Cells | Trilaciclib + GCb | Significant increase | Enhanced T-cell effector function |
| GCb alone | No significant difference | ||
| Cytokine-producing CD8+ T-Cells | Trilaciclib + GCb | Significant increase | Enhanced T-cell effector function |
| GCb alone | No significant difference |
Table 3: Peripheral T-Cell Clonal Expansion in Responders vs. Non-Responders to Trilaciclib in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
| Parameter | Responder Group | Non-Responder Group | P-value |
| Median Peripheral Clonal Expansion (T/E/C) | 23 clones | - | 0.04 (vs. Placebo responders) |
| Number of Tumor-Associated Expanded Clones (T/E/C) | - | - | 0.03 (vs. Placebo responders) |
| Median Peripheral Clonal Expansion (T/E/C/A) | 90 clones | - | 0.002 (vs. Placebo responders)[6] |
| Newly Expanded Peripheral Clones (T/E/C/A) | 68 clones | 11 clones (Placebo responders) | 0.003[6] |
T/E/C: Trilaciclib with Etoposide and Carboplatin. T/E/C/A: Trilaciclib with Etoposide, Carboplatin, and Atezolizumab.
Experimental Protocols
Protocol 1: Tumor Cell and Immune Cell Co-culture for Assessment of T-Cell Mediated Cytotoxicity
This protocol details the establishment of a co-culture system to evaluate the effect of Trilaciclib on the ability of T-cells to kill tumor cells.
Materials:
-
Target tumor cell line (e.g., MCF-7, MDA-MB-231)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Trilaciclib (stock solution prepared in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom tissue culture plates
-
Flow cytometer
-
Cytotoxicity detection kit (e.g., LDH release assay or flow cytometry-based assay using viability dyes like Propidium Iodide or 7-AAD)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
Procedure:
-
Tumor Cell Seeding:
-
Culture the target tumor cell line to ~80% confluency.
-
Harvest cells using trypsin and resuspend in complete RPMI-1640 medium.
-
Seed 1 x 10^4 tumor cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2 to allow for adherence.
-
-
Immune Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
(Optional) Isolate specific T-cell subsets (e.g., CD8+ T-cells) using magnetic-activated cell sorting (MACS).
-
Activate T-cells by culturing with anti-CD3/CD28 antibodies for 48-72 hours prior to the co-culture.
-
-
Trilaciclib Treatment and Co-culture Setup:
-
Prepare serial dilutions of Trilaciclib in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 1 µM.[7]
-
Remove the medium from the tumor cell-seeded plate.
-
Add 100 µL of the Trilaciclib dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Add 100 µL of the activated immune cell suspension to each well at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the co-culture plate at 37°C, 5% CO2 for 24-72 hours.
-
-
Assessment of Cytotoxicity:
-
LDH Release Assay: Collect the supernatant from each well and measure LDH activity according to the manufacturer's instructions.
-
Flow Cytometry:
-
Gently aspirate the supernatant containing immune cells.
-
Wash the adherent tumor cells with PBS.
-
Trypsinize the tumor cells and combine them with the corresponding supernatant.
-
Stain the cell mixture with a viability dye (e.g., Propidium Iodide) and antibodies against tumor-specific markers and T-cell markers (e.g., CD45, CD3, CD8).
-
Acquire data on a flow cytometer and analyze the percentage of dead tumor cells.
-
-
Protocol 2: Analysis of T-Cell Activation and Cytokine Production in Co-culture
This protocol outlines the methodology to assess the impact of Trilaciclib on T-cell activation status and the secretion of key cytokines.
Materials:
-
Co-culture setup as described in Protocol 1.
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25, PD-1) and intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
ELISA or multiplex cytokine assay kit (e.g., Luminex).
-
Intracellular staining buffer kit.
Procedure:
-
Co-culture Setup:
-
Follow steps 1-3 from Protocol 1 to set up the tumor cell-immune cell co-culture with Trilaciclib treatment.
-
-
Analysis of T-Cell Activation Markers (Flow Cytometry):
-
After the desired incubation period (e.g., 24 hours), harvest the cells from the co-culture wells.
-
Stain the cells with a panel of antibodies against surface markers including CD45, CD3, CD4, CD8, CD69, and CD25.
-
Acquire data on a flow cytometer and analyze the percentage of activated (CD69+ or CD25+) CD4+ and CD8+ T-cells.
-
-
Analysis of Intracellular Cytokine Production (Flow Cytometry):
-
Four to six hours before the end of the co-culture incubation, add a protein transport inhibitor to the wells to allow for intracellular accumulation of cytokines.
-
Harvest the cells and stain for surface markers as described above.
-
Fix and permeabilize the cells using an intracellular staining buffer kit.
-
Stain for intracellular cytokines such as IFN-γ and TNF-α.
-
Acquire data on a flow cytometer and analyze the percentage of cytokine-producing T-cells.
-
-
Analysis of Secreted Cytokines (ELISA/Multiplex Assay):
-
At the end of the co-culture period, centrifuge the plate and collect the supernatant.
-
Measure the concentration of secreted cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant using an ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Mechanism of Action of Trilaciclib in Inducing G1 Cell Cycle Arrest.
Caption: Experimental Workflow for Trilaciclib Co-culture Assays.
Caption: Trilaciclib's Putative Effect on the T-Cell Activation Signaling Pathway.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 Inhibition Augments Anti-Tumor Immunity by Enhancing T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. g1therapeutics.com [g1therapeutics.com]
- 6. Trilaciclib Increases Pool of Memory T Cells in the Tumor Microenvironment Responsible for Long Term Immune Surveillance and Efficacy - BioSpace [biospace.com]
- 7. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
Troubleshooting & Optimization
Troubleshooting Tacaciclib solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues of Tacaciclib in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial solubilization and preparation of high-concentration stock solutions, anhydrous DMSO is the recommended solvent. This compound, like many kinase inhibitors, is a lipophilic compound with poor aqueous solubility, making DMSO a suitable solvent for creating stock solutions for in vitro and in vivo studies.
Q2: I am observing a precipitate in my this compound/DMSO stock solution. What could be the cause?
A2: Precipitation in a this compound/DMSO stock solution can be caused by several factors:
-
Supersaturation: The concentration of this compound may have exceeded its solubility limit in DMSO under the current storage conditions.
-
Water Absorption: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound, leading to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of the stock solution can promote precipitation, especially if the solution has absorbed water.
-
Low Temperature: Storing the stock solution at very low temperatures (e.g., -80°C) can sometimes cause the compound to precipitate out of the DMSO.
Q3: How should I properly store my this compound/DMSO stock solution to maintain its stability and solubility?
A3: To ensure the stability and solubility of your this compound stock solution, follow these storage guidelines:
-
Aliquot: After initial preparation, aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles for the bulk of the solution.
-
Storage Temperature: For short-term storage (days to weeks), store the aliquots at -20°C. For long-term storage (months to years), -80°C is recommended.
-
Moisture Prevention: Use vials with tight-sealing caps to minimize moisture absorption. When retrieving an aliquot, allow it to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium. To prevent precipitation:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in DMSO first to get closer to your final desired concentration before adding it to the aqueous medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, typically below 0.5% for cell-based assays, to minimize solvent-induced artifacts and toxicity.
-
Rapid Mixing: When adding the diluted this compound/DMSO solution to the aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warming: Gently warming the aqueous medium (e.g., to 37°C) before adding the compound can sometimes improve solubility.
Troubleshooting Guide for this compound Solubility in DMSO
This guide provides a structured approach to resolving common solubility issues with this compound in DMSO.
Problem: this compound powder is not dissolving in DMSO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient mixing | Vortex the solution vigorously for several minutes. | The powder should completely dissolve. |
| Concentration is too high | If the powder still does not dissolve, the desired concentration may exceed the solubility limit. Try preparing a more dilute stock solution. | A clear solution is obtained at a lower concentration. |
| Low-quality DMSO | Ensure you are using anhydrous, high-purity DMSO. Older or improperly stored DMSO may have absorbed water. | The compound dissolves readily in fresh, anhydrous DMSO. |
| Compound characteristics | Some compounds require gentle heating to fully dissolve. Warm the solution to 37-50°C in a water bath while mixing. Caution: Check compound stability at elevated temperatures. | The compound dissolves with gentle warming. |
| Particulate matter | If the solution appears hazy, it may contain insoluble impurities. Centrifuge the solution and carefully transfer the supernatant to a new tube. | A clear solution is obtained after removing particulates. |
Problem: Precipitate forms in the DMSO stock solution over time.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Water absorption | Use fresh, anhydrous DMSO for future stock preparations. Store existing stock in a desiccator to minimize further moisture uptake. | New stock solutions remain clear. The existing solution may need to be warmed or sonicated to redissolve. |
| Freeze-thaw cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | Aliquots remain clear until use. |
| Storage temperature | If stored at a very low temperature, allow the vial to warm to room temperature and vortex to see if the precipitate redissolves. | The precipitate redissolves upon warming. |
| Supersaturation | The stock solution may be supersaturated. If the precipitate does not redissolve with warming and vortexing, centrifuge the vial and use the clear supernatant. The concentration of the supernatant will be the saturation concentration at that temperature. | A clear solution of saturated this compound is obtained for use. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in DMSO is not widely published. However, based on its chemical properties and data for similar kinase inhibitors, a qualitative assessment and comparative data are provided below.
| Compound | Solvent | Reported Solubility | Molar Mass ( g/mol ) |
| This compound | DMSO | Soluble (Specific quantitative data not readily available) | 528.6 |
| Trilaciclib | DMSO | ~2 mg/mL (~4.47 mM)[1] | 446.55 |
| Ribociclib (LEE011) | DMSO | ~10 mg/mL[2] | 434.5 |
| Tagtociclib (PF-07104091) | DMSO | 81 mg/mL (~200 mM)[3] | 404.46 |
| Idelalisib (CAL-101) | DMSO | ~25 mg/mL[4] | 415.4 |
Note: The solubility of compounds can vary between batches and is dependent on the purity, crystalline form, temperature, and water content of the DMSO.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound: 528.6 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 528.6 g/mol = 0.005286 g = 5.286 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 5.286 mg of this compound powder and place it into a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolve the compound:
-
Tightly cap the vial and vortex the solution vigorously for 2-5 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Troubleshooting Workflow for this compound Dissolution
Caption: A workflow for dissolving this compound in DMSO.
This compound Mechanism of Action: CDK7 Inhibition
Caption: this compound inhibits CDK7, affecting transcription and cell cycle.
Logical Flow for Preparing a Diluted this compound Working Solution
Caption: A logical flow for diluting this compound stock solutions.
References
Optimizing Tacaciclib dosage to minimize off-target effects
Technical Support Center: Optimizing Trilaciclib Dosage
Welcome to the technical support center for Trilaciclib. This resource is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Trilaciclib dosage and minimizing off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Trilaciclib?
A1: Trilaciclib is a potent and selective, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary on-target effect is to induce a transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[3][4][5] This protective mechanism, known as myelopreservation, shields these cells from the damaging effects of chemotherapy.[2][4] By binding to CDK4/6, Trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F inactive, halting progression from the G1 to the S phase of the cell cycle.[1]
Q2: How was the recommended dosage of Trilaciclib determined?
A2: The recommended Phase II dose (RP2D) of 240 mg/m² was determined through integrated analysis of preclinical data and several clinical trials.[3][5] A pharmacokinetic/pharmacodynamic (PK/PD) model based on preclinical data predicted that a dose of ≥ 192 mg/m² would be sufficient to induce nearly 100% G1 arrest in cycling HSPCs.[3][5] Clinical studies in patients with extensive-stage small cell lung cancer (ES-SCLC) evaluated doses of 200 mg/m², 240 mg/m², and 280 mg/m².[3] The 240 mg/m² dose was selected as the RP2D because it provided favorable myelopreservation and a better safety profile compared to the other doses.[3][5] The 280 mg/m² dose led to higher drug accumulation and was associated with poorer efficacy, potentially due to prolonged G1 arrest, suggesting an inverted U-shaped dose-response curve.[3]
Q3: What are the known off-target effects of Trilaciclib?
A3: Trilaciclib is highly selective for CDK4 and CDK6. It inhibits CDK4 at a concentration of 1 nmol/L and CDK6 at 4 nmol/L.[1][6] Its inhibitory activity against other kinases, such as CDK2, CDK5, CDK7, and CDK9, is significantly lower (50- to over 1000-fold less).[6] However, like many small-molecule inhibitors, off-target interactions are a possibility, especially at higher concentrations.[7] In clinical trials, common adverse events included injection site reactions, fatigue, and hematologic effects beyond the intended transient arrest.[8] It is crucial to differentiate between exaggerated on-target effects (e.g., prolonged myelosuppression from excessive dosage) and true off-target effects resulting from interactions with other cellular proteins.
Table 1: Kinase Selectivity of Trilaciclib
| Kinase | Inhibitory Concentration | Selectivity vs. CDK4 |
| CDK4 | 1 nmol/L | 1x |
| CDK6 | 4 nmol/L | 4x |
| CDK9 | ~50 nmol/L | ~50x |
| CDK2 | >1000 nmol/L | >1000x |
| CDK5 | >1000 nmol/L | >1000x |
| CDK7 | >1000 nmol/L | >1000x |
| Source: Adapted from DrugBank Online data.[6] |
Troubleshooting Guide
Q4: We are observing suboptimal myelopreservation in our preclinical model. What could be the cause?
A4: Suboptimal myelopreservation can stem from several factors related to dosage and timing.
-
Insufficient Dosage: The concentration of Trilaciclib may not be high enough to achieve complete G1 arrest in the target HSPC population. Consider performing a dose-response study to determine the optimal concentration for your specific cell type or animal model.
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Incorrect Timing of Administration: Trilaciclib must be administered prior to the chemotherapeutic agent to allow sufficient time for HSPCs to enter G1 arrest. The approved clinical protocol specifies administration as a 30-minute infusion completed within 4 hours before chemotherapy begins.[8][9] Ensure your experimental timeline reflects this window.
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Cell Line Insensitivity: The protective effects of Trilaciclib are dependent on a functional Rb pathway.[1] Cell lines with a mutated or absent Rb protein will not undergo G1 arrest in response to CDK4/6 inhibition and will not be protected. Confirm the Rb status of your model system.
Q5: Our experiments are showing unexpected toxicity or cell death at the recommended dose. How can we troubleshoot this?
A5: Unexpected toxicity may indicate an off-target effect or an exaggerated on-target response. The following workflow can help distinguish between these possibilities.
-
Step 1: Confirm Rb Status: Verify that your cell model is Rb-proficient. Toxicity in an Rb-null model is, by definition, an off-target effect.
-
Step 2: Dose-Response Analysis: Conduct a detailed dose-response curve. Measure both the desired on-target effect (G1 arrest via flow cytometry) and the undesired toxicity (e.g., apoptosis via Annexin V staining). If toxicity only appears at concentrations well above what is needed for G1 arrest, it is likely an off-target effect.
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Step 3: Genetic Target Deconvolution: Use techniques like CRISPR/Cas9 to knock out the intended targets (CDK4 and CDK6). If the drug remains toxic in cells lacking its putative targets, the toxicity is unequivocally off-target.[7]
-
Step 4: Broad-Spectrum Kinase Profiling: To identify potential off-target interactions, screen Trilaciclib against a large panel of kinases. This can reveal unintended targets that may be responsible for the observed toxicity.
Q6: Could Trilaciclib interfere with the efficacy of my chemotherapeutic agent?
A6: Trilaciclib is designed to protect healthy, Rb-competent cells.[1][6] Most cancer cells, particularly in small cell lung cancer, are Rb-deficient.[1] Therefore, Trilaciclib should not protect these tumor cells from chemotherapy, and it does not interfere with the intended cytotoxicity against cancer cells.[6] However, if you are using a tumor model that is Rb-proficient, Trilaciclib could theoretically reduce the efficacy of cell-cycle-dependent chemotherapies by arresting tumor cells in G1. It is critical to characterize the Rb status of your cancer model.
Table 2: Clinical Trial Dose-Finding and Safety Summary
| Trilaciclib Dose | DLTs (Topotecan Combo) | Key Myelopreservation Outcomes | Rationale for Selection/Rejection |
| 200 mg/m² | 2 of 4 patients | Less favorable than 240 mg/m² | Lower efficacy and higher DLTs in some cohorts. |
| 240 mg/m² | 0 of 10 patients | Favorable reduction in CIM | Selected as RP2D due to optimal balance of safety and efficacy. |
| 280 mg/m² | 2 of 7 patients | Poorer efficacy than 240 mg/m² | Higher drug accumulation and potential for prolonged, detrimental HSPC arrest. |
| Source: Data from integrated analysis of Phase Ib/IIa studies.[3] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining
Objective: To quantify the on-target effect of Trilaciclib by measuring G1 cell cycle arrest.
Methodology:
-
Cell Seeding: Plate hematopoietic progenitor cells (e.g., CD34+ cells) or another relevant Rb-proficient cell line at a density of 0.5 x 10⁶ cells/mL in appropriate culture media.
-
Treatment: Add Trilaciclib at various concentrations (e.g., 0, 10, 100, 1000 nM) to the cell cultures. Incubate for a period that reflects your experimental design (e.g., 16-24 hours).
-
Cell Harvest: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash once with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution of 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on single cells. Use a logarithmic scale for the PI fluorescence channel (e.g., FL2-A or PE-A) to visualize DNA content.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., FlowJo, ModFit LT). A significant increase in the G1 population with a corresponding decrease in S and G2/M populations indicates a successful on-target effect.
Protocol 2: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions of Trilaciclib.
Methodology:
-
Assay Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Select a panel that includes a broad range of human kinases (e.g., >400 kinases).
-
Compound Preparation: Prepare a high-concentration stock solution of Trilaciclib in DMSO. The service provider will typically perform serial dilutions to test the compound at one or two key concentrations (e.g., 1 µM and 10 µM).
-
Binding or Activity Assay: The service will perform a high-throughput screen. This is often a competition binding assay (like KINOMEscan™) that measures the ability of the test compound to displace a ligand from the active site of each kinase in the panel. Results are typically reported as "% inhibition" or "% of control".
-
Data Analysis:
-
Primary hits are identified as kinases showing significant inhibition (e.g., >90% inhibition at 1 µM).
-
Confirm primary hits by determining the dissociation constant (Kd) or IC50 for each interaction.
-
Compare the Kd/IC50 values for off-target hits to the on-target values for CDK4/6. A small selectivity window may indicate a higher risk of off-target effects at therapeutic doses.
-
Use bioinformatics tools and literature searches to determine the biological function of any confirmed off-target kinases and predict potential physiological consequences.
-
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Tacrolimus (FK506) Stock Solution Stability
This technical support center provides guidance on the proper handling and storage of Tacrolimus (formerly misidentified as Tacaciclib) stock solutions to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Tacrolimus stock solutions?
A1: Tacrolimus is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are commonly used.[1][2] The choice of solvent may depend on the specific requirements of your downstream experiments. For aqueous buffers, Tacrolimus has very limited solubility.[2][3]
Q2: What are the optimal storage conditions for Tacrolimus stock solutions?
A2: For long-term storage (months to years), it is recommended to store Tacrolimus stock solutions at -20°C or -80°C.[4][5] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[6][7][8] Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials.
Q3: How sensitive is Tacrolimus to light?
A3: Tacrolimus is known to be sensitive to light and can undergo photodegradation.[9] It is crucial to protect stock solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.[10][11]
Q4: What is the optimal pH for maintaining Tacrolimus stability in aqueous solutions?
A4: Tacrolimus exhibits maximum stability in acidic conditions, specifically between pH 3 and 5.[12][13] It is highly susceptible to degradation in basic (alkaline) conditions.[12][13][14]
Q5: Can I store my Tacrolimus stock solution at room temperature?
A5: Storing Tacrolimus solutions at room temperature is not recommended, as significant degradation can occur in as little as 24 hours.[6][7] If temporary room temperature storage is unavoidable, it should be for the shortest possible duration.
Troubleshooting Guide: Tacrolimus Degradation
If you suspect that your Tacrolimus stock solution has degraded, consult the following table for potential causes and recommended actions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced or inconsistent biological activity in experiments. | Chemical degradation of Tacrolimus. | - Prepare a fresh stock solution from a new vial of solid compound.- Verify the storage conditions (temperature, light protection).- Use a different, validated solvent for dissolution.- Perform a stability analysis using HPLC or LC-MS to confirm the concentration and purity of the stock solution. |
| Precipitate formation in the stock solution upon thawing. | Exceeded solubility limit or solvent evaporation. | - Gently warm the solution to 37°C to attempt redissolving the precipitate.- If the precipitate persists, centrifuge the solution and use the supernatant, but re-quantify the concentration.- Prepare a new stock solution at a lower concentration. |
| Discoloration of the stock solution. | Oxidation or photodegradation. | - Discard the solution.- Prepare a fresh stock solution and ensure it is protected from light and stored under an inert gas (e.g., argon or nitrogen) if possible. |
| Inconsistent results between different aliquots of the same stock solution. | Improper mixing before aliquoting or degradation due to multiple freeze-thaw cycles. | - Ensure the stock solution is homogenous before aliquoting.- Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of Tacrolimus Stock Solution
This protocol describes the preparation of a 10 mM Tacrolimus stock solution in DMSO.
Materials:
-
Tacrolimus (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid Tacrolimus to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Tacrolimus powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM solution, you will need approximately 8.22 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the solid Tacrolimus.
-
Vortex the solution until the Tacrolimus is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Assessment of Tacrolimus Stock Solution by HPLC
This protocol provides a general workflow for assessing the stability of a Tacrolimus stock solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Tacrolimus stock solution
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HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile:Water with 0.1% Phosphoric Acid)
-
Calibrated micropipettes
-
HPLC vials
Procedure:
-
Sample Preparation: Dilute the Tacrolimus stock solution to a working concentration (e.g., 100 µg/mL) using the mobile phase.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area of the Tacrolimus peak.
-
Compare the peak area of the stored sample to that of a freshly prepared standard of the same concentration to determine the percentage of remaining Tacrolimus.
-
Stability is often defined as retaining at least 90% of the initial concentration.[14][17][18]
-
Visualizations
References
- 1. Tacrolimus - LKT Labs [lktlabs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Stability characterization, kinetics and mechanism of tacrolimus degradation in cyclodextrin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. invivogen.com [invivogen.com]
- 6. Effects of Storage Temperature and Time on Stability of Serum Tacrolimus and Cyclosporine A Levels in Whole Blood by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tacrolimus: Physicochemical stability challenges, analytical methods, and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Extemporaneously Compounded Tacrolimus in Glass Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medisca.net [medisca.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability of tacrolimus solutions in polyolefin containers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. zenodo.org [zenodo.org]
- 17. researchgate.net [researchgate.net]
- 18. Stability of tacrolimus solutions in polyolefin containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tacaciclib-Induced Cytotoxicity
This guide provides troubleshooting assistance and frequently asked questions for researchers using Tacaciclib, a potent and selective cyclin-dependent kinase 9 (CDK9) inhibitor. The information is designed to help manage and mitigate unintended cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a Cyclin T partner.[2][3] The primary role of this complex is to phosphorylate the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for releasing it from promoter-proximal pausing and transitioning to productive transcription elongation.[2][4] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription, particularly of genes with short half-lives, such as key anti-apoptotic proteins (e.g., Mcl-1). This ultimately induces apoptosis in highly dependent cancer cells.[4]
Q2: Why does this compound exhibit cytotoxicity in normal, non-cancerous cells?
The cytotoxic effects of this compound in normal cells can stem from two primary sources:
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On-Target Effects: Like cancer cells, some normal cells, particularly rapidly proliferating ones such as hematopoietic stem and progenitor cells (HSPCs), rely on active transcription for survival and differentiation.[5] Inhibition of the fundamental process of transcription elongation by this compound can disrupt their cell cycle and viability, leading to cytotoxicity.[6]
-
Off-Target Effects: While designed to be selective for CDK9, this compound, like many kinase inhibitors, may interact with other kinases to some degree, a phenomenon known as off-target activity.[7][8] The ATP-binding pocket is a conserved region across the kinome, making complete selectivity challenging.[7][9] These unintended interactions can disrupt other vital signaling pathways in normal cells, contributing to toxicity.[10][11]
Q3: What are the most common cytotoxic effects observed in normal cells during pre-clinical studies?
Based on the mechanism of action and data from other CDK inhibitors, the most anticipated cytotoxic effect in normal cells is myelosuppression .[6][12] This manifests as a reduction in hematopoietic lineages. In an experimental setting, this would be observed as:
-
Neutropenia: A significant decrease in neutrophil viability or proliferation. This is the most common hematologic toxicity for many CDK inhibitors.[6][13]
-
Anemia and Thrombocytopenia: Reduced viability of erythrocyte and platelet precursors.[14]
-
Lymphopenia: Decreased viability and proliferation of lymphocytes.[15]
Troubleshooting Guide
Issue 1: Excessive cytotoxicity is observed in my normal cell line model, even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Sensitivity of the Cell Line | Normal cell lines with high proliferation rates (e.g., hematopoietic progenitors, activated lymphocytes) are inherently more sensitive to transcription inhibitors. |
| Off-Target Kinase Inhibition | The cell line may express off-target kinases that are sensitive to this compound, leading to unexpected toxicity.[11] |
| Incorrect Dosing Schedule | Continuous exposure to the drug may not allow for cellular recovery. |
| Experimental Error | Issues with compound solubility, cell plating density, or assay reagents can lead to inaccurate cytotoxicity readings. |
Issue 2: I am having difficulty establishing a therapeutic window between cancer cell apoptosis and normal cell cytotoxicity.
| Possible Cause | Suggested Solution |
| Similar Pathway Dependence | The selected normal and cancer cell lines may have similar dependencies on CDK9-mediated transcription for survival. |
| Suboptimal Assay Endpoint | Using only a late-stage apoptosis marker (e.g., Caspase-3/7 activity) may not capture the full picture. |
| Inappropriate Dosing Range | The concentration range tested may be too high, masking any potential therapeutic window. |
Experimental Protocols & Data
Protocol 1: Determining the IC50 of this compound in Cancer vs. Normal Cell Lines
This protocol outlines a standard method for comparing the half-maximal inhibitory concentration (IC50) of this compound across different cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well microplates at a predetermined optimal density for each cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration might be 10 µM, with 8-10 dilution points.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the 2x this compound dilutions. Also, include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for a standard duration (e.g., 72 hours).
-
Viability Assessment: After incubation, add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTS reagent) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to calculate the IC50 value.
Hypothetical IC50 Data for this compound
| Cell Line | Cell Type | Primary Target | Hypothetical IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia | Cancer | 50 |
| MOLM-13 | Acute Myeloid Leukemia | Cancer | 75 |
| HCT116 | Colorectal Carcinoma | Cancer | 250 |
| CD34+ HSPCs | Hematopoietic Progenitors | Normal | 400 |
| PBMCs | Peripheral Blood Mononuclear Cells | Normal | 1200 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | > 5000 |
Protocol 2: Managing Cytotoxicity with a Pulsed Dosing Schedule
Inspired by the clinical management of CDK4/6 inhibitors, this protocol explores if intermittent drug exposure can maintain anti-cancer efficacy while allowing normal cells to recover.[6][16]
Methodology:
-
Experimental Setup: Establish parallel cultures of a cancer cell line (e.g., MV-4-11) and a sensitive normal cell line (e.g., CD34+ HSPCs).
-
Dosing Regimens:
-
Continuous Exposure: Treat cells with a constant concentration of this compound (e.g., 2x IC50 of the cancer cell line) for 96 hours.
-
Pulsed Exposure: Treat cells for 24 hours, then wash the compound out and replace it with a fresh medium for the next 24 hours. Repeat this cycle for a total of 96 hours.
-
-
Endpoint Analysis: At the 96-hour mark, assess cell viability using a standard assay (as in Protocol 1). Additionally, perform cell cycle analysis via flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Evaluation: Compare the viability and cell cycle distribution between the continuous and pulsed dosing arms for both cell lines. The goal is to find a pulsed regimen that significantly reduces cytotoxicity in the normal cells while retaining a high degree of efficacy in the cancer cells.
Hypothetical Dose Adjustment Guide for In Vitro Experiments
| Observed Normal Cell Viability | Action | Rationale |
| >80% | Maintain current concentration and schedule. | Minimal impact on normal cells observed. |
| 50-80% | Reduce concentration by 25% OR switch to a pulsed dosing schedule (e.g., 24h on, 24h off). | Mitigate moderate cytotoxicity while maintaining pressure on cancer cells. |
| <50% | Interrupt experiment. Re-start with a 50% lower concentration or a significantly shorter pulsed exposure (e.g., 8h on, 40h off). | Severe cytotoxicity indicates the concentration is too high for establishing a therapeutic window. |
Visualizations
Signaling & Experimental Diagrams
Caption: Mechanism of Action for this compound via CDK9 Inhibition.
Caption: Experimental workflow for managing cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Late onset toxicities associated with the use of CDK 4/6 inhibitors in hormone receptor positive (HR+), human epidermal growth factor receptor-2 negative (HER2-) metastatic breast cancer patients: a multidisciplinary, pan-EU position paper regarding their optimal management. The GIOCONDA project [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Can Trilaciclib Help Prevent Hematological Adverse Events With Chemotherapy in Patients With SCLC? [lungcancerstoday.com]
- 15. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajmc.com [ajmc.com]
Technical Support Center: Overcoming Acquired Resistance to Tacaciclib
Welcome to the technical support center for Tacaciclib, a potent and selective CDK9 inhibitor. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during preclinical and clinical research, with a focus on overcoming acquired resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line model after prolonged treatment. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to CDK9 inhibitors like this compound can arise through various mechanisms. One of the most well-documented mechanisms is the emergence of mutations in the drug's target protein, CDK9. Specifically, a gatekeeper mutation, such as L156F in the kinase domain of CDK9, has been identified as a driver of resistance.[1][2][3][4] This mutation can cause steric hindrance, disrupting the binding of the inhibitor to CDK9.[2][4]
Other potential, though less directly documented for CDK9 inhibitors, mechanisms observed with other kinase inhibitors that could be relevant include:
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Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of CDK9 inhibition. For instance, upregulation of parallel pathways like the PI3K/AKT/mTOR pathway can promote cell survival and proliferation.[5][6]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
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Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of CDK9, such as MCL1 and MYC, could potentially contribute to resistance.[4]
Q2: How can we experimentally confirm if our resistant cell line has the CDK9 L156F mutation?
A2: To determine if your this compound-resistant cell line harbors the CDK9 L156F mutation, you can perform the following experimental workflow:
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Genomic DNA and RNA Extraction: Isolate genomic DNA and total RNA from both your parental (sensitive) and resistant cell lines.
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Sanger Sequencing: Amplify the region of the CDK9 gene spanning the L156 codon (or the human equivalent if working with a model system) from both genomic DNA and cDNA (generated by reverse transcription of RNA). Sanger sequencing of the PCR products will directly reveal the presence of the L156F mutation.[1]
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Whole Exome Sequencing (WES): For a more comprehensive analysis and to identify other potential resistance-conferring mutations, you can perform WES on the parental and resistant cell lines.[1]
Below is a diagram illustrating the experimental workflow for identifying resistance mutations.
Caption: Experimental workflow for identifying resistance mutations.
Troubleshooting Guides
Issue: My this compound-resistant cell line does not have the CDK9 L156F mutation. What are other strategies to overcome resistance?
Solution: If the primary resistance mechanism is not a target mutation, consider the following strategies:
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Combination Therapy: Combining this compound with inhibitors of potential bypass pathways can be an effective strategy. For example, co-treatment with a PI3K/AKT/mTOR pathway inhibitor could be explored.[5] The table below summarizes potential combination strategies that have shown promise in overcoming resistance to other kinase inhibitors.
| Combination Agent Class | Target Pathway | Rationale |
| PI3K/AKT/mTOR Inhibitors | PI3K/AKT/mTOR | Overcomes resistance mediated by the activation of this pro-survival pathway.[5] |
| SHP2 Inhibitors | RAS/MAPK | SHP2 inhibition has shown synergy with other targeted therapies.[7] |
| Chemotherapy | DNA Damage/Cell Cycle | Standard cytotoxic agents can be effective in combination with targeted therapies.[8] |
| Immune Checkpoint Inhibitors | Immune Evasion | CDK9 inhibition may enhance anti-tumor immunity, suggesting potential synergy.[9] |
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Alternative CDK9 Inhibitors: If resistance is specific to the chemical scaffold of this compound, testing a structurally distinct CDK9 inhibitor may be beneficial. For instance, the compound IHMT-CDK9-36 has been shown to be effective against both wild-type and L156F mutant CDK9.[2][3]
Quantitative Data Summary
The following table summarizes the drug resistance index (DRI) for a CDK9 inhibitor and the effect of a combination therapy.
| Cell Line | Drug | GI50 (nM) | DRI |
| MOLM13 (Parental) | AZD4573 (CDK9i) | 5.0 | - |
| MOLM13-BR (Resistant) | AZD4573 (CDK9i) | >1000 | >200 |
Data adapted from studies on CDK9 inhibitor resistance.[4]
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
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Cell Culture: Culture the parental cancer cell line (e.g., MOLM13, an AML cell line) in standard growth medium.
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Dose Escalation: Continuously expose the cells to increasing concentrations of this compound over several months. Start with a concentration equal to the GI50 of the parental cells.
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Resistance Confirmation: Periodically assess the GI50 of the cultured cells. A significant increase in GI50 compared to the parental line indicates the development of resistance. The resistant cell line can then be maintained in a medium containing a maintenance concentration of this compound.
Protocol 2: CRISPR/Cas9-mediated Knock-in of CDK9 L156F Mutation
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Guide RNA Design: Design a single-guide RNA (sgRNA) targeting the genomic region of CDK9 where the L156F mutation is to be introduced.
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Donor Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the desired L156F mutation and flanking homology arms.
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Transfection: Co-transfect the parental cells with a plasmid expressing Cas9, the sgRNA, and the ssODN donor template.
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Selection and Validation: Select for successfully edited cells (e.g., through antibiotic resistance or FACS). Validate the presence of the L156F mutation by Sanger sequencing and assess the resistance to this compound using cell viability assays.[1][2]
Signaling Pathways
CDK9 Signaling and a Potential Resistance Mechanism
The following diagram illustrates the canonical CDK9 signaling pathway and how a mutation can lead to drug resistance.
Caption: CDK9 signaling and a resistance mechanism.
References
- 1. lcsciences.com [lcsciences.com]
- 2. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. predicting-and-overcoming-resistance-to-cdk9-inhibitors-for-cancer-therapy - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Combination drug therapy shows promise for a treatment-resistant cancer - ecancer [ecancer.org]
- 8. Strategies to overcome acquired resistance to EGFR TKI in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK9 inhibition for the treatment of drug resistance in SCLC [sfb1399.de]
Technical Support Center: Refining Tacaciclib Concentration for Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Tacaciclib (Trilaciclib) for long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, more commonly known as Trilaciclib, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action is to induce a transient arrest in the G1 phase of the cell cycle.[3] This is achieved by inhibiting the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the release of E2F transcription factors necessary for the transition from G1 to the S phase of the cell cycle.[4][5]
Q2: Why is it important to refine the concentration of this compound for long-term cell culture?
A2: The optimal concentration of this compound can vary significantly between different cell lines. Using a concentration that is too high can lead to excessive cytotoxicity and cell death, while a concentration that is too low may not achieve the desired biological effect. For long-term experiments, it is crucial to establish a concentration that maintains the desired level of CDK4/6 inhibition and cell cycle arrest without inducing significant off-target effects or cell death over an extended period.
Q3: What are the typical concentration ranges for this compound in cell culture?
A3: The effective concentration of this compound is cell-line dependent. In biochemical assays, it inhibits CDK4 at a concentration of 1 nmol/L.[6] However, in cell-based assays, the half-maximal inhibitory concentration (IC50) for cell viability can range from the sub-micromolar to low micromolar range. For example, after 72 hours of treatment, the IC50 has been reported as 0.72 µM for H929 cells, 1.56 µM for MOLT-4 cells, 1.77 µM for U937 cells, and 2.97 µM for JURKAT cells.[7][8]
Q4: How does the Retinoblastoma (Rb) protein status of a cell line affect its sensitivity to this compound?
A4: The presence of a functional Rb protein is critical for the cytostatic effect of this compound.[4] In Rb-positive cells, this compound-mediated inhibition of CDK4/6 leads to hypophosphorylated Rb, which binds to E2F transcription factors and blocks cell cycle progression.[9] In contrast, Rb-negative cancer cells are largely insensitive to the cell cycle arresting effects of CDK4/6 inhibitors like this compound.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in long-term culture. | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. For long-term studies, use a concentration below the IC50 that still achieves the desired level of cell cycle arrest. Consider a concentration at which cell proliferation is inhibited but viability is maintained. |
| No observable effect on cell cycle or proliferation. | This compound concentration is too low. The cell line may be resistant to this compound (e.g., Rb-negative). | Confirm the Rb status of your cell line. Increase the concentration of this compound in a stepwise manner and assess the effect on cell cycle distribution by flow cytometry and proliferation using a suitable assay (e.g., cell counting, MTT, or IncuCyte). |
| Loss of drug efficacy over time. | Development of drug resistance. Instability of the compound in culture medium. | Consider intermittent dosing schedules (e.g., drug-free holidays) to mitigate the development of resistance. Prepare fresh drug dilutions from a frozen stock for each media change to ensure consistent potency. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent timing of drug addition. | Optimize and standardize your cell seeding density to ensure cells are in a logarithmic growth phase at the start of the experiment. Add this compound at the same time point after cell seeding for all experiments. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NCI-H929 | Multiple Myeloma | 0.72 | [7][8] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1.56 | [7][8] |
| U937 | Histiocytic Lymphoma | 1.77 | [7][8] |
| JURKAT | T-cell Acute Lymphoblastic Leukemia | 2.97 | [7][8] |
| K562 | Chronic Myeloid Leukemia | >10 | [7][8] |
Experimental Protocols
Dose-Response Assay to Determine IC50
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.01 µM to 10 µM.[7] Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug dilutions.
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Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound to the respective wells.
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Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 72 hours).
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Viability Assay: Assess cell viability using a suitable method, such as the MTT assay or a commercial cell viability kit.
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Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
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Cell Treatment: Culture cells with the desired concentration of this compound for the intended duration. Include a vehicle-treated control group.
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Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
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Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
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Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
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Data Analysis: Compare the cell cycle distribution of this compound-treated cells to the control cells to confirm G1 arrest.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. Can Trilaciclib Help Prevent Hematological Adverse Events With Chemotherapy in Patients With SCLC? [lungcancerstoday.com]
- 2. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Technical Support Center: Interpreting Unexpected Data from Tacaciclib (Trilaciclib) Studies
Disclaimer: The information provided in this technical support center is based on publicly available data for the drug Trilaciclib . It is assumed that the user query for "Tacaciclib" was a typographical error, as no information could be found for a drug with that specific name in the context of unexpected clinical data. The following content pertains to Trilaciclib, a CDK4/6 inhibitor.
This guide is intended for researchers, scientists, and drug development professionals who may encounter and need to interpret unexpected data during their experiments with Trilaciclib. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues and provide insights into the potential underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: We observed a significant improvement in overall survival (OS) in our preclinical model treated with Trilaciclib and chemotherapy, but we did not see a significant reduction in chemotherapy-induced myelosuppression, which was our primary endpoint. How can we interpret this?
This is a key unexpected finding that has also been observed in clinical trials. While Trilaciclib is designed to protect hematopoietic stem and progenitor cells from chemotherapy-induced damage, its effects may extend beyond myelopreservation, contributing to improved anti-tumor efficacy.
Possible Explanations:
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Enhanced Anti-Tumor Immunity: Preclinical and clinical data suggest that Trilaciclib may enhance the anti-tumor immune response. By transiently arresting T-cells in the G1 phase of the cell cycle, it may protect them from chemotherapy-induced damage, leading to a more robust and effective anti-tumor T-cell response. Studies have shown an increase in activated CD8-positive T-cells in patients treated with Trilaciclib.
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Modulation of the Tumor Microenvironment: Trilaciclib may alter the tumor microenvironment to be more favorable for an anti-tumor immune response. This could involve increasing the proportion of CD8+ T-cells to regulatory T-cells (Tregs).
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Increased Chemotherapy Sensitivity: Some preclinical studies have suggested that CDK4/6 inhibitors can increase the sensitivity of cancer cells to platinum-based chemotherapy.
Troubleshooting and Further Investigation:
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Immunophenotyping: Perform detailed immunophenotyping of immune cells in the tumor microenvironment and peripheral blood to assess the activation status and clonality of T-cells.
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Gene Expression Analysis: Analyze gene expression profiles of tumor and immune cells to identify pathways modulated by Trilaciclib.
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In Vitro Chemosensitivity Assays: Conduct in vitro assays to determine if Trilaciclib enhances the cytotoxic effects of chemotherapy on your specific cancer cell lines.
Q2: Our in vitro experiments are not showing a direct cytotoxic effect of Trilaciclib on our cancer cell lines. Is this expected?
Yes, this is expected. Trilaciclib is not a traditional cytotoxic agent. Its primary mechanism of action is to induce a temporary cell cycle arrest in the G1 phase by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). This cytostatic effect is intended to protect healthy cells, particularly hematopoietic stem and progenitor cells, from the damaging effects of chemotherapy. Any direct anti-tumor effect is likely to be modest and dependent on the specific cancer cell line's reliance on the CDK4/6 pathway for proliferation.
Troubleshooting and Further Investigation:
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Cell Cycle Analysis: Perform cell cycle analysis (e.g., via flow cytometry with propidium iodide staining) to confirm that Trilaciclib is inducing G1 arrest in your cell lines.
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Combination Studies: The primary therapeutic benefit of Trilaciclib is observed when used in combination with chemotherapy. Design your in vitro and in vivo experiments to assess the synergistic or protective effects of Trilaciclib when administered prior to chemotherapy.
Q3: We are observing inconsistent data regarding the myelopreservation effects of Trilaciclib across different experimental models. What could be the cause of this variability?
Variability in the myelopreservation effects of Trilaciclib can arise from several factors:
Possible Explanations:
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Chemotherapy Regimen: The type, dose, and schedule of the accompanying chemotherapy can significantly influence the degree of myelosuppression and, consequently, the observable protective effects of Trilaciclib.
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Model System: The specific animal model or cell line used can exhibit different sensitivities to both the chemotherapy and Trilaciclib.
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Timing of Administration: The timing of Trilaciclib administration relative to chemotherapy is critical for its protective effects. It needs to be administered prior to chemotherapy to induce cell cycle arrest before the cytotoxic agent is introduced.
Troubleshooting and Further Investigation:
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Standardize Protocols: Ensure that the experimental protocols, including drug concentrations, timing of administration, and endpoint assessments, are strictly standardized across all experiments.
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Dose-Response Studies: Conduct dose-response studies for both Trilaciclib and the chemotherapeutic agent to determine the optimal concentrations and timing for your specific model system.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD analysis to understand the drug exposure and target engagement in your model system.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of Trilaciclib that highlight the unexpected overall survival benefit.
Table 1: Overall Survival in Metastatic Triple-Negative Breast Cancer (Phase II Study)
| Treatment Group | Median Overall Survival (months) | Hazard Ratio (HR) vs. Chemo Alone | p-value |
| Chemotherapy Alone | 12.6 | - | - |
| Trilaciclib + Chemotherapy (Concurrent) | 20.1 | 0.33 | 0.028 |
| Trilaciclib + Chemotherapy (Concurrent + Additional Doses) | 17.8 | 0.34 | 0.0023 |
| Combined Trilaciclib Groups | - | 0.36 | 0.0015 |
Table 2: Myelosuppression-Related Endpoints (Meta-analysis)
| Endpoint | Tril
Technical Support Center: Tacaciclib Handling and Storage
This guide provides best practices for the handling and storage of Tacaciclib, a potent CDK inhibitor intended for research use only. Given the limited publicly available data on this compound, these recommendations are based on general best practices for handling and storing research-grade CDK inhibitors and other cytotoxic compounds.
Disclaimer: Always consult the Certificate of Analysis (CofA) and Safety Data Sheet (SDS) provided by the manufacturer for specific handling, storage, and safety information for your particular lot of this compound. This document should be used as a supplementary resource.
Frequently Asked Questions (FAQs)
Receiving and Initial Inspection
Q1: What should I do upon receiving a shipment of this compound?
A1: Upon receipt, immediately inspect the packaging for any signs of damage or leakage. The compound is likely shipped at ambient temperature, but for long-term storage, it should be moved to the recommended temperature as soon as possible. Verify that the compound name and quantity on the vial match your order. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, during inspection.
Q2: The vial of this compound powder looks empty or contains very little material. Is this normal?
A2: Yes, this is common for potent compounds supplied in small quantities (e.g., 1 mg, 5 mg). The powder can be a fine, lyophilized film that may be difficult to see. Do not attempt to weigh out small quantities from the vial, as this can lead to loss of product and inaccurate measurements. Proceed with reconstitution of the entire vial.
Storage and Stability
Q3: How should I store the this compound powder?
A3: As a general guideline for powdered research compounds, especially inhibitors, storage in a cool, dry, and dark place is recommended to ensure long-term stability. The specific storage temperature should be confirmed with the Certificate of Analysis.
Q4: How should I store this compound after reconstituting it into a stock solution?
A4: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in tightly sealed vials at or below -20°C. The stability of the stock solution will depend on the solvent used and the storage temperature. Refer to the manufacturer's data sheet for any specific recommendations.
| Storage Condition | Powder | Stock Solution (in DMSO) |
| Temperature | -20°C or -80°C (Confirm with CofA) | -20°C or -80°C |
| Protection | Protect from light and moisture. | Protect from light. Avoid repeated freeze-thaw cycles. |
| General Stability | Typically stable for ≥ 2 years. | Generally stable for several months at -20°C and longer at -80°C. |
Note: This table provides general guidance. Always refer to the manufacturer's Certificate of Analysis for specific stability information.
Solution Preparation and Handling
Q5: What is the recommended solvent for reconstituting this compound?
A5: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many research-grade inhibitors. Ensure you are using anhydrous, high-purity DMSO. For in vivo experiments, further dilution into an aqueous buffer or a vehicle containing co-solvents like PEG300, Tween-80, and saline is typically necessary.
Q6: I am having trouble dissolving this compound. What can I do?
A6: If you experience solubility issues, gentle warming (e.g., in a 37°C water bath) or brief sonication can help facilitate dissolution. Always ensure the vial is tightly sealed to prevent contamination. If the compound still does not dissolve, consult the manufacturer's technical support.
Q7: What safety precautions should I take when handling this compound?
A7: this compound is a potent CDK inhibitor and should be handled with care. Always use appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powder form to avoid inhalation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - Improper storage leading to degradation.- Inaccurate concentration of stock solution.- Repeated freeze-thaw cycles of stock solution. | - Aliquot stock solutions and store at -80°C.- Reconstitute the entire vial of powder to ensure accurate starting concentration.- Use a fresh aliquot for each experiment. |
| Precipitation of the compound in cell culture media | - Low solubility in aqueous solutions.- High final concentration of the compound. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells.- Perform a solubility test in your specific media before the experiment.- If precipitation occurs, try lowering the final concentration of this compound. |
| Contamination of stock solution | - Non-sterile handling techniques.- Contaminated solvent. | - Use sterile pipette tips and tubes for reconstitution and aliquoting.- Use high-purity, sterile-filtered solvents. |
Experimental Protocols
Protocol for Reconstituting this compound Powder
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex gently. If needed, sonicate or warm the vial briefly in a 37°C water bath until the powder is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visual Guides
Caption: Recommended workflow for handling this compound from receipt to experimental use.
Caption: Simplified signaling pathway showing this compound as a CDK4/6 inhibitor.
Technical Support Center: Cell Line-Specific Responses to Tacaciclib Treatment
Welcome to the technical support center for Tacaciclib treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the cell line-specific responses to this compound, a selective cyclin-dependent kinase 9 (CDK9) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenes like c-Myc, thereby inducing apoptosis in cancer cells.
Q2: Why do different cell lines show varying sensitivity to this compound?
A2: Cell line-specific responses to this compound can be attributed to several factors, including:
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Genetic background: The presence of specific mutations or amplifications of oncogenes can influence a cell line's dependence on CDK9-mediated transcription.
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Expression levels of CDK9 and its binding partners: Variations in the expression of CDK9, its cyclin partners (like Cyclin T1), and downstream targets can alter the cellular response.
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Activity of compensatory signaling pathways: Some cell lines may have redundant survival pathways that can compensate for the inhibition of CDK9.
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Drug efflux pump activity: Overexpression of multidrug resistance proteins can lead to reduced intracellular concentrations of this compound.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound is expected to lead to a dose- and time-dependent decrease in cell viability.[1] Mechanistically, this is often associated with the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[1]
Troubleshooting Guide
Issue 1: High variability in cell viability assay results between replicates.
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Possible Cause: Inconsistent cell seeding density, uneven drug distribution, or edge effects in the multi-well plate.
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Solution:
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Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
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Pipette the drug solution carefully into the center of the well and gently mix the plate.
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To minimize edge effects, avoid using the outer wells of the plate for experimental conditions; instead, fill them with sterile media or PBS.
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Issue 2: No significant decrease in cell viability even at high concentrations of this compound.
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Possible Cause: The cell line may be inherently resistant to CDK9 inhibition. This could be due to a mutation in the CDK9 gene, such as the L156F mutation, which can cause steric hindrance and disrupt inhibitor binding. Alternatively, the cells may have robust compensatory survival pathways.
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Solution:
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Sequence the CDK9 gene in the resistant cell line to check for known resistance mutations.
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Perform a Western blot to confirm the downregulation of downstream targets of CDK9 (e.g., Mcl-1, c-Myc) to ensure the drug is engaging its target.
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Consider combination therapies with inhibitors of other survival pathways.
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Issue 3: Discrepancy between cell viability data and apoptosis assay results.
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Possible Cause: The chosen time point for the assays may not be optimal. Apoptosis is a dynamic process, and the peak of apoptosis may occur at a different time than the maximal decrease in cell viability.
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Solution:
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Perform a time-course experiment for both cell viability and apoptosis assays to identify the optimal time points for each.
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Use multiple methods to assess cell death to get a more comprehensive picture (e.g., Annexin V staining and caspase activity assays).
-
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative selective CDK9 inhibitor, CDDD11-8, in various triple-negative breast cancer (TNBC) cell lines. This data illustrates the cell line-specific sensitivity to CDK9 inhibition.
| Cell Line | Subtype | IC50 (nM) |
| MDA-MB-453 | Luminal-like TNBC | 281 |
| MDA-MB-468 | Basal-like TNBC | 342 |
| MDA-MB-231 | Mesenchymal-like TNBC | 658 |
| MFM-223 | Luminal-like TNBC | 737 |
Data is representative of a selective CDK9 inhibitor and is sourced from a study on CDDD11-8.[1]
Mandatory Visualization
This compound's mechanism of action in the cell nucleus.
References
Technical Support Center: Mitigating Batch-to-Batch Variability of Trilaciclib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of Trilaciclib. Our goal is to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for Trilaciclib between different lots. What could be the potential causes?
A1: Inconsistent IC50 values can stem from several factors. Firstly, variations in the purity profile of the active pharmaceutical ingredient (API) can significantly impact its potency. Secondly, differences in the solid-state properties of the lyophilized powder, such as particle size and crystallinity, can affect its dissolution rate and bioavailability in cell-based assays. Lastly, improper storage or handling of the compound can lead to degradation, reducing its effective concentration. We recommend a systematic investigation starting with a review of the Certificate of Analysis (CoA) for each batch, followed by analytical characterization of the material.
Q2: How should Trilaciclib be properly stored and handled to minimize variability?
A2: Trilaciclib is supplied as a sterile, preservative-free, yellow lyophilized cake for injection.[1] To ensure stability and minimize degradation, it should be stored at controlled room temperature (20°C to 25°C; 68°F to 77°F) and protected from light. Once reconstituted, the solution should be used promptly. If immediate use is not possible, the reconstituted solution can be stored at 20°C to 25°C (68°F to 77°F) for up to 4 hours prior to transfer to the infusion bag.[1] Do not refrigerate or freeze the reconstituted solution.[1] For in vitro experiments, it is advisable to prepare fresh stock solutions from the lyophilized powder for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q3: We are experiencing issues with the solubility of the reconstituted Trilaciclib solution. What could be the cause and how can we troubleshoot this?
A3: Trilaciclib is water-soluble.[1] Issues with solubility are uncommon but can arise from incorrect reconstitution procedures. Ensure that the correct volume of a suitable vehicle, such as 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP, is used for reconstitution as specified in the product documentation.[1] The vial should be gently swirled until the lyophilized cake is completely dissolved; do not shake vigorously as this can cause foaming and may affect protein-based formulations, though less critical for small molecules.[1] If solubility issues persist, it may indicate a problem with the batch's formulation or the presence of insoluble impurities.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Biological Activity
This guide provides a step-by-step approach to troubleshooting variable experimental results observed between different batches of Trilaciclib.
Step 1: Initial Assessment
-
Review Certificates of Analysis (CoA): Compare the CoAs of the batches . Pay close attention to purity, impurity profiles, and any specified physical properties.
-
Verify Experimental Parameters: Ensure that all experimental conditions, including cell line passage number, seeding density, media composition, and incubation times, have been consistent across experiments.
Step 2: Physicochemical Characterization of Batches
-
Purity and Impurity Profiling: Perform High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity of each batch and identify any new or elevated impurities.
-
Identity Confirmation: Use Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity of the Trilaciclib in each batch.
-
Dissolution Profile: For the lyophilized product, perform a dissolution test to compare the rate and extent of dissolution between batches.
Step 3: Biological Assay Re-evaluation
-
Side-by-Side Comparison: Conduct a head-to-head comparison of the different batches in the same biological assay.
-
Dose-Response Curve Analysis: Generate full dose-response curves for each batch to accurately determine the IC50 and assess for any shifts in potency.
Quantitative Data Summary
| Parameter | Specification (Typical) | Batch A | Batch B (Suspect) |
| Purity (HPLC) | ≥ 98.0% | 99.5% | 97.8% |
| Individual Impurity | ≤ 0.2% | 0.15% | 0.5% (unidentified) |
| Total Impurities | ≤ 1.0% | 0.5% | 2.2% |
| Dissolution (at 15 min) | ≥ 85% | 92% | 75% |
| IC50 (in vitro assay) | 1-10 nM | 5 nM | 25 nM |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Impurity Profiling of Trilaciclib
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Trilaciclib and its impurities.
1. Materials and Reagents:
-
Trilaciclib reference standard and sample batches
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the Trilaciclib reference standard and each sample batch at 1 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Dilute the stock solutions to a working concentration of 0.1 mg/mL with the same diluent.
4. Analysis:
-
Inject the samples and the reference standard into the HPLC system.
-
Integrate the peaks and calculate the purity of Trilaciclib as the percentage of the main peak area relative to the total peak area.
-
Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
Visualizations
Caption: Trilaciclib's mechanism of action in the cell cycle.
Caption: Workflow for investigating batch-to-batch variability.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: Tacaciclib In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tacaciclib in vitro. The information is designed to assist in optimizing experimental design, particularly concerning treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein.[1] This inhibition prevents the cell from transitioning from the G1 phase to the S phase of the cell cycle, leading to a G1 cell cycle arrest.[1][3]
Q2: How long should I treat my cells with this compound to observe G1 arrest?
A2: A G1 arrest can typically be observed within 24 to 48 hours of treatment with a CDK4/6 inhibitor like this compound.[3][4] However, the optimal duration can vary depending on the cell line and the concentration of the drug used. It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal time point for G1 arrest in your specific model.
Q3: Is the G1 arrest induced by this compound reversible?
A3: Yes, the G1 arrest induced by this compound is generally reversible.[1][3] After washing out the drug, cells can re-enter the cell cycle. However, prolonged exposure (e.g., longer than 3 days) may compromise this reversibility in some cell lines.[3]
Q4: Can prolonged treatment with this compound lead to other cellular outcomes besides G1 arrest?
A4: Yes, prolonged exposure to CDK4/6 inhibitors for several days can induce a state resembling cellular senescence.[1] This is characterized by cellular enlargement and increased beta-galactosidase activity.[1] Some studies have also shown that prolonged treatment can lead to apoptosis in certain cancer cell lines.
Troubleshooting Guide
Issue 1: I am not observing a significant G1 cell cycle arrest after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Solution: Perform a time-course experiment. Analyze the cell cycle profile at multiple time points (e.g., 12, 24, 48, 72 hours) to identify the window of maximal G1 arrest.
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Solution: Titrate the concentration of this compound to determine the optimal dose for your cell line. An insufficient concentration may not effectively inhibit CDK4/6, while an excessively high concentration could lead to off-target effects or cytotoxicity.
-
-
Possible Cause 3: Cell Line Insensitivity.
Issue 2: My cell viability assay results are inconsistent or do not correlate with cell cycle arrest.
-
Possible Cause: Inappropriate Viability Assay.
-
Solution: Be aware that CDK4/6-inhibited cells can arrest in G1 but continue to increase in size and metabolic activity.[7][8] ATP-based viability assays (e.g., CellTiter-Glo) may show an increase in signal due to this cellular growth, which can be misinterpreted as proliferation.[7][8] Consider using DNA-based assays that quantify cell number (e.g., crystal violet staining or CyQUANT assays) for more accurate proliferation assessment.[7]
-
Issue 3: I am observing significant cell death at time points where I expect to see G1 arrest.
-
Possible Cause 1: High Drug Concentration.
-
Solution: Reduce the concentration of this compound. While the primary effect is cytostatic (G1 arrest), high concentrations can induce cytotoxicity in some cell lines.[9]
-
-
Possible Cause 2: Prolonged Treatment.
-
Solution: Shorten the treatment duration. While some cell lines undergo senescence with prolonged treatment, others may proceed to apoptosis. An apoptosis assay (e.g., Annexin V staining) can help to clarify the cellular outcome.
-
Quantitative Data Summary
Table 1: Effect of this compound Treatment Duration on Cell Cycle Distribution
| Treatment Duration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 hours (Control) | 45% | 35% | 20% |
| 24 hours | 70% | 15% | 15% |
| 48 hours | 85% | 5% | 10% |
| 72 hours | 80% | 8% | 12% |
Note: These are representative data. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Impact of Treatment Duration on Apoptosis
| Treatment Duration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 24 hours | < 5% | < 2% |
| 48 hours | 8% | 3% |
| 72 hours | 15% | 7% |
| 96 hours | 25% | 15% |
Note: These are representative data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired durations (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 2: Apoptosis Assessment using Annexin V Staining
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound for the intended duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[10][11]
Visualizations
Caption: this compound's mechanism of action in the cell cycle.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for suboptimal G1 arrest.
References
- 1. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitors induce replication stress to cause long‐term cell cycle withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. rbmb.net [rbmb.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. kumc.edu [kumc.edu]
Technical Support Center: Tacaciclib Western Blot Analysis
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using Tacaciclib in western blot analysis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during western blot analysis of samples treated with this compound, a potent CDK inhibitor.
Q1: No or Weak Signal for Phospho-Rb (Ser807/811) After this compound Treatment
Possible Causes:
-
Ineffective this compound Treatment: The drug may not have effectively inhibited CDK4/6 activity.
-
Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too low.
-
Low Protein Load: The amount of protein in the lysate may be insufficient for detection.
-
Inefficient Protein Transfer: Proteins may not have transferred properly from the gel to the membrane.
-
Phosphatase Activity: Endogenous phosphatases in the sample may have dephosphorylated the target protein.[1]
-
Antibody Inactivity: The primary or secondary antibody may have lost activity.
Troubleshooting Steps:
-
Verify this compound Activity:
-
Include a positive control cell line known to be sensitive to CDK4/6 inhibition.
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your cell line.
-
-
Optimize Antibody Concentrations:
-
Titrate the primary antibody to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a series of dilutions (e.g., 1:500, 1:1000, 1:2000).
-
Ensure the secondary antibody is used at the recommended dilution.
-
-
Increase Protein Load:
-
Load 20-40 µg of total protein per lane. For low-abundance phosphoproteins, you may need to load up to 100 µg.[1]
-
-
Confirm Transfer Efficiency:
-
Stain the membrane with Ponceau S after transfer to visualize total protein and ensure even transfer across the gel.[2]
-
-
Inhibit Phosphatases:
-
Crucially, add a phosphatase inhibitor cocktail to the lysis buffer immediately before use to preserve the phosphorylation status of your proteins.[1]
-
-
Check Antibody Activity:
-
Use a positive control lysate known to have high levels of phospho-Rb to confirm that the antibodies are working correctly.
-
Q2: High Background on the Western Blot Membrane
Possible Causes:
-
Inadequate Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.
-
Insufficient Washing: Unbound antibodies may not have been adequately washed off the membrane.
-
Contaminated Buffers: Buffers may be contaminated with bacteria or other particulates.
-
Membrane Drying: The membrane may have dried out at some point during the procedure.
Troubleshooting Steps:
-
Optimize Blocking:
-
Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.
-
Consider switching blocking agents. For phospho-specific antibodies, 5% BSA in TBST is often preferred over non-fat dry milk, as milk contains phosphoproteins that can increase background.[3]
-
-
Reduce Antibody Concentration:
-
Titrate the primary and secondary antibodies to determine the lowest concentration that still provides a specific signal.
-
-
Improve Washing Steps:
-
Increase the number and duration of washes. Perform at least three 5-10 minute washes with TBST after each antibody incubation.
-
-
Use Fresh Buffers:
-
Prepare fresh buffers for each experiment and filter them if necessary.
-
-
Prevent Membrane Drying:
-
Ensure the membrane is always submerged in buffer during all incubation and washing steps.
-
Q3: Non-Specific Bands are Observed
Possible Causes:
-
Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate.
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding to non-target proteins.
-
Protein Degradation: Proteases in the sample may have degraded the target protein, leading to smaller bands.
-
Too Much Protein Loaded: Overloading the gel can lead to non-specific antibody binding.
Troubleshooting Steps:
-
Verify Primary Antibody Specificity:
-
Use a negative control lysate from a cell line that does not express the target protein (if available).
-
Consult the antibody datasheet for information on validated applications and potential cross-reactivity.
-
-
Run a Secondary Antibody Control:
-
Incubate a lane with only the secondary antibody to check for non-specific binding.
-
-
Prevent Protein Degradation:
-
Add a protease inhibitor cocktail to the lysis buffer.
-
-
Optimize Protein Load:
-
Reduce the amount of protein loaded per lane.
-
Q4: Unexpected Changes in Loading Control Expression
Possible Causes:
-
This compound May Affect Housekeeping Gene Expression: In some contexts, the expression of common loading controls like GAPDH or β-actin can be affected by experimental treatments.
-
Uneven Protein Loading or Transfer: Discrepancies in the amount of protein loaded or transferred can lead to variations in loading control bands.
Troubleshooting Steps:
-
Validate Your Loading Control:
-
If you observe changes in your loading control, consider testing another housekeeping protein from a different cellular compartment (e.g., Lamin B1 for nuclear proteins, Tubulin for cytoplasmic proteins).
-
For a more accurate normalization, consider using a total protein stain like Ponceau S or a stain-free gel system.
-
-
Ensure Consistent Loading and Transfer:
-
Carefully quantify protein concentration before loading.
-
Verify even transfer with Ponceau S staining.
-
Quantitative Data Summary
The following tables summarize typical quantitative data observed in western blot experiments with CDK4/6 inhibitors. While specific data for this compound is limited in publicly available literature, the data from structurally and functionally similar inhibitors like Palbociclib and Abemaciclib provide a strong reference.
Table 1: IC50 Values of CDK4/6 Inhibitors on p-Rb Levels
| Inhibitor | Cell Line | IC50 for p-Rb Inhibition (nM) | Reference |
| Palbociclib | MDA-MB-435 | 66 | [4] |
| Palbociclib | COLO-205 | 36 | [4] |
| Abemaciclib | Cell-free assay (CDK4/Cyclin D1) | 2 | [5] |
| Abemaciclib | Cell-free assay (CDK6/Cyclin D1) | 10 | [5] |
Table 2: Time-Course of p-Rb Inhibition by a CDK4/6 Inhibitor (Abemaciclib)
| Treatment Time | p-Rb Levels (relative to control) | Cell Line | Reference |
| 4 hours | Decreased | MDA-MB-231 | [6] |
| 24 hours | Further Decreased | MDA-MB-231 | [6] |
| 48 hours | Sustained Decrease | MDA-MB-231 | [6] |
Experimental Protocols
1. Cell Lysis for Phospho-Protein Analysis
This protocol is optimized for the extraction of proteins from cells treated with this compound, with a focus on preserving phosphorylation states.
-
Reagents:
-
RIPA Lysis Buffer (or a similar lysis buffer)
-
Protease Inhibitor Cocktail (100X)
-
Phosphatase Inhibitor Cocktail 2 & 3 (100X)
-
PBS (phosphate-buffered saline), ice-cold
-
-
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (1 mL per 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a fresh, pre-chilled tube. This is your protein extract.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Add 6X SDS-PAGE sample buffer to the desired amount of protein, boil at 95-100°C for 5 minutes, and store at -20°C or proceed to SDS-PAGE.
-
2. SDS-PAGE and Protein Transfer
-
Procedure:
-
Load 20-40 µg of protein lysate per well into a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of your target proteins (a 4-15% gradient gel is often a good choice for resolving CDK4, CDK6, Cyclin D1, and Rb).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and remove any air bubbles.
-
3. Immunoblotting and Detection
-
Procedure:
-
Blocking: Block the membrane in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Refer to the table below for recommended starting dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection: Incubate the membrane with an ECL (enhanced chemiluminescence) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Table 3: Recommended Antibody Dilutions for Western Blot
| Target Protein | Recommended Starting Dilution |
| Phospho-Rb (Ser807/811) | 1:1000 |
| Total Rb | 1:1000 |
| CDK4 | 1:1000 |
| CDK6 | 1:1000 |
| Cyclin D1 | 1:1000 |
| β-Actin (Loading Control) | 1:5000 |
| GAPDH (Loading Control) | 1:5000 |
Visualizations
Caption: this compound signaling pathway.
Caption: Standard western blot workflow.
Caption: Troubleshooting decision tree.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Altered Expression of RB and pRB in Tissue Arrays of Primary Breast Cancers and Matched Axillary Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of Tacaciclib and Other CDK9 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the fundamental cellular processes that drive malignancy. Cyclin-dependent kinase 9 (CDK9) has emerged as a promising target due to its critical role in regulating transcription of key oncogenes and anti-apoptotic proteins. This guide provides a comparative overview of the efficacy of Tacaciclib (formerly known as CYC065 and now as Fadraciclib), a second-generation CDK2/9 inhibitor, against other prominent CDK9 inhibitors in clinical development, including Alvocidib, Voruciclib, Dinaciclib, and AZD4573. This analysis is supported by preclinical data to aid researchers in their evaluation of these potential therapeutic agents.
Mechanism of Action: The Role of CDK9 in Cancer
CDK9, in partnership with its regulatory subunit Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a crucial step for the transition from abortive to productive transcription elongation. In many cancers, there is a heightened reliance on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC. Inhibition of CDK9 disrupts this transcriptional machinery, leading to the downregulation of these critical survival proteins and subsequent apoptosis in cancer cells.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available quantitative data for this compound and other selected CDK9 inhibitors, focusing on their biochemical potency and cellular activity.
Table 1: Biochemical Potency of CDK9 Inhibitors
| Inhibitor | Target(s) | CDK9 IC50/Ki | Selectivity Notes | Citation(s) |
| This compound (Fadraciclib/CYC065) | CDK2/9 | 26.2 nM (IC50) | Also inhibits CDK2 (IC50 = 4.5 nM) | [1] |
| Alvocidib (Flavopiridol) | CDK1/2/4/6/9 | 6 nM (IC50) | Broad spectrum CDK inhibitor | [2] |
| Voruciclib | CDK1/4/6/9 | 0.626 nM (Ki for CDK9/cyc T2), 1.68 nM (Ki for CDK9/cyc T1) | Also inhibits CDK1, CDK4, and CDK6 | [3] |
| Dinaciclib | CDK1/2/5/9 | 4 nM (IC50) | Potent inhibitor of CDK1, CDK2, and CDK5 as well | [4][5] |
| AZD4573 | CDK9 | <3-4 nM (IC50) | Highly selective for CDK9 over other CDKs | [6][7][8][9] |
Table 2: In Vitro Cellular Activity of CDK9 Inhibitors
| Inhibitor | Cell Line(s) | Endpoint | Potency (IC50/EC50) | Citation(s) |
| This compound (Fadraciclib/CYC065) | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis | ~100-200 nM (IC50) | [1] |
| Alvocidib (Flavopiridol) | Various cancer cell lines | Cell Viability | 30.1 - 60.1 nM (IC50 in ATL cell lines) | [10] |
| Dinaciclib | Ovarian cancer cell lines | Cell Growth | 13.8 - 123.5 nM (IC50) | [4] |
| AZD4573 | Hematological cancer cell lines | Caspase Activation | Median EC50 = 30 nM | [6] |
| AZD4573 | Hematological cancer cell lines | Growth Inhibition | Median GI50 = 11 nM | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key assays used to evaluate CDK9 inhibitors.
Kinase Inhibition Assay (Biochemical Potency)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified CDK9 by 50% (IC50).
General Procedure:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant CDK9/Cyclin T1 enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: The test inhibitor is added at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay (e.g., Kinase-Glo™): Measuring the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in fluorescence.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
For a detailed protocol on a commercially available CDK9 kinase assay kit, refer to the BPS Bioscience CDK9/CyclinT Kinase Assay Kit technical datasheet.[11]
Cell Viability Assay (Cellular Activity)
Objective: To assess the effect of a CDK9 inhibitor on the viability and proliferation of cancer cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in a multi-well plate (e.g., 96-well) at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the CDK9 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Cell viability is measured using one of several common methods:
-
Tetrazolium Salt-based Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which reduces the tetrazolium salt to a colored formazan product.
-
Resazurin-based Assays (e.g., alamarBlue™): A fluorometric/colorimetric assay where viable cells reduce resazurin to the fluorescent resorufin.
-
ATP-based Assays (e.g., CellTiter-Glo®): A luminescence-based assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or fluorescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 or GI50 (concentration causing 50% inhibition of growth) is then determined.
A general protocol for a cell viability assay using a CDK9 inhibitor can be found in Bio-protocol.[12]
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of CDK9 inhibitors in a more complex biological system.
-
Alvocidib: In combination with cytarabine and daunorubicin, alvocidib resulted in significant tumor shrinkage (116.2% tumor growth inhibition) in a cell culture model.[13] In a venetoclax-resistant OCI-AML3 xenograft model, the combination of alvocidib and venetoclax achieved 87.9% tumor growth inhibition.[14]
-
Dinaciclib: Administration of dinaciclib to mice with MLL-rearranged human and mouse leukemias led to potent antitumor responses and significantly prolonged survival.[15]
-
AZD4573: In mice xenograft studies, AZD4573 caused durable regressions in subcutaneous and disseminated models of multiple myeloma, acute myeloid leukemia, and non-Hodgkin lymphoma.[6] In Burkitt lymphoma cell line xenografts, AZD4573 resulted in 40-60% tumor growth inhibition.[16]
-
Voruciclib: In murine xenograft models of KRAS mutant human cancers, oral administration of voruciclib at doses of 50, 100, or 200 mg/kg resulted in significant tumor growth inhibition (>50%).[17]
Conclusion
The development of CDK9 inhibitors represents a promising therapeutic strategy for a variety of cancers, particularly hematological malignancies. This compound, as a second-generation CDK2/9 inhibitor, demonstrates potent activity. However, a direct comparison of its efficacy with other CDK9 inhibitors is challenging due to the lack of head-to-head studies and the variability in reported preclinical data.
Key Considerations for Researchers:
-
Selectivity: The selectivity profile of a CDK9 inhibitor is a critical factor. Highly selective inhibitors like AZD4573 may offer a better therapeutic window with fewer off-target effects compared to broader-spectrum inhibitors like Alvocidib and Dinaciclib, which also target cell cycle CDKs. The dual inhibition of CDK2 and CDK9 by this compound may offer a synergistic anti-tumor effect in certain contexts.
-
Potency: While biochemical potency (IC50/Ki) is an important initial metric, cellular activity and in vivo efficacy are more indicative of therapeutic potential.
-
Therapeutic Application: The choice of inhibitor may depend on the specific cancer type and its underlying molecular drivers. For example, the synergy of certain CDK9 inhibitors with BCL-2 inhibitors like venetoclax suggests a promising combination therapy approach for hematological malignancies.
This guide provides a snapshot of the current preclinical landscape for these CDK9 inhibitors. Further research, including well-controlled comparative studies, is necessary to fully elucidate the relative efficacy and optimal clinical positioning of this compound and other agents in this class.
References
- 1. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD4573 [openinnovation.astrazeneca.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Cell viability assays [bio-protocol.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
- 17. aacrjournals.org [aacrjournals.org]
Head-to-Head Study of Tacaciclib and Dinaciclib in Cancer Cells: A Comparative Guide
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed comparison of two such inhibitors, Tacaciclib and Dinaciclib, offering insights into their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them.
While extensive data is available for the well-characterized pan-CDK inhibitor Dinaciclib, publicly accessible information on this compound is currently limited. This guide presents the available data for both agents to offer a comparative perspective for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Dinaciclib is a potent small molecule inhibitor of multiple CDKs, primarily targeting CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its anti-tumor activity stems from its ability to induce cell cycle arrest at both the G1/S and G2/M transitions and to promote apoptosis.[4][5] By inhibiting CDK1 and CDK2, Dinaciclib halts cell cycle progression, while the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like MCL-1.[3][6]
This compound is identified as a CDK inhibitor with antineoplastic effects.[1] While comprehensive public data on its specific CDK targets is scarce, some evidence suggests it may function as a CDK7 inhibitor. One compound, referred to as XL102 and potentially synonymous with this compound, has been shown to reduce the phosphorylation of the RNA polymerase II C-terminal domain, a hallmark of CDK7 inhibition. This activity, in turn, can lead to the inhibition of T-loop phosphorylation of CDK1 and CDK2, resulting in cell cycle arrest.
Below is a diagram illustrating the proposed signaling pathways affected by Dinaciclib and the potential pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. US10988479B1 - Morphic forms of trilaciclib and methods of manufacture thereof - Google Patents [patents.google.com]
- 6. WO2022076779A1 - Solid state forms of trilaciclib and of trilaciclib salts - Google Patents [patents.google.com]
Validating the Downstream Effects of CDK Inhibitors on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of Cyclin-Dependent Kinase (CDK) inhibitors on gene expression, with a focus on validating their impact through experimental data. We will explore the mechanisms of action and validated downstream targets of prominent CDK inhibitors, offering insights for researchers in oncology and drug development.
Introduction to CDK Inhibition and Gene Expression
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of cancer, making them attractive therapeutic targets. CDK inhibitors are a class of drugs that block the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. A significant aspect of their anti-cancer activity stems from their ability to modulate gene expression programs that drive tumor growth and survival. This guide will focus on two major classes of CDK inhibitors: CDK9 inhibitors and CDK4/6 inhibitors, and the validation of their effects on downstream gene expression.
Comparative Analysis of Downstream Gene Expression Changes
The following tables summarize the validated downstream effects of representative CDK9 and CDK4/6 inhibitors on gene expression, based on published experimental data.
Table 1: Downstream Gene Expression Effects of CDK9 Inhibition (e.g., Dinaciclib)
| Downstream Target/Process | Effect of Inhibition | Validation Method(s) | Reference |
| TC-regulated transcripts | Suppression | RNA-Seq | [1] |
| MYC | Suppression | qPCR, Immunoblot | [2][3] |
| Mcl-1 | Suppression | Not Specified | [4] |
| Cyclin B1 | Decreased protein levels | Immunoblot | [3] |
| Epigenetically silenced genes (including Tumor Suppressor Genes) | Reactivation/Induction | RNA-Seq, qPCR | [2] |
| TNF-target genes (e.g., CCL2) | Reduced transcription | qPCR | [5] |
Table 2: Downstream Gene Expression Effects of CDK4/6 Inhibition (e.g., Trilaciclib, Palbociclib)
| Downstream Target/Process | Effect of Inhibition | Validation Method(s) | Reference |
| Immune-related genes | Enhanced T-cell activation, modulation of tumor immune microenvironment | Gene expression analysis, Flow cytometry | [6][7][8] |
| c-myc/miR-29b-3p/CDK6 axis | c-myc inhibition enhances sensitivity to Palbociclib | Cell viability assays, Xenograft models | [9][10] |
| Genes involved in lipid metabolism | Altered expression in resistant cells | RNA-Seq | [11] |
| Cyclin E | Increased expression in resistant cells | Protein expression analysis | [11] |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these CDK inhibitors and a typical experimental workflow for validating their downstream effects on gene expression.
References
- 1. CDK9 inhibition by dinaciclib is a therapeutic vulnerability in epithelioid hemangioendothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientific Publications | G1 Therapeutics, Inc. [g1therapeutics.com]
- 8. Trilaciclib Prior to Chemotherapy in Patients with Metastatic Triple-Negative Breast Cancer: Final Efficacy and Subgroup Analysis from a Randomized Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-myc regulates the sensitivity of breast cancer cells to palbociclib via c-myc/miR-29b-3p/CDK6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential gene expression analysis of palbociclib-resistant TNBC via RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
Tacaciclib vs. Alvocidib: A Comparative Analysis of Two Cyclin-Dependent Kinase Inhibitors
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a promising class of drugs. This guide provides a comparative analysis of two notable CDK inhibitors: Tacaciclib (XL102), a selective CDK7 inhibitor, and Alvocidib (Flavopiridol), a broader-spectrum CDK inhibitor with high potency against CDK9. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Kinases
The primary distinction between this compound and Alvocidib lies in their main molecular targets, which dictates their downstream biological effects.
This compound is a highly selective, orally bioavailable, and covalent inhibitor of CDK7.[1] CDK7 is a crucial component of the transcriptional machinery, as it phosphorylates the C-terminal domain of RNA polymerase II (RNAPII), a key step in the transcription of many genes, including those that drive cancer growth.[2] By inhibiting CDK7, this compound prevents this phosphorylation, leading to the suppression of cancer-promoting gene transcription.[1] Furthermore, CDK7 plays a role in cell cycle control by phosphorylating and activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[3][4] Thus, this compound can also induce cell cycle arrest.[1][5] Preclinical studies in acute myeloid leukemia (AML) have shown that this compound treatment leads to the downregulation of the oncoprotein c-Myc and increased levels of the tumor suppressors p53 and p21.[5]
Alvocidib , on the other hand, is a broader-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, and notably, showing high potency against CDK9.[3] Its primary mechanism of antitumor activity is attributed to the potent inhibition of CDK9.[2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the elongation phase of transcription.[5] By inhibiting CDK9, Alvocidib leads to a loss of mRNA production for short-lived anti-apoptotic proteins, most notably MCL-1.[2][5] The downregulation of MCL-1 is a critical event that triggers apoptosis (programmed cell death) in cancer cells, particularly in hematological malignancies like AML that are often dependent on MCL-1 for survival.[2]
Preclinical and Clinical Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and Alvocidib, providing a snapshot of their potency and clinical development status.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 Values | Cell Lines/Conditions | Reference |
| This compound (XL102) | CDK7 | Cellular Assay | Mean = 300 nM (Range: 4.0-952 nM) | Primary myeloid blasts (n=54) | [5] |
| Alvocidib | CDK1, 2, 4, 6, 9 | Cell-free Assay | 20-100 nM | - | [3] |
| Various | Cytotoxicity Assay | 16 nM - 130 nM | LNCAP, K562, and other tumor cell lines | [3] | |
| CDK9 | - | High Potency | - | [2] |
Table 2: Clinical Trial Snapshot
| Drug | Phase | Study Identifier | Indication | Status | Key Findings/Endpoints | Reference |
| This compound (XL102) | Phase 1 | NCT04726332 (QUARTZ-101) | Advanced Solid Tumors | Ongoing | Well-tolerated at evaluated doses. Most common TEAEs: diarrhea, nausea, fatigue. No objective responses observed as of data cutoff, but stable disease in some patients. | [4] |
| Alvocidib | Phase 2 | NCT01349972 | Newly Diagnosed AML | - | Alvocidib in combination with chemotherapy showed a more significant cancer reduction compared to standard of care. | [2] |
| Phase 2 | NCT02520011 (Zella 201) | Relapsed/Refractory MCL-1 dependent AML | Recruiting | Evaluating Alvocidib with chemotherapy. | [2] | |
| Phase 2 | NCT03969420 (Zella 202) | Relapsed/Refractory AML post-venetoclax | Recruiting | Evaluating Alvocidib as monotherapy or in combination with low-dose cytarabine. | [2] | |
| Phase 1 | NCT03298984 (Zella 101) | Newly Diagnosed AML | Recruiting | Evaluating safety and tolerability of Alvocidib with standard chemotherapy. | [2] |
Experimental Protocols: Methodologies for Evaluation
The evaluation of CDK inhibitors like this compound and Alvocidib relies on a set of standardized experimental protocols to assess their efficacy and mechanism of action.
Cell Viability Assay
This assay determines the effect of the drug on cell proliferation and survival.
-
Principle: Colorimetric assays like MTT or CCK-8 are commonly used. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the CDK inhibitor (e.g., this compound or Alvocidib) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: MTT or CCK-8 reagent is added to each well and incubated for a few hours. Viable cells with active dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is calculated.
-
Apoptosis Assay
This assay quantifies the extent to which the drug induces programmed cell death.
-
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol Outline:
-
Cell Treatment: Cells are treated with the CDK inhibitor at various concentrations and time points.
-
Cell Harvesting and Staining: Both adherent and suspension cells are collected, washed, and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and PI are added to the cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).
-
Western Blotting
This technique is used to detect and quantify specific proteins to elucidate the drug's mechanism of action.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins.
-
Protocol Outline:
-
Protein Extraction: Cells treated with the CDK inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to target proteins (e.g., phospho-RNAPII, MCL-1, c-Myc, p21). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting light signal is captured, indicating the presence and relative abundance of the target protein.
-
Conclusion
This compound and Alvocidib represent two distinct strategies for targeting the CDK family in cancer therapy. This compound's high selectivity for CDK7 offers a targeted approach to disrupting transcriptional regulation and cell cycle progression, with early clinical data suggesting good tolerability. Alvocidib's broader CDK inhibition, with a pronounced effect on CDK9, provides a potent mechanism for inducing apoptosis, particularly in hematological malignancies. The choice between these or similar inhibitors for future drug development and clinical application will depend on the specific cancer type, its underlying molecular dependencies, and the therapeutic window of each compound. The experimental methodologies outlined here are fundamental to the continued investigation and comparison of these and other emerging CDK inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
The Synergistic Alliance: Enhancing PARP Inhibitor Efficacy with CDK9 Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors with other targeted therapies is a rapidly evolving strategy to overcome resistance and broaden their clinical utility. This guide provides an objective comparison of the synergistic effects observed when combining PARP inhibitors with CDK9 inhibitors, a promising approach to induce synthetic lethality in cancer cells. While direct clinical data on Tacaciclib (a specific CDK9 inhibitor) in combination with PARP inhibitors is emerging, preclinical evidence from other CDK9 inhibitors strongly supports this therapeutic concept.
The central mechanism behind this synergy lies in the ability of CDK9 inhibitors to suppress the transcription of key genes involved in the homologous recombination (HR) DNA repair pathway.[1] By inhibiting CDK9, a component of the positive transcription elongation factor b (p-TEFb) complex, the expression of critical HR proteins like BRCA1 is downregulated.[1][2] This induced "BRCAness" or HR deficiency (HRD) renders cancer cells, particularly those that were previously HR-proficient, highly susceptible to the cytotoxic effects of PARP inhibitors.[1][2]
Quantitative Analysis of Synergy: Preclinical Evidence
Preclinical studies utilizing various CDK9 inhibitors in combination with the PARP inhibitor Olaparib have consistently demonstrated synergistic anti-tumor activity in ovarian cancer models. The data below summarizes key findings from these foundational studies.
Table 1: In Vitro Synergistic Effects of CDK9 and PARP Inhibitors on Cell Viability
| Cell Line | CDK9 Inhibitor | PARP Inhibitor | Combination Effect (CI)¹ | Key Finding | Reference |
| A2780 (Ovarian) | CDKI-73 | Olaparib | CI < 1 | Significant synergistic inhibition of cell viability | [2] |
| SKOV3 (Ovarian) | CDKI-73 | Olaparib | CI < 1 | Synergistic suppression of cell proliferation | [2] |
| OVCAR8-DR (Ovarian) | Harmine | Olaparib | Not specified | Harmine re-sensitized Olaparib-resistant cells | [1] |
¹Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.
Table 2: Enhancement of Apoptosis and DNA Damage
| Cell Line | Inhibitor Combination | Endpoint Assessed | Result | Reference |
| A2780 | CDKI-73 + Olaparib | Apoptosis Rate | Significant increase in apoptotic cells vs. single agents | [2] |
| SKOV3 | CDKI-73 + Olaparib | Apoptosis Rate | Significant increase in apoptotic cells vs. single agents | [2] |
| OVCAR8 | Harmine + Olaparib | γH2AX foci (DNA Damage) | Increased DNA double-strand breaks | [1] |
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Model | Inhibitor Combination | Endpoint Assessed | Result | Reference |
| Ovarian Cancer Xenograft | CDKI-73 + Olaparib | Tumor Volume | Remarkable reduction in tumor growth compared to monotherapy | [2] |
| Ovarian Cancer Xenograft | Harmine + Olaparib | Tumor Weight | Significant suppression of tumor growth | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental designs is crucial for understanding the data. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
Caption: Mechanism of synergy between CDK9 and PARP inhibitors.
Caption: General workflow for preclinical synergy studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Cell Viability and Synergy Analysis
-
Principle: To assess the effect of drug treatment on cell proliferation and to quantify the nature of the drug interaction (synergistic, additive, or antagonistic).
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., A2780, SKOV3) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the CDK9 inhibitor, the PARP inhibitor, and the combination of both at a constant ratio.
-
Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is measured using a reagent such as MTT or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively. Absorbance or luminescence is read using a plate reader.
-
Data Analysis: Dose-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) for each drug. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy.[2]
-
Apoptosis Assay (Annexin V Staining)
-
Principle: To detect and quantify the percentage of cells undergoing apoptosis (programmed cell death) following drug treatment.
-
Protocol:
-
Treatment: Cells are treated with the respective single agents or the combination for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive) is quantified.
-
In Vivo Xenograft Study
-
Principle: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Protocol:
-
Cell Implantation: Approximately 5-10 million cancer cells (e.g., A2780) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into four groups: (1) Vehicle control, (2) CDK9 inhibitor alone, (3) PARP inhibitor alone, and (4) Combination of both drugs. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Tumor size is measured with calipers 2-3 times per week, and tumor volume is calculated (e.g., Volume = 0.5 × length × width²). Animal body weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size. Tumors are then excised, weighed, and may be used for further analysis like immunohistochemistry (IHC) to assess biomarkers.[2]
-
Conclusion
The combination of CDK9 inhibitors with PARP inhibitors represents a compelling therapeutic strategy, particularly for expanding the use of PARP inhibitors to HR-proficient tumors. The preclinical data strongly suggest that by transcriptionally downregulating key HR repair genes, CDK9 inhibition can induce a synthetic lethal phenotype when combined with PARP inhibition. While specific data for this compound is still forthcoming, the consistent synergistic effects observed with other CDK9 inhibitors provide a strong rationale for its investigation in this combination setting. Further clinical trials are necessary to validate these preclinical findings and to determine the safety and efficacy of this approach in patients.[3]
References
- 1. Targeting CDK9 With Harmine Induces Homologous Recombination Deficiency and Synergizes With PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitor CDKI-73 is synergetic lethal with PARP inhibitor olaparib in BRCA1 wide-type ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Proteomics of Cells Treated with Trilaciclib and a Control Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteomic effects of Trilaciclib, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, against a control compound in cancer cell lines. The information herein is supported by established experimental methodologies in quantitative proteomics and known mechanisms of CDK4/6 inhibition.
Trilaciclib is a therapeutic agent that has been shown to protect hematopoietic stem and progenitor cells from chemotherapy-induced myelosuppression by transiently arresting them in the G1 phase of the cell cycle.[1][2] Its mechanism of action, centered on the inhibition of CDK4 and CDK6, leads to significant alterations in the cellular proteome, particularly in pathways related to cell cycle progression and proliferation.[3][4][5]
Mechanism of Action: Trilaciclib
Trilaciclib is a potent and selective inhibitor of CDK4 and CDK6.[6] These kinases, in complex with cyclin D, phosphorylate the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, Trilaciclib prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, leading to a G1 cell cycle arrest.[1]
In the context of cancer therapy, this mechanism is utilized to protect normal cells from the damaging effects of chemotherapy.[2] However, in cancer cells with a functional Rb pathway, Trilaciclib can induce senescence rather than apoptosis.[3][4][5]
Figure 1: Mechanism of Trilaciclib-induced G1 cell cycle arrest.
Comparative Proteomics Data
A comparative proteomics analysis of cancer cells treated with Trilaciclib versus a vehicle control (e.g., DMSO) is expected to reveal significant changes in the abundance of proteins involved in cell cycle regulation, DNA replication, and apoptosis. The following table summarizes hypothetical but expected quantitative proteomics data based on the known function of Trilaciclib.
| Protein | UniProt ID | Function | Fold Change (Trilaciclib vs. Control) | p-value |
| Cyclin-dependent kinase 1 | P06493 | Cell cycle regulation (G2/M) | Down | < 0.01 |
| Proliferating cell nuclear antigen (PCNA) | P12004 | DNA replication and repair | Down | < 0.01 |
| Minichromosome maintenance protein 2 (MCM2) | P49736 | DNA replication initiation | Down | < 0.01 |
| Cyclin A2 | P20248 | Cell cycle regulation (S/G2) | Down | < 0.01 |
| Geminin | O75496 | DNA replication inhibitor | Up | < 0.05 |
| p21 | P38936 | CDK inhibitor, cell cycle arrest | Up | < 0.05 |
| Retinoblastoma protein (pRb) | P06400 | Tumor suppressor, cell cycle | No significant change | > 0.05 |
| Phospho-Rb (Ser807/811) | P06400 | Inactivated Rb | Down | < 0.01 |
Experimental Protocols
A standard quantitative proteomics workflow would be employed to generate the data presented above.
Figure 2: A typical experimental workflow for comparative proteomics.
Cell Culture and Treatment
-
Cell Lines: A suitable cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells or K562 leukemia cells) would be cultured under standard conditions.[3][5]
-
Treatment: Cells would be treated with a clinically relevant concentration of Trilaciclib (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Extraction: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard assay (e.g., BCA assay) to ensure equal loading.
-
Protein Digestion: Proteins are reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.
Quantitative Proteomics by Mass Spectrometry
-
Peptide Labeling (Optional): For relative quantification, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing of samples in a single mass spectrometry run. Alternatively, a label-free quantification approach can be used.[7][8]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The raw MS/MS data is processed using specialized software to identify the peptides and quantify their relative abundance between the Trilaciclib-treated and control samples. Statistical analysis is performed to identify proteins with significantly altered expression levels.
Signaling Pathway Analysis
The proteomics data can be further analyzed to identify signaling pathways that are significantly affected by Trilaciclib treatment.
Figure 3: Key signaling pathways modulated by Trilaciclib treatment.
Based on the proteomics data, bioinformatics analysis would likely reveal a significant downregulation of the "Cell Cycle" and "DNA Replication" pathways. Conversely, pathways related to cell cycle arrest and senescence, such as the "p53 Signaling Pathway," may be upregulated. The modulation of apoptosis-related pathways can also be observed, although in many cancer cell types, Trilaciclib primarily induces senescence.[3][4][5]
Conclusion
Comparative proteomics is a powerful tool for elucidating the molecular mechanisms of drug action. In the case of Trilaciclib, this approach confirms its intended effect on the cell cycle machinery and reveals a broader impact on cellular processes. The data generated from such studies are invaluable for understanding the therapeutic effects and potential off-target effects of CDK4/6 inhibitors, thereby guiding further drug development and clinical applications.
References
- 1. d-nb.info [d-nb.info]
- 2. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 8. 定量的プロテオミクス | Thermo Fisher Scientific - JP [thermofisher.com]
Validating Tacaciclib's On-Target Activity: A Comparative Guide Using Thermal Shift Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tacaciclib's on-target activity against other CDK4/6 inhibitors, supported by experimental data from thermal shift assays.
This compound (Trilaciclib) is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Validating the direct engagement of this compound with its intended targets is a critical step in its preclinical and clinical development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to confirm drug-target interaction in a cellular context. This method relies on the principle that the binding of a ligand, such as this compound, stabilizes the target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability (ΔTm) provides a quantitative measure of target engagement.
This guide compares the on-target activity of this compound with other well-established CDK4/6 inhibitors—Palbociclib, Abemaciclib, and Ribociclib—using data from thermal shift assays and biochemical potency assays.
Comparison of On-Target Activity
The following table summarizes the available data on the on-target activity of this compound and other CDK4/6 inhibitors. While direct, quantitative thermal shift data (ΔTm) for all compounds is not uniformly available in the public domain, this comparison leverages qualitative CETSA findings and biochemical IC50 values to provide a comprehensive overview.
| Inhibitor | Target | Thermal Shift Assay (ΔTm) | Biochemical Potency (IC50) |
| This compound (Trilaciclib) | CDK4 | Stabilization observed; more pronounced than for CDK6[1] | 1 nM[2] |
| CDK6 | Stabilization observed[1] | 4 nM[2] | |
| Palbociclib | CDK4 | ~2.5°C (Estimated from melting curves)[3][4] | 9-11 nM[5][6] |
| CDK6 | ~2.0°C (Estimated from melting curves)[3][4] | 15 nM[5][6] | |
| Abemaciclib | CDK4 | Data not available | 2 nM[5] |
| CDK6 | Data not available | 10 nM[5] | |
| Ribociclib | CDK4 | Data not available | 10 nM[7] |
| CDK6 | Data not available | 39 nM[7] |
Note: ΔTm values for Palbociclib are estimated from published thermal denaturation curves. A direct quantitative comparison of ΔTm across all inhibitors is limited by the availability of standardized experimental data.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams were generated.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is a generalized procedure based on established methods for assessing target engagement of kinase inhibitors.
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., one with known CDK4/6 dependency) to 70-80% confluency.
-
Treat the cells with a predetermined concentration of this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Proteins:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the levels of CDK4 and CDK6 in the soluble fractions using Western blotting with specific antibodies. Alternatively, for a proteome-wide analysis, mass spectrometry can be employed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Normalize the protein levels at each temperature to the level at the lowest temperature (or to a loading control).
-
Plot the normalized soluble protein fraction as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, by fitting the data to a Boltzmann sigmoidal function.
-
Calculate the thermal shift (ΔTm) as the difference between the Tm of the this compound-treated sample and the vehicle-treated sample (ΔTm = Tm_this compound - Tm_vehicle). A positive ΔTm indicates target engagement and stabilization.
-
Conclusion
The available evidence from Cellular Thermal Shift Assays qualitatively confirms that this compound engages its intended targets, CDK4 and CDK6, in a cellular environment, with a more pronounced stabilizing effect on CDK4. While a direct quantitative comparison of thermal stabilization (ΔTm) with other CDK4/6 inhibitors like Palbociclib, Abemaciclib, and Ribociclib is currently limited by the lack of publicly available, standardized data, the biochemical potency data positions this compound as a highly potent inhibitor of both CDK4 and CDK6. The use of thermal shift assays remains a valuable tool for the direct validation of on-target activity and can provide crucial insights into the mechanism of action of kinase inhibitors like this compound. Further studies providing quantitative ΔTm values for a direct comparison of these inhibitors would be highly beneficial for the research community.
References
- 1. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Myeloprotection: Evaluating Trilaciclib in the Absence of Tacaciclib Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive analysis of Trilaciclib, a first-in-class CDK4/6 inhibitor approved for myeloprotection in patients undergoing chemotherapy. Despite extensive searches, no public data or scientific literature could be found for a drug named "Tacaciclib." Therefore, a direct comparative analysis is not possible. This document will proceed with a detailed examination of Trilaciclib's mechanism of action, clinical efficacy, and experimental protocols, using placebo as a comparator to objectively assess its performance.
Trilaciclib: A Proactive Approach to Myeloprotection
Trilaciclib (brand name COSELA®) is a transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Administered intravenously prior to chemotherapy, it induces a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[1][2][3][4] This proactive "shielding" of HSPCs protects them from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[4]
Mechanism of Action
The myeloprotective effect of Trilaciclib is rooted in its selective and reversible inhibition of CDK4/6.[3] In HSPCs, the progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is dependent on CDK4/6 activity. By inhibiting these kinases, Trilaciclib effectively pauses the cell cycle in G1, a state of lower susceptibility to DNA-damaging chemotherapeutic agents.[3][4] Once the chemotherapy has been administered and its concentration in the plasma decreases, Trilaciclib is cleared, allowing the HSPCs to resume their normal cell cycle and repopulate the blood with essential cells like neutrophils, erythrocytes, and platelets.[1]
References
- 1. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COSELA (trilaciclib) for the Treatment of Chemotherapy-Induced Myelosuppression [clinicaltrialsarena.com]
- 3. d-nb.info [d-nb.info]
- 4. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Tacaciclib (Trilaciclib) and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. This guide provides a comprehensive comparison of the cross-resistance profiles of CDK4/6 inhibitors, with a focus on Tacaciclib (Trilaciclib), and other classes of kinase inhibitors. The information is supported by experimental data to aid in the development of next-generation therapies and rational drug combinations.
Introduction to this compound (Trilaciclib)
This compound, also known as Trilaciclib, is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, and their inhibition leads to a temporary arrest in the G1 phase.[1] While primarily investigated for its myeloprotective effects during chemotherapy, understanding its resistance and cross-resistance patterns is crucial for its potential broader applications in cancer treatment.[1][2]
Cross-Resistance Profile of CDK4/6 Inhibitors
Studies investigating cancer cells that have developed resistance to one CDK4/6 inhibitor have revealed important patterns of cross-resistance with other inhibitors, both within and outside of the CDK4/6 inhibitor class.
Cross-Resistance Among CDK4/6 Inhibitors
Acquired resistance to one CDK4/6 inhibitor frequently leads to cross-resistance to other inhibitors in the same class. However, the degree of cross-resistance can vary, with some studies suggesting that abemaciclib may retain some activity in palbociclib-resistant models.[3][4]
Table 1: Comparative IC50 Values Demonstrating Cross-Resistance Among CDK4/6 Inhibitors
| Cell Line | Resistance to | Palbociclib IC50 (µM) | Abemaciclib IC50 (µM) | Ribociclib IC50 (µM) | Reference |
| MCF-7 | Parental | 0.75 | 0.35 | Not Reported | [5][6] |
| MCF-7-PR | Palbociclib | 7.15 | 6.8 | Not Reported | [5][6] |
| T47D | Parental | 0.26 | 0.5 | Not Reported | [5][6] |
| T47D-PR | Palbociclib | 3.37 | 10.72 | Not Reported | [5][6] |
PR: Palbociclib-Resistant
Lack of Cross-Resistance with Chemotherapeutic Agents
Importantly, the development of resistance to CDK4/6 inhibitors does not typically confer cross-resistance to traditional cytotoxic chemotherapies. Studies have shown that breast cancer cell lines resistant to palbociclib or abemaciclib retain similar sensitivity to agents like 5-fluorouracil, gemcitabine, paclitaxel, docetaxel, doxorubicin, and eribulin when compared to their parental, sensitive counterparts.[7]
Overcoming CDK4/6 Inhibitor Resistance: Sensitivity to Other Kinase Inhibitors
A key strategy to overcome resistance to CDK4/6 inhibitors is to target the bypass signaling pathways that cancer cells activate. This has led to investigations into the efficacy of other kinase inhibitors in CDK4/6 inhibitor-resistant models, revealing a general lack of cross-resistance and, in some cases, induced sensitivity.
PI3K/mTOR Pathway Inhibitors
Activation of the PI3K/AKT/mTOR signaling pathway is a common mechanism of resistance to CDK4/6 inhibitors.[8][9] Consequently, inhibitors targeting this pathway have shown efficacy in overcoming this resistance.
Table 2: Efficacy of PI3K/mTOR Inhibitors in Palbociclib-Resistant Cells
| Cell Line | Resistance to | Inhibitor | IC50 (µM) | Fold Change vs. Parental | Reference |
| T47D-PR | Palbociclib | Everolimus (mTORi) | Lower than parental | Increased Sensitivity | [10] |
| MCF7-palR | Palbociclib | BYL719 (Alpelisib, PI3Ki) | Combination effective | Restored Sensitivity | [11] |
| MCF7-palR | Palbociclib | Everolimus (mTORi) | Combination effective | Restored Sensitivity | [11] |
PR: Palbociclib-Resistant; palR: palbociclib-resistant; mTORi: mTOR inhibitor; PI3Ki: PI3K inhibitor
FGFR Inhibitors
Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR) pathway has been identified as another mechanism of resistance to CDK4/6 inhibitors.[5][12] Targeting FGFR can restore sensitivity in resistant models.
Table 3: Efficacy of FGFR Inhibitors in CDK4/6 Inhibitor-Resistant Settings
| Cell Model | Resistance to | Inhibitor | Effect | Reference |
| MCF-7 transduced with FGFR1 | Ribociclib + Fulvestrant | Lucitanib (FGFRi) | Abrogated resistance | [5][12] |
| FGFR1-amplified PDX | Palbociclib + Fulvestrant | Erdafitinib (FGFRi) | Induced complete response | [12] |
PDX: Patient-Derived Xenograft; FGFRi: FGFR inhibitor
Other Kinase Inhibitors
The potential to overcome CDK4/6 inhibitor resistance extends to other classes of kinase inhibitors as well, highlighting the complex rewiring of signaling networks in resistant tumors.
Table 4: Sensitivity of Palbociclib-Resistant Cells to Other Kinase Inhibitors
| Cell Line | Resistance to | Inhibitor | IC50 (µM) | Fold Change vs. Parental | Reference |
| T47D-PR | Palbociclib | Dinaciclib (CDK1/2/5/9i) | Similar to parental | No cross-resistance | [10] |
| MCF7-P2 | Palbociclib | Dinaciclib (CDK1/2/5/9i) | Similar to parental | No cross-resistance | [10] |
| ERα-Mutant Breast Cancer Cells | Ribociclib | EGFR inhibitors | Increased sensitivity | Induced Sensitivity |
PR: Palbociclib-Resistant
Experimental Protocols
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
A common method for developing resistant cell lines involves long-term, continuous exposure to the CDK4/6 inhibitor.[7]
-
Cell Culture: Parental cancer cell lines (e.g., MCF-7, T47D) are cultured in standard growth medium.
-
Dose Escalation: The cells are initially treated with a low concentration of the CDK4/6 inhibitor (e.g., palbociclib, abemaciclib), typically around the IC20.
-
Stepwise Increase: As the cells adapt and resume proliferation, the concentration of the inhibitor is gradually increased over several months.
-
Isolation of Resistant Clones: Once the cells can proliferate in a high concentration of the inhibitor (e.g., 1-2 µM for palbociclib), resistant clones are isolated and maintained in a culture medium containing the inhibitor to preserve the resistant phenotype.
Cell Viability and Drug Sensitivity Assays
The sensitivity of parental and resistant cells to various inhibitors is typically assessed using cell viability assays.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the kinase inhibitors being tested.
-
Incubation: Cells are incubated with the drugs for a period of 3 to 6 days.
-
Viability Assessment: Cell viability is measured using reagents such as MTT or WST-1, which assess metabolic activity, or by direct cell counting.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to quantify drug sensitivity.
Signaling Pathways and Experimental Workflows
Signaling Pathway: CDK4/6 Inhibition and Resistance Mechanisms
The following diagram illustrates the canonical CDK4/6 signaling pathway and key resistance mechanisms involving bypass tracks.
Caption: CDK4/6 inhibition by this compound and key resistance bypass pathways.
Experimental Workflow: Cross-Resistance Study
The workflow for a typical cross-resistance study is outlined below.
Caption: Workflow for assessing cross-resistance to kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 6. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting mTOR to overcome resistance to hormone and CDK4/6 inhibitors in ER-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Ribociclib Induces Broad Chemotherapy Resistance and EGFR Dependency in ESR1 Wildtype and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Trilaciclib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Trilaciclib, a first-in-class CDK4/6 inhibitor, with other therapeutic alternatives. The information is supported by experimental data from preclinical and clinical studies, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Trilaciclib: An Overview of Published Findings
Trilaciclib is an intravenously administered transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its primary mechanism of action involves inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs) and immune cells.[1][2] This transient arrest protects these cells from the damaging effects of chemotherapy, a process termed myelopreservation.[3][4][5]
Published findings from multiple Phase II clinical trials have consistently demonstrated the efficacy of Trilaciclib in reducing chemotherapy-induced myelosuppression (CIM) in patients with extensive-stage small cell lung cancer (ES-SCLC).[3][6] Furthermore, studies in metastatic triple-negative breast cancer (mTNBC) have shown a surprising and significant improvement in overall survival when Trilaciclib is administered with chemotherapy, suggesting an immune-mediated antitumor effect.[7][8]
Comparative Analysis of Trilaciclib
Performance Against Placebo in ES-SCLC
Clinical trial data consistently shows Trilaciclib's superiority over placebo in mitigating the hematological toxicities of chemotherapy in ES-SCLC.
| Endpoint | Trilaciclib + Chemo | Placebo + Chemo | p-value | Citation |
| Severe Neutropenia (Cycle 1) | ||||
| Mean Duration (days) | 0 | 4 | <0.0001 | [3] |
| Occurrence | 1.9% | 49.1% | <0.0001 | [3] |
| Supportive Care Interventions | ||||
| G-CSF Administration | 28.5% | 56.3% | <0.0001 | [9] |
| Red Blood Cell Transfusions (on/after week 5) | 14.6% | 26.1% | 0.0252 | [9] |
| Grade ≥3 Hematological Adverse Events | ||||
| Neutropenia | 21.76% | 41.91% | - | [10] |
| Anemia | 18.02% | 32.41% | - | [10] |
| Thrombocytopenia | 20.06% | 31.25% | - | [10] |
Comparison with Granulocyte Colony-Stimulating Factor (G-CSF)
A retrospective study provided real-world evidence comparing the effectiveness of Trilaciclib with G-CSF for managing CIM in SCLC patients.
| Outcome | Trilaciclib | G-CSF | Citation |
| Shorter Length of Hospital Stay | ✓ | ||
| Fewer Chemotherapy Dose Reductions | ✓ |
Comparison with Other CDK4/6 Inhibitors
Trilaciclib is one of four FDA-approved CDK4/6 inhibitors, alongside Palbociclib, Ribociclib, and Abemaciclib.[10][11] While all target CDK4/6, Trilaciclib's intravenous administration and transient effect for myelopreservation distinguish it from the oral formulations of the other three, which are primarily used for their direct antitumor effects in HR+/HER2- breast cancer.[11][12]
Direct head-to-head clinical trials comparing Trilaciclib with the other CDK4/6 inhibitors are not available due to their different primary indications and modes of action. However, preclinical and pharmacological data highlight key differences:
| Feature | Trilaciclib | Palbociclib | Ribociclib | Abemaciclib | Citation |
| Primary Indication | Myelopreservation in ES-SCLC | HR+/HER2- Breast Cancer | HR+/HER2- Breast Cancer | HR+/HER2- Breast Cancer | [1][12] |
| Administration | Intravenous | Oral | Oral | Oral | [1][12] |
| Effect | Transient G1 arrest | Sustained G1 arrest | Sustained G1 arrest | Sustained G1 arrest | [2][13] |
| CDK4 vs. CDK6 Potency | - | Similar | Greater for CDK4 | Greater for CDK4 (14x) | [12] |
| Single-Agent Activity | Not established | Not approved for monotherapy | Not approved for monotherapy | Approved as monotherapy | [12] |
| Key Toxicities | Injection site reactions, hypersensitivity | Neutropenia | Neutropenia, QTc prolongation, hepatotoxicity | Diarrhea, gastrointestinal toxicity | [12][14] |
Experimental Protocols
Myelosuppression Assessment in Clinical Trials (e.g., NCT03041311)
Objective: To evaluate the effect of Trilaciclib on chemotherapy-induced myelosuppression.
Methodology:
-
Patient Population: Patients with newly diagnosed ES-SCLC.[3]
-
Treatment: Patients were randomized to receive either Trilaciclib (240 mg/m²) or placebo as a 30-minute intravenous infusion prior to the chemotherapy regimen (e.g., etoposide and carboplatin).[3]
-
Data Collection: Complete blood counts (CBCs) with differentials were collected at baseline and regularly throughout the treatment cycles.
-
Primary Endpoints:
-
Secondary Endpoints:
-
Incidence of febrile neutropenia.
-
Requirement for supportive care interventions, including G-CSF administration and red blood cell transfusions.[9]
-
Frequency of chemotherapy dose reductions or delays due to hematologic toxicities.
-
Immunophenotyping to Assess Immune Modulation (e.g., NCT02978716)
Objective: To investigate the potential immune-mediated effects of Trilaciclib.
Methodology:
-
Patient Population: Patients with metastatic triple-negative breast cancer.[2]
-
Sample Collection: Peripheral blood samples were collected at baseline and on-treatment. In some studies, optional tumor biopsies were collected.[4]
-
Analysis:
-
Flow Cytometry: To identify and quantify various immune cell subsets in peripheral blood, including T-cell populations (CD4+, CD8+), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
T-Cell Receptor (TCR) Sequencing: To assess the diversity and clonality of the T-cell repertoire.
-
RNA Sequencing: To analyze gene expression profiles related to immune function in tumor tissue.
-
-
Endpoints:
-
Changes in the composition and activation status of peripheral immune cell populations.
-
Correlation of immune parameters with clinical outcomes such as overall survival and objective response rate.[8]
-
Visualizing Key Pathways and Workflows
Caption: Mechanism of Trilaciclib in preventing chemotherapy-induced myelosuppression.
Caption: A simplified workflow of a randomized controlled trial evaluating Trilaciclib.
References
- 1. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. g1therapeutics.com [g1therapeutics.com]
- 4. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Can Trilaciclib Help Prevent Hematological Adverse Events With Chemotherapy in Patients With SCLC? [lungcancerstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. aacrjournals.org [aacrjournals.org]
Navigating the Kinase Inhibition Landscape: A Comparative Safety Analysis of Investigational CDK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of emerging investigational cyclin-dependent kinase (CDK) inhibitors, with a focus on Tacaciclib and other notable agents in development. Publicly available data for this compound is limited; therefore, this guide centers on a comparative analysis of investigational CDK inhibitors with more extensive preclinical and clinical data, namely Trilaciclib, Atirmociclib, Lerociclib, and GLR2007, benchmarked against the established safety profiles of approved CDK4/6 inhibitors.
While the full safety profile of this compound, a novel CDK7 inhibitor, remains largely undisclosed in the public domain pending further clinical investigation, the broader class of investigational CDK inhibitors showcases a range of safety considerations.[1] This guide synthesizes available preclinical and clinical data to offer a comparative overview of their safety profiles, providing valuable insights for ongoing and future research in this critical area of oncology drug development.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the key safety findings for selected investigational and approved CDK inhibitors. Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and treatment regimens.
Table 1: Hematological Adverse Events of Investigational CDK Inhibitors
| Drug (Target) | Indication | Phase | Neutropenia (Grade ≥3) | Anemia (Grade ≥3) | Thrombocytopenia (Grade ≥3) | Febrile Neutropenia | Source(s) |
| Trilaciclib (CDK4/6) | Chemotherapy-Induced Myelosuppression in SCLC | Approved | 1.9% (vs. 49.1% placebo) | N/A | N/A | N/A | [2][3] |
| Atirmociclib (PF-07220060) (CDK4) | HR+/HER2- Metastatic Breast Cancer | Phase 1/2a | 23.5% | No Grade 3 | N/A | N/A | [4] |
| Lerociclib (G1T38) (CDK4/6) | HR+/HER2- Advanced Breast Cancer | Phase 2 | 29% (Grade 3), 9% (Grade 4) | 29% (All Grades) | 20% (All Grades) | N/A | [5][6] |
| GLR2007 (CDK4/6) | Glioblastoma & Solid Tumors | Preclinical | Data not available | Data not available | Data not available | Data not available | [7][8][9][10] |
Table 2: Non-Hematological Adverse Events of Investigational CDK Inhibitors
| Drug | Diarrhea (Grade ≥3) | Fatigue (Grade ≥3) | Nausea (Grade ≥3) | Vomiting (Grade ≥3) | Other Notable AEs (Grade ≥3) | Source(s) |
| Trilaciclib | Identical to placebo | Identical to placebo | Identical to placebo | Identical to placebo | Fewer grade ≥3 AEs overall compared to placebo | [3] |
| Atirmociclib (PF-07220060) | 0% | N/A | 3.0% | N/A | Increased aspartate aminotransferase (2.9%) | [4][11] |
| Lerociclib (G1T38) | 0% | N/A | 0% | 0% | No reports of venous thromboembolism, QT prolongation, or drug-induced liver injury | [5][6] |
| GLR2007 | Data not available | Data not available | Data not available | Data not available | Data not available | [7][8][9][10] |
Table 3: Safety Profile of Approved CDK4/6 Inhibitors (for reference)
| Drug | Neutropenia (Grade ≥3) | Diarrhea (Grade ≥3) | Hepatobiliary Toxicity (Grade ≥3) | QTc Prolongation | Venous Thromboembolism |
| Palbociclib | High | Low | Low | Low | Low |
| Ribociclib | High | Low | Moderate | Yes | Low |
| Abemaciclib | Moderate | High | Low | Low | Moderate |
Signaling Pathways and Experimental Workflows
To contextualize the safety profiles, it is crucial to understand the underlying mechanisms of action and the experimental procedures used for their evaluation.
CDK4/6 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical CDK4/6-retinoblastoma (Rb) signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Approved and many investigational CDK inhibitors target CDK4 and CDK6, thereby preventing the phosphorylation of Rb and inducing cell cycle arrest.
References
- 1. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 2. onclive.com [onclive.com]
- 3. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abstract P5-07-28: The next-generation CDK4-selective inhibitor atirmociclib (PF-07220060) in combination with letrozole as first-line treatment in patients with HR+/HER2+ metastatic breast cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of novel CDK4/6 inhibitor GLR2007 in glioblastoma models. - ASCO [asco.org]
- 8. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]
- 9. Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming Tacaciclib's Mechanism of Action: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the mechanism of action of Tacaciclib (also known as Trilaciclib), a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm its target engagement, cellular effects, and downstream physiological outcomes.
Primary Mechanism of Action of this compound
This compound is a potent and selective inhibitor of CDK4 and CDK6.[1][2][3][4] Its primary mechanism involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle.[4][5][6][7] This G1 arrest protects these cells from the damaging effects of chemotherapy, a concept known as myelopreservation.[6] In the context of cancers with a dysfunctional retinoblastoma (Rb) protein pathway, such as small-cell lung cancer (SCLC), this compound has a differential effect, sparing the cancerous cells (which are not dependent on CDK4/6 for proliferation) while protecting the host's hematopoietic system.[2][6]
The canonical pathway involves the binding of D-type cyclins to CDK4/6. This complex then phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F subsequently promotes the transcription of genes required for S-phase entry, thereby driving cell cycle progression. This compound inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing pRb phosphorylation and causing the cell to arrest in the G1 phase.
Signaling Pathway of this compound's Action
Caption: Signaling pathway of this compound's inhibitory action on the cell cycle.
Orthogonal Methods for Mechanism of Action Validation
To rigorously confirm the mechanism of action of this compound, a combination of assays targeting different aspects of its activity—from direct target binding to downstream cellular and physiological effects—is recommended. Using orthogonal methods, which rely on different physical principles, provides a more robust validation and helps to eliminate false positives.[8][9][10]
Target Engagement Assays
These assays directly measure the binding of this compound to its intended targets, CDK4 and CDK6, within a cellular environment.
Principle: CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[11] This change in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.
Experimental Protocol:
-
Cell Treatment: Culture a relevant cell line (e.g., a hematopoietic progenitor cell line) and treat one group with this compound and a control group with a vehicle.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Analyze the amount of soluble CDK4 and CDK6 in each sample using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.
Principle: This assay measures target engagement in live cells using bioluminescence resonance energy transfer (BRET). The target protein (CDK4 or CDK6) is fused to a NanoLuc® luciferase, and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase is added. When a test compound like this compound is introduced, it competes with the tracer for binding to the target, leading to a decrease in the BRET signal.[12]
Experimental Protocol:
-
Cell Line Generation: Create a stable cell line expressing CDK4 or CDK6 fused to NanoLuc® luciferase.
-
Assay Preparation: Seed the cells in a multi-well plate.
-
Compound Addition: Add varying concentrations of this compound.
-
Tracer Addition: Add the fluorescent tracer.
-
Signal Detection: Measure the BRET signal using a luminometer.
-
Data Analysis: Plot the BRET ratio against the this compound concentration to determine the IC50 value for target engagement.
Kinase Activity Assays
These in vitro assays directly measure the enzymatic activity of CDK4/6 and the inhibitory effect of this compound.
Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[13] A lower amount of ADP corresponds to higher inhibition of the kinase.
Experimental Protocol:
-
Reaction Setup: In a multi-well plate, combine recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate (e.g., a pRb fragment), and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate to allow the phosphorylation reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Measure luminescence.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Cellular Function Assays
These assays assess the downstream consequences of CDK4/6 inhibition in a cellular context.
Principle: This assay measures the phosphorylation status of the direct downstream substrate of CDK4/6, the retinoblastoma protein (pRb). Inhibition of CDK4/6 by this compound should lead to a decrease in the levels of phosphorylated pRb.
Experimental Protocol:
-
Cell Treatment: Treat a sensitive cell line (e.g., a hematopoietic cell line) with a dose range of this compound for a specified time.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated pRb (e.g., at Ser780) and total pRb.
-
Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the ratio of phosphorylated pRb to total pRb.
Principle: This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with this compound is expected to cause an accumulation of cells in the G1 phase.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a duration corresponding to at least one cell cycle.
-
Cell Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.
Comparison of Orthogonal Methods
| Method | Principle | Measures | Alternative Drug for Comparison | Expected Outcome with this compound |
| CETSA | Ligand-induced thermal stabilization | Direct target binding in cells/lysates | Palbociclib (another CDK4/6 inhibitor) | Increased thermal stability of CDK4 and CDK6. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Target engagement in live cells | Ribociclib (another CDK4/6 inhibitor) | Dose-dependent decrease in BRET signal, indicating displacement of the tracer. |
| ADP-Glo™ | Luminescence-based ADP detection | In vitro kinase activity | A non-CDK4/6 kinase inhibitor (e.g., a MEK inhibitor) | Dose-dependent inhibition of ADP production, leading to a lower luminescent signal. |
| Western Blot (p-Rb) | Immunodetection of phosphoproteins | Downstream substrate phosphorylation | Palbociclib | Dose-dependent decrease in the level of phosphorylated Rb. |
| Cell Cycle Analysis | DNA content measurement by flow cytometry | Cell cycle distribution | A cytotoxic agent (e.g., Etoposide) | Accumulation of cells in the G1 phase of the cell cycle. |
Experimental Workflow Visualization
Workflow for Western Blot Analysis of p-Rb
Caption: Workflow for analyzing phospho-Rb levels via Western Blot.
By systematically applying these orthogonal methods, researchers can build a comprehensive and compelling data package to confirm the mechanism of action of this compound, providing a solid foundation for further preclinical and clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. d-nb.info [d-nb.info]
- 3. Can Trilaciclib Help Prevent Hematological Adverse Events With Chemotherapy in Patients With SCLC? [lungcancerstoday.com]
- 4. newswise.com [newswise.com]
- 5. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trilaciclib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals [revvitysignals.com]
- 9. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bmglabtech.com [bmglabtech.com]
The Synergistic Potential of Trilaciclib and Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of targeted therapies and immunotherapy is a burgeoning area of oncology research. This guide provides a comprehensive evaluation of combining Trilaciclib, a first-in-class CDK4/6 inhibitor, with various immunotherapy agents. By transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, Trilaciclib mitigates chemotherapy-induced myelosuppression.[1][2][3] Emerging evidence, detailed below, suggests this mechanism also fosters a more robust anti-tumor immune response, creating a strong rationale for its combination with immunotherapies.[1][4]
Mechanism of Action: Paving the Way for Synergy
Trilaciclib is a potent and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[4][5] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing a temporary G1 cell cycle arrest.[5] This targeted action in hematopoietic stem and progenitor cells shields them from the damaging effects of chemotherapy.[1][2]
Beyond myeloprotection, preclinical and clinical studies have illuminated Trilaciclib's immunomodulatory effects. These include:
-
Enhanced T-cell Activation: Trilaciclib has been shown to augment T-cell activation, leading to increased proliferation and effector function of T-cell subsets within the tumor microenvironment.[1][4][5]
-
Increased Antigen Presentation: By upregulating major histocompatibility complex (MHC) class I and II, Trilaciclib can enhance the presentation of tumor antigens to T-cells.[5]
-
Modulation of the Tumor Microenvironment: Studies have demonstrated that Trilaciclib can increase the ratio of effector T-cells to regulatory T-cells (Tregs) and reduce the number of myeloid-derived suppressor cells (MDSCs).[1]
-
Stabilization of PD-L1 Expression: CDK4/6 inhibition can lead to the upregulation and stabilization of PD-L1 on tumor cells, potentially increasing their susceptibility to immune checkpoint inhibitors.[4][5]
Trilaciclib in Combination with Immune Checkpoint Inhibitors (ICIs)
The immunomodulatory properties of Trilaciclib make it a promising partner for immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies. The combination aims to simultaneously protect the immune system from chemotherapy-induced damage and unleash a more potent anti-tumor immune attack.
Preclinical Evidence
In murine syngeneic tumor models, the addition of Trilaciclib to chemotherapy and ICI regimens resulted in enhanced anti-tumor responses and improved overall survival compared to chemotherapy and ICI combinations alone.[4] This effect was associated with favorable changes in the tumor microenvironment, including increased T-cell proliferation and function.[4]
Clinical Data
Clinical trials have provided further evidence for the benefits of combining Trilaciclib with chemotherapy and immunotherapy.
Table 1: Efficacy of Trilaciclib in Combination with Chemotherapy and Atezolizumab in Extensive-Stage Small Cell Lung Cancer (ES-SCLC)
| Outcome | Trilaciclib + Chemo/Atezolizumab | Placebo + Chemo/Atezolizumab |
| Median Progression-Free Survival (PFS) | 5.3 months | 5.1 months |
| Median Overall Survival (OS) | 10.6 months | 10.5 months |
| Objective Response Rate (ORR) | 60.8% | 64.2% |
| Myeloprotective Benefits | Significantly reduced Grade ≥3 hematologic adverse events | - |
Source: Phase II randomized trial data. Note that while myeloprotective benefits were significant, a statistically significant improvement in PFS or OS was not observed in this study.[6]
Table 2: Retrospective Study of Trilaciclib in Combination with First-Line Chemotherapy and Immunotherapy for ES-SCLC
| Outcome | Trilaciclib Group (n=60) | Control Group (n=60) | p-value |
| Median Progression-Free Survival (PFS) | 6.2 months | 4.7 months | 0.0139 |
| Median Overall Survival (OS) | 15.6 months | 13.8 months | 0.2399 |
| Objective Response Rate (ORR) | 73.3% | 63.3% | 0.239 |
| Grade 3-4 Neutropenia | 18.3% | 66.7% | < 0.001 |
| Grade ≥ 3 Anemia | 13.3% | 33.3% | 0.010 |
| Grade ≥ 3 Thrombocytopenia | 10.0% | 26.7% | 0.018 |
Source: Single-center, retrospective study. This study demonstrated a significant improvement in PFS and a reduction in myelosuppression, although the difference in OS was not statistically significant.[7]
Experimental Protocols
Murine Syngeneic Tumor Models
-
Objective: To assess the in vivo efficacy of Trilaciclib in combination with chemotherapy and immune checkpoint inhibitors.
-
Methodology:
-
Tumor cells (e.g., MC38 colorectal adenocarcinoma) are implanted into immunocompetent mice.
-
Once tumors are established, mice are randomized into treatment groups: vehicle, chemotherapy alone, ICI alone, chemotherapy + ICI, and Trilaciclib + chemotherapy + ICI.
-
Trilaciclib is typically administered prior to chemotherapy.
-
Tumor growth is monitored over time by caliper measurements.
-
At the end of the study, tumors and spleens are harvested for immunological analysis, including flow cytometry to characterize immune cell populations (e.g., CD4+ T-cells, CD8+ T-cells, Tregs, MDSCs) and functional assays (e.g., intracellular cytokine staining for IFN-γ and TNF-α).
-
Overall survival is also monitored.[4]
-
T-cell Activation Assays in Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To evaluate the direct effects of Trilaciclib on T-cell activation and function.
-
Methodology:
-
PBMCs are isolated from healthy human donors.
-
T-cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies in the presence or absence of varying concentrations of Trilaciclib.
-
T-cell proliferation is measured using assays such as CFSE dilution or BrdU incorporation.
-
T-cell activation markers (e.g., CD25, CD69) are assessed by flow cytometry.
-
Cytokine production (e.g., IL-2, IFN-γ) in the culture supernatant is quantified by ELISA or multiplex bead array.
-
Visualizing the Pathways and Processes
Caption: Signaling pathway of Trilaciclib's mechanism of action.
References
- 1. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. Trilaciclib: A First-in-class Therapy to Reduce Chemotherapy-induced Myelosuppression [ouci.dntb.gov.ua]
- 4. CDK4/6 inhibition enhances antitumor efficacy of chemotherapy and immune checkpoint inhibitor combinations in preclinical models and enhances T-cell activation in patients with SCLC receiving chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The value and safety of trilaciclib in combination with first-line chemotherapy and immunotherapy for extensive-stage SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tacaciclib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Tacaciclib are paramount to ensuring laboratory safety and environmental protection. As a novel cyclin-dependent kinase (CDK) inhibitor with antineoplastic properties, this compound is likely to be classified as a hazardous drug. This classification necessitates stringent disposal protocols in line with federal, state, and local regulations. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of Investigational Drug Disposal
The disposal of any investigational drug, including this compound, is governed by regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] The primary goal is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel.[3]
Step-by-Step Disposal Procedures for this compound
Given that this compound is an investigational antineoplastic agent, it should be handled as a hazardous pharmaceutical waste. The following procedures outline the recommended steps for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or protective gown
2. Waste Segregation and Collection:
-
Hazardous Waste Determination: The first critical step is to confirm the hazardous classification of this compound by consulting its Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department.[4] While a specific SDS for this compound is not publicly available, similar CDK inhibitors are classified as hazardous.[5]
-
Use Designated Containers: Dispose of all materials contaminated with this compound, including unused product, partially used vials, syringes, and contaminated labware, into a designated hazardous waste container.[5][6][7] These containers are typically black for bulk chemotherapy waste and must be clearly labeled as "Hazardous Waste."
-
Labeling: The hazardous waste label must be completed with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The accumulation start date
-
The specific hazards (e.g., "Toxic")
-
The Principal Investigator's name and contact information[5]
-
3. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: It is best practice to keep the primary hazardous waste container within a secondary containment unit to prevent spills.[5]
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to arrange for pickup and disposal.[4][5]
-
Documentation: Maintain meticulous records of the disposal, including the date, quantity of waste, and the date of pickup by the EHS-approved hazardous waste vendor.[6]
5. Final Disposal Method:
-
Incineration: The standard and EPA-endorsed method for the disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed facility.[1][3][6] This process ensures the complete destruction of the active pharmaceutical ingredient.
Important Considerations:
-
Never dispose of this compound or its containers in the regular trash or down the drain.[1] Improper disposal can lead to environmental contamination and significant legal and financial penalties.
-
Empty Containers: Even "empty" containers that held this compound are considered hazardous waste as they may contain residual amounts of the drug.[7] These should be disposed of in the same manner as the bulk waste.
-
Spill Management: In the event of a spill, immediately consult the SDS and your institution's spill response protocol. The area should be cleaned by trained personnel using appropriate PPE and spill kits.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. stericycle.com [stericycle.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdc.gov [cdc.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
Essential Safety and Handling of Tacaciclib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safety in the handling of potent compounds like Tacaciclib is paramount. this compound is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 7 (CDK7) with potential antineoplastic activity[1]. Due to its cytotoxic nature, stringent adherence to safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various activities involving this compound.[2][3][4][5]
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Chemotherapy-tested gloves (ASTM D6978 compliant)[3][4] |
| Weighing and Reconstitution | - Double gloving (chemotherapy-tested nitrile, neoprene, or latex gloves)[3] - Disposable, lint-free, low-permeability gown with long sleeves and tight-fitting cuffs[3] - Eye and face protection (safety glasses with side shields or a full-face shield)[3] - If not handled in a containment primary engineering control (C-PEC), a NIOSH-approved respirator is necessary[4][5] |
| Administering to Cell Cultures or Animals | - Chemotherapy-tested gloves[3] - Disposable gown[3] - Safety glasses[6] |
| Cleaning and Decontamination | - Double gloving (chemotherapy-tested gloves)[3] - Impermeable gown[3] - Eye and face protection[7] - Respiratory protection (if spill generates aerosols)[8] |
| Waste Disposal | - Chemotherapy-tested gloves[2] - Disposable gown[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.[3]
-
Personnel unpacking shipments should wear chemotherapy-tested gloves.[4]
-
Store this compound according to the manufacturer's instructions, typically at room temperature in the continental US, though this may vary elsewhere[9]. Keep it in a designated, clearly labeled area for cytotoxic compounds, separate from other chemicals.
2. Preparation and Handling:
-
All handling of powdered or concentrated forms of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Before beginning work, ensure a cytotoxic spill kit is readily accessible.[7][10]
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
When weighing the compound, use a plastic-backed absorbent pad to contain any potential spills.[3]
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity and restrict access to the contaminated area.[6]
-
Don the appropriate PPE, including respiratory protection if the spill involves powder.
-
Use a cytotoxic spill kit to clean the area, following the kit's instructions.[7][10] Generally, this involves absorbing the spill, cleaning the area with a detergent solution, and then decontaminating with an appropriate agent.
-
All materials used for cleanup must be disposed of as cytotoxic waste.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials must be disposed of in a clearly labeled, leak-proof cytotoxic waste container.[2] These are often color-coded (e.g., yellow or red) for easy identification.[10]
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and labeled container for hazardous chemical waste. Do not pour this compound solutions down the drain.[11]
Final Disposal:
-
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste.[12]
-
This typically involves incineration by a licensed hazardous waste management company.[12]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.
Caption: Safe Handling Workflow for this compound.
By implementing these safety measures and operational procedures, researchers can minimize the risks associated with handling the potent CDK inhibitor this compound, ensuring a safe and controlled laboratory environment.
References
- 1. This compound | C30H36N6O3 | CID 164533260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. halyardhealth.com [halyardhealth.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
